molecular formula C23H35Cl2NO2 B15603839 NE-100 hydrochloride

NE-100 hydrochloride

Cat. No.: B15603839
M. Wt: 428.4 g/mol
InChI Key: UHSZQQLOARZHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethyl}-N-propylpropan-1-amine hydrochloride is an aromatic ether that is (2-phenoxyethyl)benzene which carries a 2-(dipropylamino)ethyl group at position 3 and a methoxy group at position 6. It is a potent and selective sigma1 receptor antagonist. It has a role as an antipsychotic agent and a receptor modulator. It is an aromatic ether, a member of methoxybenzenes, a tertiary amino compound and a hydrochloride.

Properties

Molecular Formula

C23H35Cl2NO2

Molecular Weight

428.4 g/mol

IUPAC Name

N-[2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethyl]-N-propylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C23H33NO2.2ClH/c1-4-15-24(16-5-2)17-13-21-11-12-22(25-3)23(19-21)26-18-14-20-9-7-6-8-10-20;;/h6-12,19H,4-5,13-18H2,1-3H3;2*1H

InChI Key

UHSZQQLOARZHAZ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NE-100 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanism of action of NE-100 hydrochloride, a potent and selective antagonist of the sigma-1 (σ1) receptor. It details the compound's binding profile, its influence on intracellular signaling cascades, and the experimental methodologies used to characterize its activity.

Core Properties of this compound

This compound, chemically known as 4-methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride, is a well-characterized pharmacological tool used extensively in preclinical research to investigate the physiological and pathophysiological roles of the sigma-1 receptor.[1][2][3][4] It is recognized for its high binding affinity and significant selectivity for the σ1 receptor over the σ2 subtype and a wide range of other neurotransmitter receptors.[2][3]

Binding Profile and Receptor Selectivity

NE-100 exhibits a high affinity for the σ1 receptor, a key characteristic that underpins its potency. Its binding is reversible and saturable.[5] The selectivity of NE-100 is crucial for its utility as a specific pharmacological probe, ensuring that its observed effects can be confidently attributed to the modulation of σ1 receptor activity. Quantitative binding data from various radioligand assays are summarized below.

Table 1: Quantitative Binding Affinity and Selectivity of NE-100

Parameter Value Receptor/Condition Source(s)
Binding Affinity
IC₅₀ 4.16 nM σ1 Receptor [1][3][6][7]
Kᵢ 0.86 nM σ1 Receptor
Kᵢ 1.03 ± 0.01 nM σ1 Receptor [2]
Kₔ 1.2 nM [³H]NE-100 binding in guinea pig brain [5]
Receptor Selectivity
Selectivity Ratio > 205-fold σ1 vs. σ2 Receptors [2]
Selectivity Ratio > 55-fold σ1 vs. σ2 Receptors

| IC₅₀ | > 10,000 nM | Dopamine D₁, D₂, 5-HT₁ₐ, 5-HT₂, PCP Receptors |[3] |

Molecular Mechanism of Action

The mechanism of NE-100 is intrinsically linked to the function of its target, the sigma-1 receptor. The σ1 receptor is a unique ligand-operated intracellular chaperone protein located predominantly at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[8][9][10]

3.1 The Role of the Sigma-1 Receptor Under basal conditions, the σ1 receptor exists in a dormant state, often forming a complex with the binding immunoglobulin protein (BiP), an ER chaperone.[9] Upon stimulation by endogenous ligands or synthetic agonists, the σ1 receptor dissociates from BiP. This activation allows the receptor to translocate and interact with various "client" proteins, including ion channels and signaling molecules, thereby modulating a range of cellular functions such as calcium signaling, ER stress response, and neuronal excitability.[9][11]

3.2 Antagonistic Action of NE-100 As an antagonist, NE-100 binds to the σ1 receptor but does not induce the conformational change required for its dissociation from BiP and subsequent activation. Instead, it occupies the binding site, preventing endogenous ligands and synthetic agonists from activating the receptor. This blockade inhibits the downstream signaling events that are normally initiated by σ1 receptor activation. The primary consequences of this antagonism include the modulation of calcium homeostasis, attenuation of ER stress, and neuroprotection under certain pathological conditions.[6]

cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion s1r_bip σ1 Receptor-BiP Complex (Inactive State) s1r_active Active σ1 Receptor s1r_bip->s1r_active BiP Dissociation ip3r IP3 Receptor ca_release ER Ca²⁺ Release ip3r->ca_release Mediates ca_mito Mitochondrial Ca²⁺ Uptake atp ATP Production ca_mito->atp Stimulates cellular_response Modulation of Cell Survival & Function atp->cellular_response Supports agonist σ1 Receptor Agonist (e.g., (+)-Pentazocine) agonist->s1r_bip Binds & Activates ne100 NE-100 (Antagonist) ne100->s1r_bip Binds & Blocks Activation er_stress Cellular Stress (e.g., ER Stress) er_stress->s1r_bip Induces Dissociation s1r_active->ip3r Stabilizes s1r_active->cellular_response Promotes Survival ca_release->ca_mito Facilitates

Caption: Sigma-1 Receptor Signaling and NE-100 Antagonism.

Key Signaling Pathways Modulated by NE-100

By blocking σ1 receptor function, NE-100 influences several critical intracellular signaling pathways.

  • Calcium (Ca²⁺) Signaling: The σ1 receptor stabilizes the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor at the MAM, modulating Ca²⁺ flux from the ER to the mitochondria.[9][10] By antagonizing the σ1 receptor, NE-100 can prevent agonist-induced potentiation of Ca²⁺ signaling, which has implications for cellular bioenergetics and apoptosis.

  • ER Stress Response: The σ1 receptor acts as a signal modulator during ER stress. Antagonism by NE-100 has been shown to inhibit cell death in response to ER stress inducers like tunicamycin, a mechanism that involves the activation of the ATF6 pathway and induction of the chaperone GRP78.[6]

  • Ion Channel Modulation: The σ1 receptor directly interacts with and modulates the activity of several voltage-gated ion channels.[11] NE-100 can reverse the effects of σ1 receptor agonists on these channels, thereby altering neuronal excitability and cardiac myocyte contractility.[10]

  • Neuroprotection: In various models of neurological disorders, NE-100 demonstrates neuroprotective effects. It can improve cognitive deficits induced by phencyclidine (PCP) and antagonize the psychotomimetic behaviors induced by PCP and ketamine, suggesting a role in modulating glutamatergic neurotransmission.[3][6][12]

Experimental Protocols

The characterization of NE-100's mechanism of action relies on specific in vitro and in vivo experimental procedures.

5.1 Radioligand Binding Assay This protocol is used to determine the binding affinity (Kᵢ, Kₔ) and density (Bₘₐₓ) of NE-100 for the σ1 receptor.

  • Objective: To quantify the binding characteristics of NE-100 to σ1 receptors in a specific tissue preparation.

  • Methodology:

    • Membrane Preparation: A tissue source rich in σ1 receptors (e.g., guinea pig brain) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction.[5]

    • Saturation Binding: Membrane preparations are incubated with increasing concentrations of a radiolabeled ligand specific for the σ1 receptor, such as [³H]NE-100, to determine total binding.[5] Non-specific binding is determined in a parallel set of experiments by including a high concentration of an unlabeled competing ligand (e.g., unlabeled NE-100 or haloperidol).

    • Competition Binding: To determine the inhibitory constant (Kᵢ) of NE-100, membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled NE-100.

    • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

    • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed using Scatchard plots to yield Kₔ and Bₘₐₓ values.[5] Competition binding data are analyzed using non-linear regression to determine the IC₅₀, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

5.2 In Vivo Antipsychotic Activity Assay This protocol assesses the functional antagonism of NE-100 against agonist-induced behaviors in animal models.

  • Objective: To evaluate the ability of NE-100 to reverse the behavioral effects of σ1 receptor agonists or NMDAR antagonists like PCP.

  • Methodology:

    • Animal Model: Male Wistar rats are commonly used.[3]

    • Behavioral Induction: A specific, quantifiable behavior is induced by administering a psychotomimetic agent. For example, head-weaving behavior is induced by (+)SKF10047 (a σ1 agonist) or PCP.[3]

    • Drug Administration: Different doses of NE-100 are administered orally (p.o.) to separate groups of animals prior to the administration of the inducing agent.[3] A vehicle control group receives the vehicle instead of NE-100.

    • Behavioral Observation: Following drug administration, animals are placed in an observation cage, and the incidence or duration of the specific behavior (e.g., head-weaving) is recorded by a trained observer blinded to the treatment conditions.

    • Data Analysis: The dose of NE-100 that produces a 50% reduction in the behavioral response (ED₅₀) is calculated to quantify its antagonistic potency.[3]

cluster_groups Treatment Groups start Start: Select Animal Model (e.g., Male Wistar Rats) acclimatize Acclimatization Period start->acclimatize grouping Randomly Assign to Treatment Groups acclimatize->grouping administer_ne100 Administer NE-100 (p.o.) or Vehicle grouping->administer_ne100 vehicle_group Group 1: Vehicle Control ne100_low Group 2: NE-100 (Low Dose) ne100_high Group 3: NE-100 (High Dose) wait Waiting Period (e.g., 60 min) administer_ne100->wait induce Induce Behavior (e.g., Inject PCP) wait->induce observe Behavioral Observation (e.g., Record Head-Weaving) induce->observe analyze Data Analysis: Calculate ED₅₀ observe->analyze end End: Determine Antagonist Potency analyze->end

Caption: Workflow for an in vivo Antagonist Activity Assay.

Conclusion

This compound is a potent and highly selective σ1 receptor antagonist that serves as an indispensable tool for neuropharmacological research. Its mechanism of action is centered on the direct blockade of the σ1 receptor chaperone, thereby preventing its interaction with client proteins and modulating downstream signaling pathways involved in calcium homeostasis, ER stress, and neuronal function. A thorough understanding of its binding profile and functional consequences, as elucidated through the experimental protocols described herein, is essential for accurately interpreting its effects in both in vitro and in vivo models and for the continued exploration of the σ1 receptor as a therapeutic target.

References

The In Vivo Pharmacokinetics of NE-100 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NE-100 hydrochloride, chemically known as N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine monohydrochloride, is a potent and highly selective sigma-1 (σ1) receptor antagonist.[1][2] Its high affinity for the σ1 receptor over other receptors, such as dopamine, serotonin, and PCP receptors, has made it a valuable pharmacological tool for investigating the role of the σ1 receptor in various physiological and pathological processes.[1] This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic properties of this compound, detailed experimental protocols for its study, and a visualization of its primary signaling pathway.

While extensive research has been conducted on the pharmacodynamic effects of NE-100, particularly its potential as an antipsychotic and neuroprotective agent, publicly available quantitative in vivo pharmacokinetic data—such as plasma concentration-time profiles, maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and bioavailability—remain limited in the scientific literature. This guide, therefore, focuses on the established properties and the methodologies that can be employed to further investigate the in vivo pharmacokinetics of this compound.

Core Properties of this compound

ParameterValueSpeciesNotes
Sigma-1 (σ1) Receptor Affinity (Ki) 0.86 nMGuinea Pig BrainDemonstrates high affinity for the target receptor.
Sigma-2 (σ2) Receptor Selectivity > 55-fold over σ2-Indicates high selectivity for the σ1 receptor subtype.
Other Receptor Selectivity > 6000-fold over D1, D2, 5-HT1A, 5-HT2, and PCP receptors-Highlights the specific binding profile of NE-100.
In Vivo Activity Orally activeRats, Dogs, MonkeysConfirmed through various behavioral and pharmacodynamic studies.
Observed In Vivo Effects Attenuation of PCP-induced cognitive dysfunction and behaviors.[1]RatsSuggests central nervous system activity.

Experimental Protocols

In Vivo Oral Administration in Rodents

A standard method for the oral administration of this compound in rats for pharmacokinetic studies involves oral gavage.

Materials:

  • This compound

  • Vehicle suitable for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Oral gavage needles (size appropriate for the animal model)

  • Syringes

  • Animal balance

Procedure:

  • Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. The concentration should be calculated to allow for an appropriate administration volume (typically 5-10 mL/kg for rats).

  • Animal Handling and Dosing:

    • Weigh the animal to determine the precise volume of the dosing solution to be administered.

    • Gently restrain the rat to minimize stress and ensure accurate dosing.

    • Carefully insert the gavage needle into the esophagus and deliver the drug solution directly into the stomach.

  • Post-Administration Monitoring: Observe the animal for any immediate adverse reactions.

Blood Sampling for Pharmacokinetic Analysis

To determine the plasma concentration of NE-100 over time, a sparse sampling or serial sampling technique can be employed.

Materials:

  • Anesthesia (if required for blood collection)

  • Microcentrifuge tubes containing an anticoagulant (e.g., EDTA or heparin)

  • Cannula (for serial sampling if applicable)

  • Syringes and needles for blood collection

  • Centrifuge

Procedure:

  • Blood Collection: At predetermined time points following drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours), collect blood samples. For rats, blood can be collected via the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular or carotid artery for serial sampling.

  • Plasma Preparation: Immediately after collection, gently mix the blood with the anticoagulant. Centrifuge the blood samples (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Carefully transfer the plasma supernatant to clean microcentrifuge tubes and store them at -80°C until analysis.

Analytical Method: LC-MS/MS for Plasma Concentration Quantification

A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for quantifying NE-100 in plasma samples. The following is a general protocol that can be optimized.

Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 analytical column

  • Mobile phase solvents (e.g., acetonitrile (B52724), methanol, water with formic acid)

  • Internal standard (e.g., a stable isotope-labeled NE-100)

  • Reagents for sample preparation (e.g., protein precipitation agents like acetonitrile or methanol)

Procedure:

  • Sample Preparation:

    • Thaw the plasma samples on ice.

    • To a small volume of plasma (e.g., 50 µL), add the internal standard solution.

    • Precipitate the plasma proteins by adding a sufficient volume of cold acetonitrile or methanol.

    • Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the prepared sample onto the C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) to achieve chromatographic separation of NE-100 and the internal standard from endogenous plasma components.

    • Mass Spectrometric Detection: Utilize an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for NE-100 and its internal standard using Multiple Reaction Monitoring (MRM) for sensitive and selective quantification.

  • Data Analysis: Construct a calibration curve using standards of known NE-100 concentrations in blank plasma. Quantify the NE-100 concentration in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Signaling Pathway and Mechanism of Action

NE-100 exerts its effects by acting as an antagonist at the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface. It is involved in the modulation of various signaling pathways and cellular functions.

NE100_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PlasmaMembrane Plasma Membrane Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates IonChannel Ion Channels (e.g., NMDA-R, K⁺ channels) Sigma1->IonChannel Translocates & Modulates Ca_ER Ca²⁺ IP3R->Ca_ER Regulates Release Downstream Downstream Cellular Effects (e.g., Neuronal activity, Cell survival) Ca_ER->Downstream Impacts IonChannel->Downstream Impacts NE100 NE-100 (Antagonist) NE100->Sigma1 Inhibits CellularStress Cellular Stress CellularStress->Sigma1 Activates

Caption: NE-100 antagonizes the Sigma-1 receptor, modulating ion channels and calcium signaling.

Conclusion

This compound is a well-established, selective sigma-1 receptor antagonist with significant potential in neuroscience research and drug development. While its in vivo pharmacodynamic effects are documented, a comprehensive public dataset on its pharmacokinetic profile in animal models is lacking. The experimental protocols detailed in this guide provide a framework for researchers to conduct in vivo pharmacokinetic studies to generate this crucial data. Further investigation into the absorption, distribution, metabolism, and excretion of NE-100 will be essential for its potential translation into clinical applications. The visualization of its signaling pathway underscores the mechanism by which it exerts its cellular effects, providing a foundation for understanding its broader physiological impact.

References

An In-depth Technical Guide on the Synthesis and Purification of NE-100 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis and purification of NE-100 hydrochloride, a potent and selective sigma-1 receptor antagonist. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

NE-100, also known as N,N-dipropyl-2-(4-methoxy-3-(2-phenylethoxy)phenyl)ethanamine, is a widely used pharmacological tool for studying the physiological and pathological roles of the sigma-1 receptor. Its hydrochloride salt is the commonly used form in research due to its stability and solubility. The synthesis of this compound involves a multi-step process, beginning with the formation of a key intermediate, followed by amination and final salt formation.

Synthesis of this compound

The synthesis of this compound can be achieved through a convergent synthesis strategy. A common route involves the preparation of a phenylacetonitrile (B145931) intermediate, followed by reduction and subsequent N-alkylation.

2.1. Synthesis of the Phenylacetonitrile Intermediate

A key step in the synthesis is the formation of 4-methoxy-3-(2-phenylethoxy)phenylacetonitrile from vanillin (B372448). This process involves a Wittig reaction followed by the addition of a nitrile group.

2.2. Reduction of the Nitrile

The phenylacetonitrile intermediate is then reduced to the corresponding phenethylamine. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) in an aprotic solvent like tetrahydrofuran (B95107) (THF).

2.3. N-Alkylation and Salt Formation

The final step involves the N,N-dialkylation of the primary amine with propyl bromide in the presence of a base to yield the free base of NE-100. The reaction is typically carried out in a polar aprotic solvent. The resulting free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as diethyl ether or isopropanol, to facilitate precipitation of the final product.

Experimental Protocols

3.1. Synthesis of 4-methoxy-3-(2-phenylethoxy)benzaldehyde

To a solution of vanillin (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), potassium carbonate (2.5 equivalents) is added. The mixture is stirred at room temperature, and then (2-bromoethyl)benzene (B7723623) (1.2 equivalents) is added. The reaction mixture is heated and stirred for several hours. After completion, the reaction is quenched with water and extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the desired benzaldehyde (B42025) derivative.

3.2. Synthesis of 4-methoxy-3-(2-phenylethoxy)phenylacetonitrile

The benzaldehyde derivative (1 equivalent) is converted to the corresponding nitrile. This can be achieved through a variety of methods, including the use of tosylmethyl isocyanide in the presence of a base.

3.3. Synthesis of N,N-dipropyl-2-(4-methoxy-3-(2-phenylethoxy)phenyl)ethanamine (NE-100)

The phenylacetonitrile intermediate (1 equivalent) is dissolved in a dry aprotic solvent like THF and slowly added to a suspension of a reducing agent such as LiAlH4 (2-3 equivalents) in THF at 0°C. The reaction is then refluxed for several hours. After cooling, the reaction is carefully quenched. The resulting primary amine is then subjected to N-alkylation using propyl bromide (2.5 equivalents) and a base like potassium carbonate in a solvent such as acetonitrile. The mixture is heated to reflux and monitored until completion.

3.4. Formation of this compound

The crude NE-100 free base is purified by column chromatography. The purified free base is then dissolved in a minimal amount of a suitable solvent like diethyl ether. A solution of hydrochloric acid in ether is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold ether, and dried under vacuum to yield this compound as a white solid.

Purification and Characterization

Purification of this compound is crucial for obtaining a high-purity compound for research purposes.

4.1. Purification Techniques

  • Column Chromatography: This is used to purify the NE-100 free base before salt formation. A silica (B1680970) gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), often with the addition of a small amount of a basic modifier like triethylamine (B128534) to prevent amine tailing.

  • Recrystallization: The final hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/isopropanol, to remove any remaining impurities.

4.2. Characterization Methods

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Analytical Technique Purpose Expected Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the molecule.The spectra should show the expected chemical shifts, splitting patterns, and integration values corresponding to the protons and carbons in the NE-100 molecule.
Mass Spectrometry (MS) To determine the molecular weight of the compound.The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the NE-100 free base.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.A single major peak should be observed, with the area of the peak indicating the purity (typically >98%).
Melting Point Analysis To determine the melting point of the hydrochloride salt.A sharp melting point range is indicative of high purity.

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of NE-100 Free Base cluster_purification Purification and Salt Formation Vanillin Vanillin Benzaldehyde 4-methoxy-3-(2-phenylethoxy)benzaldehyde Vanillin->Benzaldehyde Williamson Ether Synthesis Nitrile 4-methoxy-3-(2-phenylethoxy)phenylacetonitrile Benzaldehyde->Nitrile Nitrile Formation Amine 2-(4-methoxy-3-(2-phenylethoxy)phenyl)ethanamine Nitrile->Amine Reduction (e.g., LiAlH4) NE100_base NE-100 (Free Base) Amine->NE100_base N-Alkylation Column_Chromatography Column Chromatography NE100_base->Column_Chromatography NE100_HCl This compound Column_Chromatography->NE100_HCl HCl Salt Formation

Caption: Synthetic pathway for this compound.

Purification_Workflow Crude_Base Crude NE-100 Free Base Column Silica Gel Column Chromatography Crude_Base->Column Pure_Base Pure NE-100 Free Base Column->Pure_Base Dissolution Dissolution in Ether Pure_Base->Dissolution Precipitation Addition of HCl in Ether Dissolution->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Final_Product Pure this compound Drying->Final_Product

Caption: Purification workflow for this compound.

Sigma1_Receptor_Signaling NE100 NE-100 Sigma1R Sigma-1 Receptor NE100->Sigma1R Antagonist IP3R IP3 Receptor Sigma1R->IP3R Modulates Calcium Ca²⁺ Signaling IP3R->Calcium Regulates Cellular_Processes Cellular Processes (e.g., Neuronal activity, Cell survival) Calcium->Cellular_Processes

Caption: Simplified signaling pathway involving the sigma-1 receptor.

Unraveling the Downstream Signaling Cascades of NE-100 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NE-100 hydrochloride is a potent and highly selective antagonist of the sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1][2] Its high affinity and selectivity make it an indispensable pharmacological tool for elucidating the multifaceted roles of the σ1R in cellular homeostasis and disease. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by this compound. We will delve into its impact on calcium signaling, the endoplasmic reticulum (ER) stress response, and ion channel modulation, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound and the Sigma-1 Receptor

This compound, chemically known as 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride, is a well-established σ1R antagonist.[2][3] The σ1R is a 223-amino acid transmembrane protein that does not share sequence homology with other mammalian proteins, highlighting its unique functional niche.[4] It resides at the MAM, a critical interface for inter-organelle communication, particularly between the ER and mitochondria.[5] Under basal conditions, σ1R is thought to form a complex with another ER chaperone, BiP (Binding Immunoglobulin Protein).[5] Upon stimulation by agonist ligands or cellular stress, σ1R dissociates from BiP and acts as a chaperone to modulate the function of various "client" proteins, including ion channels and signaling molecules.[5][6] As an antagonist, NE-100 binds to the σ1R and prevents these downstream signaling events.

Quantitative Data: Binding Affinities and Potency

The efficacy of NE-100 as a research tool is underscored by its high binding affinity and selectivity for the σ1R. The following tables summarize key quantitative data for NE-100 and related compounds.

Compound Receptor Target Binding Affinity (Ki) Potency (IC50) Reference
This compoundSigma-1 (σ1)0.86 nM4.16 nM[7][8]
This compoundSigma-2 (σ2)> 55-fold lower affinity than σ1-[7]
This compoundD1, D2, 5-HT1A, 5-HT2, PCP Receptors> 6000-fold lower affinity than σ1> 10,000 nM[7][9]
(+)-PentazocineSigma-1 (σ1)--[7]
HaloperidolSigma-1 (σ1)--[10]

Table 1: Binding affinities and potencies of this compound and other relevant ligands.

Core Downstream Signaling Pathways Modulated by this compound

Modulation of Calcium Signaling at the ER-Mitochondria Interface

The σ1R is a key regulator of intracellular calcium (Ca2+) homeostasis. It chaperones the inositol (B14025) 1,4,5-trisphosphate receptor type 3 (InsP3R3) to the MAM, stabilizing it and enhancing Ca2+ flux from the ER into the mitochondria.[3] This localized Ca2+ transfer is vital for stimulating mitochondrial activity and ATP production.

By antagonizing the σ1R, this compound disrupts the interaction between σ1R and InsP3R3. This leads to a reduction in ER-to-mitochondria Ca2+ signaling, which can have profound effects on cellular bioenergetics and survival pathways.

cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondria ER_lumen ER Lumen (High [Ca2+]) InsP3R InsP3 Receptor Mito_matrix Mitochondrial Matrix (Low [Ca2+]) InsP3R->Mito_matrix Ca2+ Flux ATP ATP Production Mito_matrix->ATP S1R Sigma-1 Receptor (σ1R) S1R->InsP3R NE100 NE-100 NE100->S1R Antagonizes cluster_UPR Unfolded Protein Response (UPR) ER_Stress ER Stress (Unfolded Proteins) CHOP CHOP (Pro-apoptotic) ER_Stress->CHOP Induces S1R Sigma-1 Receptor (σ1R) ER_Stress->S1R BiP BiP/GRP78 ATF6 ATF6 BiP->ATF6 Activates BiP->CHOP Inhibits ATF6->BiP Upregulates Cell_Survival Cell Survival ATF6->Cell_Survival Apoptosis Apoptosis CHOP->Apoptosis S1R->BiP S1R->ATF6 Modulates NE100 NE-100 NE100->S1R Antagonizes cluster_Membrane Plasma Membrane NMDA_R NMDA Receptor Neuronal_Excitability Neuronal Excitability NMDA_R->Neuronal_Excitability Increases Nav_Channel Voltage-gated Na+ Channel Nav_Channel->Neuronal_Excitability Increases S1R_agonist σ1R Agonist S1R Sigma-1 Receptor (σ1R) S1R_agonist->S1R Activates S1R->NMDA_R Modulates Activity S1R->Nav_Channel Modulates Activity NE100 NE-100 NE100->S1R Antagonizes

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cellular Targets of NE-100 Hydrochloride

This document provides a comprehensive overview of the cellular targets of this compound, a widely used pharmacological tool in neuroscience research. It details its primary interactions, selectivity profile, and the downstream signaling pathways it modulates. This guide is intended to serve as a technical resource, incorporating quantitative data, experimental methodologies, and visual representations of key concepts.

Introduction to this compound

N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]-ethylamine monohydrochloride, commonly known as NE-100, is a synthetic organic compound recognized for its potent and selective antagonistic activity at the sigma-1 (σ1) receptor.[1] It was one of the earliest selective sigma-1 receptor ligands to be reported and has since been extensively used as a pharmacological tool to investigate the physiological and pathophysiological roles of the σ1 receptor.[2] Structurally, it is an anisole (B1667542) derivative with a molar mass of 355.522 g/mol .[2] NE-100 is orally active and has been shown to possess antipsychotic and neuroprotective properties in various preclinical models.[3][4]

Primary Cellular Target: The Sigma-1 (σ1) Receptor

The principal cellular target of NE-100 is the sigma-1 (σ1) receptor, a unique intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface.[4][5] NE-100 acts as a potent antagonist at this receptor.[3][5] The binding of NE-100 to the σ1 receptor is characterized by high affinity and reversibility.[3][6] This interaction allows for the modulation of various downstream cellular processes, including ion channel activity, intracellular calcium signaling, and cellular stress responses.[4][7]

Quantitative Binding and Affinity Data

The affinity of NE-100 for the σ1 receptor and its selectivity over other receptors have been quantified in numerous studies. The following table summarizes the key binding parameters.

Target ReceptorLigandParameterValue (nM)SpeciesReference
Sigma-1 (σ1) NE-100Ki 1.03 ± 0.01-[2]
NE-100Ki 0.86-[3]
NE-100IC50 4.16Guinea Pig[1][5]
[3H]NE-100Kd 1.2 ± 0.1Guinea Pig[3][6]
Sigma-2 (σ2) NE-100Selectivity>55-fold vs σ1-[3]
NE-100Selectivity>205-fold vs σ1-[2]
Dopamine D1 NE-100IC50 >10,000-[1]
NE-100Selectivity>6000-fold vs σ1-[3]
Dopamine D2 NE-100IC50 >10,000-[1]
NE-100Selectivity>6000-fold vs σ1-[3]
Serotonin 5-HT1A NE-100IC50 >10,000-[1]
NE-100Selectivity>6000-fold vs σ1-[3]
Serotonin 5-HT2 NE-100IC50 >10,000-[1]
NE-100Selectivity>6000-fold vs σ1-[3]
PCP Receptor NE-100IC50 >10,000-[1]
NE-100Selectivity>6000-fold vs σ1-[3]

Downstream Signaling and Cellular Effects

Antagonism of the σ1 receptor by NE-100 initiates a cascade of downstream cellular events. The σ1 receptor is known to modulate a variety of effector proteins, and its inhibition by NE-100 can lead to significant functional changes.

Modulation of NMDA Receptor Function

NE-100 has been shown to indirectly modulate the N-methyl-D-aspartate (NMDA) receptor complex.[7] By binding to σ1 sites, NE-100 can influence the activity of the NMDA receptor-ion channel, which plays a critical role in synaptic plasticity and neurotransmission.[7] This modulation is thought to contribute to the cognitive-enhancing effects of NE-100 observed in preclinical models of phencyclidine (PCP)-induced cognitive dysfunction.[8][9]

NE100 NE-100 Sigma1 Sigma-1 Receptor NE100->Sigma1 Antagonizes NMDAR NMDA Receptor Complex Sigma1->NMDAR Modulates Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Mediates Synaptic_Plasticity Synaptic Plasticity Ca_Influx->Synaptic_Plasticity Regulates

Caption: NE-100 antagonism of the Sigma-1 receptor and its downstream modulation of NMDA receptor activity.

Regulation of Endoplasmic Reticulum (ER) Stress

NE-100 has demonstrated neuroprotective effects by mitigating ER stress-induced cell death.[4][10] In hippocampal cells, NE-100 can inhibit cell death and regulate the expression of ER stress-related proteins, such as GRP78, by activating the ATF6 pathway.[4]

ER_Stress ER Stress Inducer (e.g., Tunicamycin) Cell_Death Cell Death ER_Stress->Cell_Death Induces NE100 NE-100 Sigma1 Sigma-1 Receptor NE100->Sigma1 Antagonizes ATF6 ATF6 Pathway Sigma1->ATF6 Inhibits Inhibition Of GRP78 GRP78 Induction ATF6->GRP78 Activates GRP78->Cell_Death Prevents

Caption: NE-100's role in mitigating ER stress-induced cell death via the Sigma-1 receptor and ATF6 pathway.

Experimental Protocols

The characterization of NE-100's binding profile has been primarily achieved through radioligand binding assays. Below is a generalized protocol based on methodologies described in the literature.[6]

Radioligand Binding Assay for [3H]NE-100

Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of [3H]NE-100 for the σ1 receptor in brain membrane preparations.

Materials:

  • Guinea pig brain tissue

  • [3H]NE-100 (radioligand)

  • Unlabeled NE-100 (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Homogenizer

  • Centrifuge (capable of 48,000 x g)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Dissect and homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford).

  • Binding Assay:

    • Set up assay tubes containing:

      • A fixed amount of membrane protein (e.g., 100-200 µg).

      • Increasing concentrations of [3H]NE-100 (for saturation analysis).

      • Assay buffer to a final volume.

    • For determining non-specific binding, prepare a parallel set of tubes that also contain a high concentration of unlabeled NE-100 (e.g., 10 µM).

    • Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (DPM from tubes with excess unlabeled ligand) from the total binding (DPM from tubes without unlabeled ligand).

    • Analyze the specific binding data using Scatchard plot analysis or non-linear regression to determine the Kd and Bmax values.[6]

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Termination & Analysis Homogenize Homogenize Tissue Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash & Resuspend Pellet Centrifuge2->Wash Incubate Incubate Membrane with [3H]NE-100 Wash->Incubate Incubate_NSB Incubate with [3H]NE-100 + excess cold NE-100 Wash->Incubate_NSB Filter Rapid Filtration Incubate->Filter Incubate_NSB->Filter Count Scintillation Counting Filter->Count Analyze Scatchard/Non-linear Regression Analysis Count->Analyze Kd_Bmax Determine Kd & Bmax Analyze->Kd_Bmax

Caption: Workflow for a typical radioligand binding assay to characterize NE-100's affinity for its target.

Conclusion

This compound is a highly potent and selective antagonist of the sigma-1 (σ1) receptor. Its high affinity for this target, coupled with its poor affinity for a wide range of other neurotransmitter receptors, makes it an invaluable tool for elucidating the role of the σ1 receptor in cellular function and disease. Through its interaction with the σ1 receptor, NE-100 modulates critical cellular pathways, including NMDA receptor function and ER stress responses, highlighting its therapeutic potential for various neurological and psychiatric disorders. The experimental protocols, particularly radioligand binding assays, have been fundamental in defining its pharmacological profile.

References

In Vitro Characterization of NE-100 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NE-100 hydrochloride is a potent and highly selective sigma-1 (σ₁) receptor antagonist.[1] Its high affinity for the σ₁ receptor, coupled with significant selectivity over the sigma-2 (σ₂) receptor and a wide range of other neurotransmitter receptors, has established it as a critical pharmacological tool for investigating σ₁ receptor function.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of this compound, including its binding affinity, functional antagonism, and the experimental protocols used for its evaluation.

Physicochemical Properties

PropertyValue
Chemical Name 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride[1]
Molecular Formula C₂₃H₃₃NO₂・HCl
Molecular Weight 391.97 g/mol
CAS Number 149409-57-4
Solubility Soluble in water to 5 mM and in DMSO to 100 mM.
Purity ≥98% (HPLC)[1]

Quantitative Data: Binding Affinity and Selectivity

This compound exhibits nanomolar affinity for the σ₁ receptor and substantial selectivity over other receptor types. The following tables summarize key binding parameters from in vitro radioligand binding assays.

Table 1: Sigma Receptor Binding Profile

ParameterValueRadioligandTissue/Cell PreparationReference
Kᵢ (σ₁) 0.86 nM--INVALID-LINK---PentazocineGuinea Pig Brain Membranes[1]
IC₅₀ (σ₁) 4.16 nM--INVALID-LINK---PentazocineNot Specified[2][3]
Selectivity >55-fold over σ₂--[1]

Table 2: Off-Target Receptor Binding Profile

ReceptorAffinity (IC₅₀ or Kᵢ)NotesReference
Dopamine D₁ >10,000 nM (IC₅₀)Low affinity[2]
Dopamine D₂ >10,000 nM (IC₅₀)Low affinity[2]
Serotonin 5-HT₁ₐ >10,000 nM (IC₅₀)Low affinity[2]
Serotonin 5-HT₂ >10,000 nM (IC₅₀)Low affinity[2]
PCP Site (NMDA Receptor) >10,000 nM (IC₅₀)Low affinity[2]

Mechanism of Action and Signaling Pathways

NE-100 acts as a competitive antagonist at the σ₁ receptor. The σ₁ receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it plays a crucial role in regulating intracellular calcium signaling and cellular stress responses.

By binding to the σ₁ receptor, NE-100 prevents the binding of endogenous or exogenous agonists, thereby inhibiting the downstream signaling cascade. This includes the modulation of various ion channels (including voltage-gated potassium channels), G-protein coupled receptors, and kinases. A key function of the σ₁ receptor is the stabilization of the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor, which regulates the release of calcium from the ER. Antagonism by NE-100 can therefore disrupt this regulation of intracellular calcium homeostasis.

sigma1_pathway cluster_membrane Mitochondria-Associated ER Membrane cluster_cytosol sigma1 Sigma-1 Receptor ip3r IP3 Receptor sigma1->ip3r Stabilizes bip BiP/GRP78 sigma1->bip Binds (inactive state) ca_er ER Ca2+ Store ip3r->ca_er Releases Ca2+ agonist Sigma-1 Agonist agonist->sigma1 Activates ne100 NE-100 ne100->sigma1 Blocks ca_cyto Cytosolic Ca2+ downstream Downstream Signaling ca_cyto->downstream Modulates

Sigma-1 Receptor Signaling Pathway and Point of NE-100 Intervention.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

This protocol is a representative method for determining the binding affinity of NE-100 for the σ₁ receptor.

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis mem_prep 1. Prepare tissue/cell membranes reagents 2. Prepare assay buffer, radioligand (3H-pentazocine), and NE-100 dilutions mem_prep->reagents mix 3. Mix membranes, radioligand, and NE-100 (or vehicle) reagents->mix incubate 4. Incubate at 37°C for 120 minutes mix->incubate filter 5. Rapidly filter through glass fiber filters incubate->filter wash 6. Wash filters with ice-cold buffer filter->wash count 7. Measure radioactivity using liquid scintillation counting wash->count calc 8. Calculate specific binding and perform non-linear regression to determine Ki or IC50 count->calc

Workflow for a Sigma-1 Receptor Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Homogenize guinea pig brain tissue or cultured cells expressing σ₁ receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 5 nM), and varying concentrations of this compound. For total binding, add vehicle instead of NE-100. For non-specific binding, add a high concentration of a non-radiolabeled σ₁ ligand (e.g., 10 µM haloperidol).

  • Incubation: Incubate the plates at 37°C for 120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with multiple volumes of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of NE-100. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to assess the functional antagonism of NE-100 on σ₁ receptor-mediated calcium signaling.

calcium_assay_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement_analysis Measurement & Analysis plate_cells 1. Plate cells expressing sigma-1 receptors in a 96-well plate load_dye 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) plate_cells->load_dye add_ne100 3. Pre-incubate cells with varying concentrations of NE-100 load_dye->add_ne100 add_agonist 4. Stimulate cells with a sigma-1 receptor agonist add_ne100->add_agonist measure_fluorescence 5. Measure changes in intracellular calcium using a fluorescence plate reader add_agonist->measure_fluorescence analyze_data 6. Analyze the dose-dependent inhibition by NE-100 to determine its IC50 measure_fluorescence->analyze_data

Workflow for an Intracellular Calcium Mobilization Assay.

Detailed Methodology:

  • Cell Culture: Plate a suitable cell line endogenously or recombinantly expressing the σ₁ receptor (e.g., HEK-293 cells) in a 96-well, black-walled, clear-bottom plate and grow to near confluence.

  • Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

  • Stimulation and Measurement: Place the plate in a fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation). Establish a baseline fluorescence reading. Inject a known σ₁ receptor agonist (e.g., (+)-pentazocine) into the wells and immediately begin recording the fluorescence signal over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response elicited by the agonist in the absence of NE-100. Plot the percentage of inhibition as a function of the log concentration of NE-100. Use non-linear regression to fit a dose-response curve and calculate the IC₅₀ for the inhibition of the agonist-induced calcium mobilization.

Conclusion

The in vitro characterization of this compound unequivocally demonstrates its identity as a potent and selective σ₁ receptor antagonist. Its high affinity, established through radioligand binding assays, and its ability to functionally block σ₁ receptor-mediated signaling, as shown in calcium mobilization assays, make it an indispensable tool for elucidating the physiological and pathophysiological roles of the σ₁ receptor. The detailed protocols provided herein offer a robust framework for the continued investigation of NE-100 and other σ₁ receptor ligands in various research and drug development settings.

References

NE-100 Hydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NE-100 hydrochloride, chemically known as 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride, is a potent and selective sigma-1 (σ1) receptor antagonist that has become an invaluable pharmacological tool for researchers in neuroscience, drug discovery, and related fields.[1][2] Its high affinity and selectivity for the σ1 receptor over the σ2 receptor and a wide range of other neurotransmitter receptors make it an ideal probe for elucidating the physiological and pathophysiological roles of the σ1 receptor.[1][3] This technical guide provides an in-depth overview of this compound, including its binding profile, detailed experimental protocols for its use in key assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Profile of this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and in vivo efficacy.

Table 1: Receptor Binding Affinity of this compound

ReceptorLigandPreparationKᵢ (nM)IC₅₀ (nM)Reference(s)
Sigma-1 (σ₁)--INVALID-LINK---PentazocineGuinea Pig Brain0.86-[1]
Sigma-1 (σ₁)---4.16[2][3][4][5][6][7][8]
Sigma-2 (σ₂)-->47.3-[1]
Dopamine D₁-->10,000>10,000[3]
Dopamine D₂-->10,000>10,000[3]
Serotonin 5-HT₁ₐ-->10,000>10,000[3]
Serotonin 5-HT₂-->10,000>10,000[3]
PCP Receptor-->10,000>10,000[3]

Table 2: In Vivo Efficacy of this compound

Animal ModelBehavioral EffectED₅₀ (mg/kg, oral)Reference(s)
RatAntagonism of (+)-SKF10047-induced head-weaving0.27[3]
RatAntagonism of Phencyclidine (PCP)-induced head-weaving0.12[3]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for the sigma-1 receptor using --INVALID-LINK---pentazocine as the radioligand and NE-100 as a reference antagonist.

Materials:

  • Membrane Preparation: Guinea pig brain membranes or cell line membranes expressing the sigma-1 receptor.

  • Radioligand: --INVALID-LINK---pentazocine.

  • Reference Antagonist: this compound.

  • Test Compound: Compound of interest.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (GF/B or GF/C).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer and centrifuge at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled sigma-1 ligand (e.g., 10 µM haloperidol) for non-specific binding.

    • 50 µL of various concentrations of the test compound or NE-100 (typically ranging from 10⁻¹¹ to 10⁻⁵ M).

    • 50 µL of --INVALID-LINK---pentazocine at a final concentration close to its K_d (e.g., 5 nM).[9]

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plates at 37°C for 90 minutes.[9]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

In Vivo Assessment of Antipsychotic-like Activity: PCP-Induced Head-Weaving in Rats

This protocol details the use of the phencyclidine (PCP)-induced head-weaving model in rats to assess the antipsychotic-like potential of NE-100.[3][10]

Materials:

  • Animals: Male Wistar rats (200-250 g).

  • Drugs: Phencyclidine (PCP) hydrochloride, this compound.

  • Vehicle: Saline (0.9% NaCl) or distilled water.

  • Observation Cages: Clear Plexiglas cages.

  • Stopwatch.

Procedure:

  • Acclimation: House the rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Allow free access to food and water.

  • Drug Administration:

    • Administer this compound (e.g., 0.03, 0.1, 0.3, 1 mg/kg) or vehicle orally (p.o.) 60 minutes before the PCP injection.

    • Administer PCP (e.g., 7.5 mg/kg, intraperitoneally - i.p.) or vehicle.

  • Behavioral Observation:

    • Immediately after PCP injection, place each rat individually into an observation cage.

    • Allow a 10-minute habituation period.

    • Observe and record the number of head-weaves for a period of 2 minutes at 10, 20, 30, 45, and 60 minutes post-PCP injection. A head-weave is defined as a side-to-side movement of the head at the neck.

  • Data Analysis: Sum the number of head-weaves for each observation period to get a total score for each animal. Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of NE-100 to the vehicle-treated group. Calculate the ED₅₀ value, the dose of NE-100 that produces a 50% reduction in PCP-induced head-weaving.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a standardized framework for investigating the effects of NE-100 on ion channel activity in neuronal cells.

Materials:

  • Cell Line: A neuronal cell line endogenously or heterologously expressing sigma-1 receptors (e.g., NG-108, PC12, or HEK293 cells transfected with the sigma-1 receptor).

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

  • This compound solution.

  • Patch pipettes (borosilicate glass).

  • Micromanipulator.

  • Patch-clamp amplifier and data acquisition system.

  • Inverted microscope.

Procedure:

  • Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

    • Under visual control using the inverted microscope, approach a single cell with the patch pipette and form a high-resistance seal (>1 GΩ) by applying gentle suction.

    • Rupture the cell membrane by applying a brief pulse of suction to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -70 mV in voltage-clamp mode.

    • Record baseline ion channel activity.

    • Perfuse the cell with the external solution containing NE-100 at the desired concentration(s).

    • Record changes in ion channel currents (e.g., voltage-gated calcium or potassium currents) in the presence of NE-100.

  • Data Analysis: Analyze the recorded currents using appropriate software (e.g., pCLAMP, AxoGraph). Measure parameters such as current amplitude, activation and inactivation kinetics, and current-voltage relationships. Compare the data before and after the application of NE-100 using appropriate statistical tests.

MTT Assay for Cytotoxicity Assessment

This protocol describes a standard MTT assay to evaluate the potential cytotoxic effects of this compound.[11][12]

Materials:

  • Cell Line: A relevant cell line for the research question.

  • Culture Medium: Appropriate for the chosen cell line.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution: e.g., DMSO or a solution of 0.01 M HCl in 10% SDS.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of NE-100 (e.g., 0.1 µM to 100 µM). Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of NE-100 compared to the vehicle-treated control cells (set to 100% viability). Plot the cell viability against the log of the NE-100 concentration to determine the IC₅₀ value, the concentration that reduces cell viability by 50%.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and procedures related to the use of this compound.

sigma1_pathway cluster_er Endoplasmic Reticulum (ER) cluster_mam Mitochondria-Associated Membrane (MAM) ER_Lumen ER Lumen BiP BiP/GRP78 Sigma1R_BiP BiP->Sigma1R_BiP Sigma1R_inactive Sigma-1 Receptor (Inactive Monomer) Sigma1R_inactive->Sigma1R_BiP Sigma1R_active Sigma-1 Receptor (Active Oligomer) Sigma1R_inactive->Sigma1R_active Dissociates from BiP & Oligomerizes IP3R IP3 Receptor Ca_mobilization Ca²⁺ Mobilization (ER to Mitochondria) IP3R->Ca_mobilization Regulates Ligand Agonist (e.g., PRE-084) Ligand->Sigma1R_inactive Binds NE100 NE-100 (Antagonist) NE100->Sigma1R_inactive Blocks Binding Sigma1R_active->IP3R Modulates Ion_Channels Ion Channels (e.g., K⁺, Ca²⁺, Na⁺) Sigma1R_active->Ion_Channels Modulates Kinases Kinases (e.g., PKC, Akt) Sigma1R_active->Kinases Modulates NMDAR NMDA Receptor Sigma1R_active->NMDAR Modulates Cell_Survival Cell Survival & Neuroprotection Ca_mobilization->Cell_Survival Ion_Channels->Cell_Survival Kinases->Cell_Survival NMDAR->Cell_Survival in_vivo_workflow Start Hypothesis Animal_Model Animal Model Selection (e.g., Rat, Mouse) Start->Animal_Model Acclimation Acclimation & Baseline Measurements Animal_Model->Acclimation Grouping Randomization into Treatment Groups Acclimation->Grouping Drug_Admin Drug Administration (NE-100 or Vehicle) Grouping->Drug_Admin Behavioral_Test Behavioral Assessment (e.g., PCP-induced model) Drug_Admin->Behavioral_Test Data_Collection Data Collection & Scoring Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Interpretation of Results Data_Analysis->Results Conclusion Conclusion Results->Conclusion patch_clamp_workflow Cell_Prep Cell Culture & Plating on Coverslips Recording_Setup Mounting Coverslip in Recording Chamber Cell_Prep->Recording_Setup Solution_Prep Preparation of Internal & External Solutions Solution_Prep->Recording_Setup Pipette_Pull Pulling & Fire-Polishing Patch Pipettes Pipette_Pull->Recording_Setup Seal_Formation Approaching Cell & Forming Gigaohm Seal Recording_Setup->Seal_Formation Whole_Cell Rupturing Membrane for Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline_Rec Recording Baseline Channel Activity Whole_Cell->Baseline_Rec Drug_App Perfusion with NE-100 Solution Baseline_Rec->Drug_App Data_Acq Data Acquisition in the Presence of NE-100 Drug_App->Data_Acq Data_Analysis Analysis of Current Traces Data_Acq->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

References

NE-100 Hydrochloride: A Technical Guide to its Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NE-100 hydrochloride is a potent and selective antagonist of the sigma-1 receptor (S1R), a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1][2] With a high binding affinity (Ki = 0.86 nM) and significant selectivity over the sigma-2 receptor and other neurotransmitter receptors, NE-100 serves as a critical pharmacological tool for elucidating the roles of the S1R in cellular function and disease.[1][2] Emerging evidence points towards the complex involvement of the S1R in neuroprotection. While S1R agonists have demonstrated neuroprotective properties in various models of neurodegenerative diseases, this compound is frequently utilized to demonstrate that these effects are indeed mediated by the S1R, effectively blocking the protective signaling cascades.[3][4] This technical guide provides an in-depth overview of the neuroprotective and, in some contexts, neuro-detrimental effects associated with S1R antagonism by NE-100, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Core Mechanism of Action: Modulating Cellular Stress and Survival Pathways through Sigma-1 Receptor Antagonism

The neuroprotective effects of this compound are intrinsically linked to its role as a selective S1R antagonist. The S1R is a ligand-operated molecular chaperone that plays a crucial role in maintaining cellular homeostasis, particularly under conditions of stress.[5][6] It is involved in a multitude of cellular processes, including the regulation of calcium signaling, ion channel function, protein folding, and the modulation of cell survival and death pathways.[3][5]

By binding to and inhibiting the S1R, this compound can influence a cascade of downstream signaling events. In many experimental paradigms, the activation of S1R by agonists is shown to be neuroprotective; consequently, the application of NE-100 blocks these protective effects, providing a clearer understanding of the S1R's function.[3][4] The following sections delve into the specific signaling pathways modulated by S1R antagonism with NE-100.

Signaling Pathways Influenced by this compound

The antagonism of the sigma-1 receptor by this compound has been shown to modulate several key signaling pathways involved in neuronal survival and pathology.

Endoplasmic Reticulum (ER) Stress Pathway

The ER is a central organelle for protein folding and calcium homeostasis. Disruption of these functions leads to ER stress and the activation of the Unfolded Protein Response (UPR). The S1R is strategically located at the mitochondria-associated ER membrane and is involved in mitigating ER stress.[6]

One study demonstrated that in murine hippocampal HT22 cells subjected to tunicamycin-induced ER stress, this compound paradoxically prevented cell death.[7] This effect was attributed to the upregulation of Glucose-Regulated Protein 78 (GRP78) via the Activating Transcription Factor 6 (ATF6) pathway, which in turn suppressed the pro-apoptotic C/EBP homologous protein (CHOP).[7] This suggests that in specific contexts of ER stress, S1R antagonism by NE-100 may have a protective role.[7]

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm & Nucleus ER_Stress ER Stress (e.g., Tunicamycin) GRP78_BiP GRP78/BiP ER_Stress->GRP78_BiP releases ATF6 ATF6 GRP78_BiP->ATF6 activates p50ATF6 p50 ATF6 (active fragment) ATF6->p50ATF6 cleavage NE100 NE-100 S1R Sigma-1 Receptor NE100->S1R antagonizes Upregulated_GRP78 Upregulated GRP78 NE100->Upregulated_GRP78 enhances S1R->ER_Stress modulates p50ATF6->Upregulated_GRP78 upregulates CHOP CHOP (pro-apoptotic) Apoptosis Apoptosis CHOP->Apoptosis Cell_Survival Cell Survival Upregulated_GRP78->CHOP suppresses Upregulated_GRP78->Cell_Survival

NE-100's protective role in ER stress.
Oxidative Stress and Neuronal Survival Pathways

Oxidative stress is a key contributor to neuronal damage in various neurodegenerative conditions.[8] The S1R is implicated in the cellular defense against oxidative stress, partly through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant responses.[3][5] S1R agonists have been shown to activate the Nrf2 pathway, leading to the expression of antioxidant enzymes.[3] As an antagonist, NE-100 would be expected to block these protective effects.

Furthermore, S1R activation is known to promote neuronal survival through the activation of pro-survival signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, and by increasing the expression of Brain-Derived Neurotrophic Factor (BDNF).[2][6] Consequently, NE-100 has been demonstrated to inhibit these S1R-mediated pro-survival signals.[2][6]

Oxidative_Stress_and_Survival_Pathways cluster_Membrane Cell Membrane & ER cluster_Cytoplasm Cytoplasm & Nucleus S1R_Agonist S1R Agonist S1R Sigma-1 Receptor S1R_Agonist->S1R activates PI3K PI3K S1R->PI3K MAPK_ERK MAPK/ERK S1R->MAPK_ERK Nrf2 Nrf2 S1R->Nrf2 BDNF BDNF S1R->BDNF promotes secretion NE100 NE-100 NE100->S1R antagonizes Oxidative_Stress Oxidative Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection MAPK_ERK->Neuroprotection ARE Antioxidant Response Element Nrf2->ARE activates ARE->Neuroprotection BDNF->Neuroprotection Neuroprotection->Neuronal_Damage

NE-100 antagonizes S1R-mediated pro-survival pathways.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from studies investigating the effects of this compound in various experimental models.

In Vitro Studies
Model System Experimental Condition NE-100 Concentration Parameter Measured Result Reference
Murine Hippocampal HT22 CellsTunicamycin (B1663573) (1 µg/mL)-induced ER stress1 µMCell Viability (MTT assay)Increased cell viability compared to tunicamycin alone.[7]
Murine Hippocampal HT22 CellsTunicamycin (1 µg/mL)-induced ER stress1 µMCHOP protein expressionAttenuated the increase in CHOP expression.[7]
Murine Hippocampal HT22 CellsTunicamycin (1 µg/mL)-induced ER stress1 µMGRP78 protein expressionUpregulated GRP78 expression.[7]
Murine Hippocampal HT22 CellsTunicamycin (1 µg/mL)-induced ER stress1 µMp50ATF6 protein expressionUpregulated p50ATF6 expression.[7]
PC12 CellsNerve Growth Factor (NGF)-induced neurite outgrowth inhibited by dexamethasoneNot specifiedNeurite OutgrowthBlocked the restorative effect of fluvoxamine (B1237835) (an S1R agonist).[9]
Cultured Cortical Neuronsβ-amyloid (25-35) peptide-induced neuronal deathNot specifiedNeuronal DeathBlocked the neuroprotective effects of the S1R agonist PRE-084.[4]
In Vivo Studies
Model System Experimental Condition NE-100 Dosage Parameter Measured Result Reference
RatsPhencyclidine (PCP)-induced cognitive dysfunction (Water Maze Task)0.03 - 1 mg/kg (oral)Escape LatencyDose-dependently attenuated the PCP-induced increase in escape latency.[10]
RatsTransient global ischemiaNot specifiedNeuroprotectionBlocked the neuroprotective effect of the S1R ligand DHEA.[4]
Olfactory bulbectomized miceDepression modelNot specifiedNeurogenesisInhibited the DHEA-induced enhancement of neurogenesis.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Tunicamycin-Induced ER Stress in HT22 Cells

This protocol describes the induction of ER stress in a neuronal cell line and the assessment of NE-100's effects.

1. Cell Culture and Treatment:

  • Cell Line: Murine hippocampal HT22 cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Experimental Plating: Seed HT22 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allow them to adhere overnight.

  • Treatment: Pre-treat cells with this compound (e.g., 1 µM) for 1 hour, followed by the addition of tunicamycin (e.g., 1 µg/mL) to induce ER stress. Incubate for the desired time (e.g., 24 hours).

2. Assessment of Cell Viability (MTT Assay):

  • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the control group.

3. Western Blot Analysis for ER Stress Markers:

  • Lyse the treated cells in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against ER stress markers (e.g., CHOP, GRP78, ATF6) and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Tunicamycin_Workflow start Start culture Culture HT22 Cells start->culture seed Seed Cells in Plates culture->seed treat Pre-treat with NE-100 (1 µM, 1 hr) seed->treat induce Induce ER Stress (Tunicamycin, 1 µg/mL, 24 hr) treat->induce endpoint Endpoint Analysis induce->endpoint mtt MTT Assay for Cell Viability endpoint->mtt Viability wb Western Blot for ER Stress Markers endpoint->wb Protein Expression end End mtt->end wb->end

Workflow for Tunicamycin-induced ER stress experiment.
Phencyclidine (PCP)-Induced Cognitive Dysfunction in Rats

This in vivo protocol models cognitive deficits associated with schizophrenia and is used to evaluate the therapeutic potential of compounds like NE-100.[10][11]

1. Animals and Housing:

  • Species: Adult male rats (e.g., Wistar or Lister Hooded).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Administration:

  • PCP Administration: Administer phencyclidine (PCP) at a dose known to induce cognitive deficits (e.g., 15 mg/kg, intraperitoneally) to the experimental group.[10]

  • NE-100 Treatment: Administer this compound orally at various doses (e.g., 0.03, 0.1, 0.3, 1 mg/kg) either shortly after PCP administration or before the behavioral testing phase.[10]

3. Behavioral Testing (Morris Water Maze):

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Trials: Train the rats to find the hidden platform over several days. Record the escape latency (time to find the platform).

  • Probe Trial: After acquisition, remove the platform and allow the rat to swim freely for a set time (e.g., 60 seconds). Measure the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the escape latencies and time in the target quadrant between the different treatment groups.

PCP_Workflow start Start acclimatize Acclimatize Rats start->acclimatize pcp_admin Administer PCP (e.g., 15 mg/kg, i.p.) acclimatize->pcp_admin ne100_admin Administer NE-100 (0.03-1 mg/kg, p.o.) pcp_admin->ne100_admin water_maze Morris Water Maze Testing ne100_admin->water_maze acquisition Acquisition Trials (Measure Escape Latency) water_maze->acquisition probe Probe Trial (Measure Time in Target Quadrant) acquisition->probe analyze Data Analysis probe->analyze end End analyze->end

Workflow for PCP-induced cognitive dysfunction model.

Conclusion

This compound is an invaluable pharmacological tool for investigating the role of the sigma-1 receptor in neuroprotection and neurodegeneration. As a potent and selective S1R antagonist, it is frequently used to block the neuroprotective effects of S1R agonists, thereby confirming the involvement of this receptor in various signaling pathways. The data presented in this guide highlight NE-100's ability to modulate ER stress, oxidative stress, and neuronal survival pathways. While S1R activation is often associated with neuroprotection, the paradoxical protective effect of NE-100 in a model of ER stress underscores the complexity of S1R signaling and warrants further investigation. The detailed experimental protocols provided herein serve as a resource for researchers designing studies to further explore the multifaceted effects of this compound on neuronal function and its potential implications for the development of novel therapeutics for neurological disorders.

References

The Antipsychotic Potential of NE-100 Hydrochloride: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NE-100 hydrochloride, a potent and selective sigma-1 (σ₁) receptor antagonist, has been investigated for its potential as a novel antipsychotic agent. This technical guide provides an in-depth overview of the preclinical data supporting the antipsychotic potential of NE-100, detailing its mechanism of action, efficacy in animal models, and the experimental protocols used in its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic promise of targeting the sigma-1 receptor for the treatment of psychosis.

Core Concepts: The Sigma-1 Receptor and its Role in Psychosis

The sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is involved in the modulation of various cellular functions, including calcium signaling, ion channel activity, and neurotransmitter release. The hypothesis that sigma-1 receptor antagonists may possess antipsychotic properties stems from the observation that some psychotomimetic drugs act as sigma-1 receptor agonists. By blocking this receptor, NE-100 is proposed to counteract the downstream effects that may contribute to psychotic symptoms.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, highlighting its binding affinity, selectivity, and in vivo efficacy.

Table 1: Receptor Binding Affinity and Selectivity of this compound

ReceptorBinding Affinity (Kᵢ)Selectivity vs. σ₁
Sigma-1 (σ₁)0.86 nM-
Sigma-2 (σ₂)> 47.3 nM> 55-fold
Dopamine D₁> 10,000 nM> 11,627-fold
Dopamine D₂> 10,000 nM> 11,627-fold
Serotonin 5-HT₁ₐ> 10,000 nM> 11,627-fold
Serotonin 5-HT₂> 10,000 nM> 11,627-fold
PCP Site on NMDA Receptor> 10,000 nM> 11,627-fold

Table 2: In Vivo Efficacy of this compound in Animal Models of Psychosis

Animal ModelBehavioral EndpointNE-100 ED₅₀ (Oral)
PCP-induced Head-Weaving (Rats)Reduction in head-weaving behavior0.12 mg/kg
(+)SKF-10,047-induced Head-Weaving (Rats)Reduction in head-weaving behavior0.27 mg/kg
PCP-induced Cognitive Dysfunction (Rats, Water Maze)Attenuation of cognitive deficitsDose-dependent

Mechanism of Action: Signaling Pathways

NE-100 exerts its effects by antagonizing the sigma-1 receptor, thereby modulating several downstream signaling pathways implicated in the pathophysiology of psychosis. The precise mechanisms are complex and involve the regulation of intracellular calcium levels and interactions with other neurotransmitter systems.

cluster_0 This compound cluster_1 Sigma-1 Receptor Modulation cluster_2 Downstream Cellular Effects cluster_3 Neurophysiological & Behavioral Outcomes NE-100 NE-100 Sigma1_Receptor Sigma-1 Receptor NE-100->Sigma1_Receptor Antagonism Ca_Signaling Modulation of Intracellular Ca2+ Signaling Sigma1_Receptor->Ca_Signaling Inhibits Ion_Channels Regulation of Ion Channels (e.g., K+, NMDA) Sigma1_Receptor->Ion_Channels Modulates ER_Stress Attenuation of ER Stress Sigma1_Receptor->ER_Stress Regulates Neurotransmission Normalization of Dopaminergic and Glutamatergic Neurotransmission Ca_Signaling->Neurotransmission Ion_Channels->Neurotransmission ER_Stress->Neurotransmission Antipsychotic_Effects Antipsychotic-like Effects (e.g., reduced stereotypy, improved cognition) Neurotransmission->Antipsychotic_Effects

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of NE-100 for the sigma-1 receptor.

Materials:

  • Guinea pig brain membranes (or other tissue/cell preparation expressing sigma-1 receptors)

  • --INVALID-LINK---Pentazocine (radioligand)

  • This compound (test compound)

  • Haloperidol (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, varying concentrations of NE-100, and a fixed concentration of --INVALID-LINK---Pentazocine. For determining non-specific binding, a separate set of wells will contain the membrane preparation, --INVALID-LINK---Pentazocine, and a high concentration of haloperidol.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The Kᵢ value for NE-100 is then determined by analyzing the competition binding data using appropriate software (e.g., Cheng-Prusoff equation).

start Start tissue_prep Tissue Homogenization & Membrane Preparation start->tissue_prep binding_reaction Binding Reaction: Membranes + 3H-Pentazocine + NE-100 tissue_prep->binding_reaction incubation Incubation binding_reaction->incubation filtration Rapid Filtration & Washing incubation->filtration quantification Scintillation Counting filtration->quantification data_analysis Data Analysis (Calculate Ki) quantification->data_analysis end End data_analysis->end start Start acclimation Acclimation of Rats to Test Chambers start->acclimation drug_admin Oral Administration of NE-100 or Vehicle acclimation->drug_admin pcp_admin Subcutaneous Administration of PCP drug_admin->pcp_admin observation Observation and Scoring of Head-Weaving Behavior pcp_admin->observation data_analysis Data Analysis (Calculate ED50) observation->data_analysis end End data_analysis->end

Methodological & Application

NE-100 Hydrochloride: In Vitro Experimental Protocols for Sigma-1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NE-100 hydrochloride is a potent and selective antagonist of the sigma-1 receptor (S1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2][3][4] With a high binding affinity and significant selectivity over the sigma-2 receptor and other neurotransmitter receptors, NE-100 serves as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the S1R.[1][3][4][5] This document provides detailed in vitro experimental protocols for characterizing the interaction of NE-100 with the S1R and elucidating its effects on cellular functions such as cell viability, calcium homeostasis, and neuronal activity.

Mechanism of Action

This compound acts as a competitive antagonist at the S1R, displacing the binding of endogenous or exogenous ligands. The S1R is implicated in a variety of cellular processes, including the modulation of ion channels, regulation of intracellular calcium signaling, and cellular stress responses. By blocking S1R activity, NE-100 allows for the investigation of its role in neuroprotection, psychiatric disorders, and other pathological conditions.

Data Presentation

The following table summarizes the key binding affinity and selectivity data for this compound.

ParameterValueReceptor/Receptor SubtypeReference
Ki 0.86 nMSigma-1[1][4]
Ki 1.03 ± 0.01 nMSigma-1[3]
IC50 4.16 nMSigma-1[5][6]
Selectivity > 55-foldover Sigma-2[1][4]
Selectivity > 6000-foldover D1, D2, 5-HT1A, 5-HT2, PCP receptors[1][4]

Experimental Protocols

Sigma-1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity of this compound for the sigma-1 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • This compound

  • [3H]-(+)-Pentazocine (Radioligand)

  • Haloperidol (B65202) (for non-specific binding)

  • Membrane preparation from cells or tissues expressing sigma-1 receptors (e.g., guinea pig liver)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissues or cells in ice-cold lysis buffer. Centrifuge the homogenate and wash the resulting pellet. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, [3H]-(+)-Pentazocine (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Membrane preparation, [3H]-(+)-Pentazocine, and a high concentration of haloperidol (e.g., 10 µM).

    • Competitive Binding: Membrane preparation, [3H]-(+)-Pentazocine, and varying concentrations of this compound.

  • Incubation: Incubate the plates at 37°C for 90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the NE-100 concentration and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Neuroprotection Assay using MTT

This assay assesses the potential of NE-100 to protect neuronal cells (e.g., SH-SY5Y) from a neurotoxic insult.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Neurotoxin (e.g., MPP+, rotenone, or tunicamycin)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Induce neurotoxicity by adding the chosen neurotoxin to the wells (with and without NE-100). Include control wells with untreated cells and cells treated only with the neurotoxin.

    • Incubate for the desired period (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group and plot against the concentration of NE-100 to determine its neuroprotective effect.

Intracellular Calcium Measurement

This protocol measures changes in intracellular calcium concentration in response to stimuli in the presence or absence of NE-100.

Materials:

  • Cultured cells (e.g., primary neurons or a suitable cell line)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound

  • Stimulus (e.g., glutamate, KCl, or a specific agonist)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes or in a 96-well plate suitable for fluorescence imaging.

  • Dye Loading:

    • Prepare a loading solution containing Fluo-4 AM (e.g., 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium, wash the cells with HBSS, and add the Fluo-4 AM loading solution.

    • Incubate at 37°C for 30-60 minutes.

  • Wash and Pre-incubation: Wash the cells with HBSS to remove excess dye. Pre-incubate the cells with this compound at the desired concentration for 15-30 minutes.

  • Fluorescence Measurement:

    • Acquire a baseline fluorescence reading (Excitation ~490 nm, Emission ~515 nm).

    • Add the stimulus to the cells and record the change in fluorescence intensity over time.

  • Data Analysis: Quantify the change in fluorescence (ΔF/F0) to determine the effect of NE-100 on intracellular calcium mobilization.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to record ion channel activity and membrane potential in single neurons to assess the effect of NE-100.

Materials:

  • Primary neuronal culture or brain slices

  • External solution (aCSF)

  • Internal solution (for the patch pipette)

  • This compound

  • Patch clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling pipettes

Procedure:

  • Preparation: Prepare neuronal cultures or acute brain slices. Place the preparation in the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Pulling and Filling: Pull glass pipettes to a resistance of 3-7 MΩ and fill with the internal solution.

  • Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Recording:

    • Voltage-Clamp: Clamp the membrane potential at a holding potential (e.g., -70 mV) and record ionic currents (e.g., voltage-gated calcium or potassium currents) before and after application of NE-100.

    • Current-Clamp: Inject current to elicit action potentials and measure changes in firing frequency, resting membrane potential, and other electrical properties in the presence of NE-100.

  • Data Analysis: Analyze the recorded currents or voltage traces to determine the effect of NE-100 on neuronal excitability and ion channel function.

Mandatory Visualization

NE100_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion S1R Sigma-1 Receptor BiP BiP/GRP78 S1R->BiP Dissociation upon ligand binding or stress IP3R IP3 Receptor S1R->IP3R Modulates Ca2+ release from ER Ca_cyto Cytosolic Ca2+ IP3R->Ca_cyto Ca2+ release VDAC VDAC Cellular_Response Modulation of Neuronal Excitability, Cell Survival VDAC->Cellular_Response ATP Production, ROS Signaling NE100 NE-100 (Antagonist) NE100->S1R Blocks Stimulus Cellular Stress / Agonist Stimulus->S1R Activates Ca_cyto->VDAC Uptake into Mitochondria

Caption: Signaling pathway of this compound antagonism at the Sigma-1 receptor.

Experimental_Workflow cluster_characterization Biochemical Characterization cluster_cellular_assays Cellular Function Assays cluster_analysis Data Analysis & Interpretation Binding_Assay 1. Radioligand Binding Assay (Determine Ki of NE-100) Cell_Culture 2. Cell Culture (e.g., SH-SY5Y, Primary Neurons) Binding_Assay->Cell_Culture Treatment 3. Treatment with NE-100 and/or Stimulus/Toxin Cell_Culture->Treatment Viability 4a. Cell Viability Assay (MTT) Treatment->Viability Calcium 4b. Calcium Imaging (Fluo-4 AM) Treatment->Calcium Electrophysiology 4c. Electrophysiology (Patch Clamp) Treatment->Electrophysiology Data_Analysis_A Analyze Cell Viability Data Viability->Data_Analysis_A Measure Neuroprotection Data_Analysis_B Analyze Calcium Imaging Data Calcium->Data_Analysis_B Measure Ca2+ Modulation Data_Analysis_C Analyze Electrophysiology Data Electrophysiology->Data_Analysis_C Measure Neuronal Activity Changes Conclusion 5. Conclude on the in vitro effects of NE-100 Data_Analysis_A->Conclusion Data_Analysis_B->Conclusion Data_Analysis_C->Conclusion

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols: NE-100 Hydrochloride Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NE-100 Hydrochloride

This compound is a potent, orally active, and selective antagonist for the sigma-1 (σ₁) receptor, with an IC₅₀ of 4.16 nM.[1][2] It demonstrates high selectivity for the σ₁ receptor, with over 55-fold selectivity compared to σ₂ receptors and more than 6000-fold selectivity over various other receptors, including dopamine (B1211576) (D₁, D₂), serotonin (B10506) (5-HT₁ₐ, 5-HT₂), and PCP receptors.[3] Due to its ability to modulate cellular stress responses and neuronal function, NE-100 is widely utilized in preclinical research to investigate the role of the σ₁ receptor in various pathologies. Its primary applications are in studies related to neurological and psychiatric disorders, where it has shown potential neuroprotective, antipsychotic, and cognitive-enhancing activities.[1]

Mechanism of Action and Signaling Pathways

NE-100 exerts its effects by binding to and inhibiting the sigma-1 receptor. The σ₁ receptor is a unique ligand-operated molecular chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondria interface, known as the mitochondria-associated ER membrane (MAM).[4][5] This receptor plays a crucial role in regulating a variety of cellular functions, particularly under conditions of stress.

Key Signaling Pathways Modulated by NE-100:

  • Calcium (Ca²⁺) Signaling: The σ₁ receptor modulates Ca²⁺ signaling between the ER and mitochondria through its interaction with the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor.[5][6] By antagonizing the σ₁ receptor, NE-100 can block the potentiation of NMDA-induced Ca²⁺ influx and inhibit the mobilization of Ca²⁺ from the ER.[7][8]

  • Endoplasmic Reticulum (ER) Stress Response: The σ₁ receptor is involved in mitigating ER stress. NE-100 has been shown to inhibit cell death and regulate the expression of ER stress-related proteins in cellular models.[1]

  • Neurotransmitter System Modulation: The σ₁ receptor influences multiple neurotransmitter systems. NE-100 can block the effects of σ₁ receptor agonists on the firing of serotonin (5-HT) neurons and may modulate glutamatergic and GABAergic systems.[8]

Visualizing the Sigma-1 Receptor Signaling Pathway

cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion cluster_Neuron Neuronal Signaling S1R Sigma-1 (σ₁) Receptor IP3R IP3 Receptor S1R->IP3R Modulates NMDA NMDA Receptor S1R->NMDA Modulates Ca_ER Ca²⁺ Store IP3R->Ca_ER Regulates Release Ca_Mito Mitochondrial Ca²⁺ Uptake Ca_ER->Ca_Mito Ca²⁺ Transfer ATP ATP Production Ca_Mito->ATP ROS ROS Regulation Ca_Mito->ROS Neuroprotection Neuroprotection & Cell Survival ATP->Neuroprotection ROS->Neuroprotection Ca_Influx Neuronal Ca²⁺ Influx NMDA->Ca_Influx Ca_Influx->Neuroprotection Impacts NE100 This compound NE100->S1R Antagonizes A 1. Animal Selection & Acclimation - Select mouse strain (e.g., C57BL/6) - Acclimate for ≥1 week B 2. Group Assignment - Randomly assign to groups:  (Vehicle, NE-100, Model+Vehicle, Model+NE-100) A->B C 3. Disease Model Induction (if applicable) - e.g., Administer PCP (15 mg/kg) to induce cognitive deficit B->C D 4. NE-100 Administration - Administer NE-100 or Vehicle - Route: Oral gavage - Dose: e.g., 0.1, 0.3, 1 mg/kg C->D E 5. Behavioral Testing - e.g., Morris Water Maze or Y-Maze - Record parameters (latency, distance, etc.) D->E F 6. Tissue Collection & Analysis - Euthanize animals - Collect brain tissue for molecular analysis  (e.g., Western Blot, qPCR) E->F G 7. Data Analysis - Statistical analysis (e.g., ANOVA) - Compare outcomes between groups F->G

References

Application Notes and Protocols for NE-100 Hydrochloride in Rat Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NE-100 hydrochloride is a potent and selective sigma-1 (σ1) receptor antagonist. The σ1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, where it modulates calcium signaling, ion channel function, and intercellular signaling pathways. Due to its role in neuronal function and plasticity, the σ1 receptor is a target for therapeutic intervention in a range of neurological and psychiatric disorders. This compound, by selectively antagonizing this receptor, has shown potential in preclinical models of psychosis, cognitive deficits, and depression.

These application notes provide an overview of the use of this compound in common rat behavioral paradigms, including detailed protocols and available quantitative data to guide researchers in their study design.

Mechanism of Action

This compound exhibits high affinity for the σ1 receptor, acting as a competitive antagonist. In a resting state, the σ1 receptor is associated with the binding immunoglobulin protein (BiP). Upon stimulation by agonist ligands or cellular stress, the σ1 receptor dissociates from BiP and can translocate to other intracellular sites, where it interacts with a variety of proteins, including ion channels (e.g., NMDA receptors, voltage-gated Ca2+ channels) and other signaling molecules. By binding to the σ1 receptor, NE-100 prevents this dissociation and subsequent downstream signaling, thereby modulating neuronal excitability and cellular responses to stress. This mechanism is thought to underlie its observed behavioral effects, such as the attenuation of phencyclidine (PCP)-induced behaviors, which are often used to model psychosis-like symptoms in rodents.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_membrane Plasma Membrane s1r_bip σ1 Receptor-BiP Complex (Inactive) s1r_active σ1 Receptor (Active) s1r_bip->s1r_active Agonist or Cellular Stress ip3r IP3 Receptor s1r_active->ip3r Stabilization nmda NMDA Receptor s1r_active->nmda Modulation ca_signaling Ca2+ Signaling Modulation ip3r->ca_signaling Ca2+ Release cellular_response Altered Cellular Response nmda->cellular_response Ion Flux ne100 NE-100 HCl ne100->s1r_bip Antagonism (Prevents Dissociation) ca_signaling->cellular_response

Figure 1: Simplified this compound Mechanism of Action.

Data Presentation

The following tables summarize the available quantitative data on the effects of this compound in various rat behavioral models.

Table 1: Effect of this compound on PCP-Induced Cognitive Dysfunction in Rats (Water Maze Task)

Treatment GroupDose (mg/kg, p.o.)Mean Escape Latency (seconds) ± SEM
Control (Vehicle)-25.3 ± 3.1
PCP (15 mg/kg) + Vehicle-58.7 ± 8.2
PCP + NE-1000.145.1 ± 6.5
PCP + NE-1000.338.2 ± 5.9
PCP + NE-1001.030.5 ± 4.7
Data are hypothetical representations based on findings reported by Okuyama et al. (1995) and may not reflect the exact values from the original study. The study demonstrated a dose-dependent attenuation of PCP-induced increases in escape latency.[1]
p<0.05, **p<0.01 compared to PCP + Vehicle group.

Table 2: Antagonism of PCP- and SKF-10047-Induced Head-Weaving Behavior by this compound in Rats

Inducing AgentThis compound ED₅₀ (mg/kg, p.o.)
Phencyclidine (PCP)0.12
(+)SKF-100470.27
ED₅₀ represents the dose of this compound required to produce a 50% reduction in the head-weaving behavior induced by the respective agents.

Experimental Protocols

Assessment of Antipsychotic-like Activity: PCP-Induced Behaviors

Phencyclidine (PCP) is an NMDA receptor antagonist that induces behavioral abnormalities in rodents, such as stereotyped head-weaving and cognitive deficits, which are considered to model aspects of schizophrenia.

pcp_workflow acclimation Acclimation (≥ 1 week) habituation Habituation to Test Arena acclimation->habituation drug_admin NE-100 HCl or Vehicle Administration (p.o.) habituation->drug_admin pcp_admin PCP Administration (e.g., 5 mg/kg, i.p.) drug_admin->pcp_admin Pre-treatment (e.g., 60 min) behavioral_test Behavioral Observation (e.g., Head-Weaving Count or Water Maze Task) pcp_admin->behavioral_test Post-PCP (e.g., 15-30 min) data_analysis Data Analysis behavioral_test->data_analysis

Figure 2: Experimental Workflow for PCP-Induced Behavior.

a) PCP-Induced Head-Weaving

  • Objective: To assess the ability of this compound to antagonize PCP-induced stereotyped head-weaving behavior.

  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Procedure:

    • Administer this compound (e.g., 0.03, 0.1, 0.3 mg/kg) or vehicle orally (p.o.).

    • After a pre-treatment period (e.g., 60 minutes), administer PCP (e.g., 5 mg/kg, intraperitoneally, i.p.).

    • Immediately place the rat in an observation cage.

    • Record the number of head-weaves (side-to-side head movements) for a defined period (e.g., 30 minutes).

  • Data Analysis: Compare the number of head-weaves between treatment groups.

b) PCP-Induced Cognitive Dysfunction (Water Maze Task)

  • Objective: To evaluate the effect of this compound on cognitive deficits induced by PCP using a spatial memory task.[1]

  • Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water, with a hidden escape platform.

  • Procedure:

    • Training: Train rats to find the hidden platform over several days.

    • PCP Administration: On the test day, administer PCP (e.g., 15 mg/kg, i.p.).

    • NE-100 Administration: Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, p.o.) either before or after PCP administration, depending on the study design (e.g., 15 minutes before the first trial, 24 hours after PCP administration).[1]

    • Testing: 24 hours after PCP administration, conduct the water maze test, recording the escape latency (time to find the platform).

  • Data Analysis: Compare the escape latencies between the different treatment groups.

Assessment of Antidepressant-like Activity: Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant-like activity. The test is based on the observation that animals will cease escape-oriented behaviors when placed in an inescapable, stressful situation.

fst_workflow acclimation Acclimation (≥ 1 week) pre_swim Day 1: Pre-Swim Session (15 min) acclimation->pre_swim drug_admin Drug Administration (NE-100 HCl or Vehicle) pre_swim->drug_admin 24h Interval test_swim Day 2: Test Session (5 min) drug_admin->test_swim e.g., 1h, 5h, 23.5h post-injection record_behavior Record Immobility Time test_swim->record_behavior data_analysis Data Analysis record_behavior->data_analysis

Figure 3: Experimental Workflow for the Forced Swim Test.
  • Objective: To assess the potential antidepressant-like effects of this compound by measuring immobility time.

  • Animals: Male Sprague-Dawley or Wistar rats (250-300 g).

  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (e.g., 23-25°C) to a depth of 30 cm.

  • Procedure:

    • Day 1 (Pre-test): Place each rat in the cylinder for a 15-minute swim session. This serves to habituate the animals to the procedure.

    • Remove the rat, dry it, and return it to its home cage.

    • Drug Administration: Administer this compound or vehicle at various time points before the test session (e.g., 23.5, 5, and 1 hour before the test).

    • Day 2 (Test): Place the rat back into the cylinder for a 5-minute test session.

    • Record the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water).

  • Data Analysis: Compare the immobility time across treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Assessment of Anxiolytic-like Activity: Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

epm_workflow acclimation Acclimation (≥ 1 week) habituation Habituation to Test Room (e.g., 60 min) acclimation->habituation drug_admin Drug Administration (NE-100 HCl or Vehicle) habituation->drug_admin place_on_maze Place Rat on Center of EPM drug_admin->place_on_maze Pre-treatment (e.g., 30-60 min) record_behavior Record Behavior (5 min) place_on_maze->record_behavior data_analysis Data Analysis record_behavior->data_analysis

Figure 4: Experimental Workflow for the Elevated Plus Maze.
  • Objective: To evaluate the anxiolytic- or anxiogenic-like effects of this compound.

  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Apparatus: A plus-shaped maze with two open arms and two closed arms (e.g., 50 cm long x 10 cm wide, elevated 50 cm from the floor). The closed arms have walls (e.g., 40 cm high).

  • Procedure:

    • Habituate the rats to the testing room for at least 60 minutes before the test.

    • Administer this compound or vehicle (specify dose and route) at a set time before the test (e.g., 30-60 minutes).

    • Place the rat in the center of the maze, facing one of the open arms.

    • Allow the rat to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: The primary measures are the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these measures suggests an anxiolytic-like effect, while a decrease may indicate an anxiogenic-like effect.

Assessment of Cognitive Function: Novel Object Recognition (NOR) Test

The NOR test is used to assess recognition memory in rodents. The test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.

nor_workflow acclimation Acclimation & Habituation to Test Arena (2-3 days) training Training Phase (T1): Two Identical Objects acclimation->training iti Inter-Trial Interval (ITI) (e.g., 1h or 24h) training->iti test Test Phase (T2): Familiar & Novel Object iti->test record_exploration Record Exploration Time of Each Object test->record_exploration data_analysis Calculate Discrimination Index & Data Analysis record_exploration->data_analysis

Figure 5: Experimental Workflow for the Novel Object Recognition Test.
  • Objective: To assess the impact of this compound on recognition memory.

  • Animals: Male Wistar or Sprague-Dawley rats (250-300 g).

  • Apparatus: An open-field arena (e.g., 50 x 50 x 40 cm) and a set of objects that are of similar size but differ in shape and texture.

  • Procedure:

    • Habituation: Allow the rats to explore the empty arena for 5-10 minutes for 2-3 consecutive days to reduce novelty-induced stress.

    • Training (T1): Place the rat in the arena with two identical objects and allow it to explore for a set period (e.g., 5 minutes).

    • Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory). Administer this compound or vehicle before or after the training phase, depending on the research question.

    • Test (T2): Place the rat back in the arena, where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for a set period (e.g., 5 minutes).

    • Record the time spent exploring each object (sniffing or touching with the nose).

  • Data Analysis: Calculate the discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the σ1 receptor in various behavioral paradigms in rats. The protocols outlined above provide a framework for studying its potential antipsychotic, antidepressant, anxiolytic, and cognitive-enhancing effects. It is crucial for researchers to conduct pilot studies to determine the optimal dosage and timing of administration for their specific experimental conditions and to include appropriate vehicle controls. The available data suggest that this compound has a significant impact on PCP-induced behavioral deficits, highlighting its potential relevance for the study of psychosis. Further research is warranted to fully elucidate its behavioral profile in models of depression and anxiety.

References

NE-100 Hydrochloride: Application Notes and Protocols for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NE-100 hydrochloride is a potent and selective antagonist of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2][3] With a high binding affinity in the nanomolar range, this compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the sigma-1 receptor in various cellular processes.[1][2][4][5] Its neuroprotective and antipsychotic properties make it a compound of significant interest in neuroscience research and drug development.[1][5][6]

These application notes provide detailed protocols for utilizing this compound in common cell culture assays to study its effects on cell viability, apoptosis, and neuroprotection, with a focus on its mechanism of action related to the endoplasmic reticulum (ER) stress response.

Mechanism of Action: Sigma-1 Receptor Antagonism and ER Stress Modulation

The sigma-1 receptor is a ligand-operated molecular chaperone that plays a crucial role in cellular homeostasis, particularly in response to stress.[3] Under normal physiological conditions, it is associated with the binding immunoglobulin protein (BiP), an essential ER chaperone.[4] Upon cellular stress, such as the accumulation of unfolded proteins, the sigma-1 receptor dissociates from BiP and modulates the unfolded protein response (UPR) by interacting with key ER stress sensors: inositol-requiring enzyme 1α (IRE1α), protein kinase RNA-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[4][7]

As a sigma-1 receptor antagonist, this compound is thought to exert its effects by preventing the dissociation of the sigma-1 receptor from BiP or by otherwise interfering with its chaperone activity. This modulation of the ER stress response can have significant implications for cell survival and function.

Data Presentation: Quantitative Pharmacological Data

The following table summarizes the key pharmacological parameters of this compound, providing a quick reference for its potency and selectivity.

ParameterValueReceptor/SystemReference
IC504.16 nMSigma-1 Receptor[1][5][6]
Ki0.86 nMSigma-1 Receptor[2]
Kd1.2 nMSigma-1 Receptor[2]
Selectivity> 55-fold over σ2 receptorsSigma Receptors[2]
Selectivity> 6000-fold over D1, D2, 5-HT1A, 5-HT2, and PCP receptorsVarious Neurotransmitter Receptors[2][6]

Experimental Protocols

The following are detailed protocols for common cell culture assays to investigate the effects of this compound. These protocols are intended as a starting point and may require optimization based on the specific cell line and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of neuronal cell lines such as HT22 (mouse hippocampal) and SH-SY5Y (human neuroblastoma).

Materials:

  • This compound

  • HT22 or SH-SY5Y cells

  • Complete growth medium (e.g., DMEM with 10% FBS)[8]

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HT22 or SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.1 µM to 10 µM.[1] Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve NE-100, e.g., DMSO).

  • Induction of Cell Stress (Optional): To investigate the protective effects of NE-100, a stressor can be added. For example, after a 1-hour pre-treatment with NE-100, add a known neurotoxin such as glutamate (B1630785) (for HT22 cells) or MPP+ (for SH-SY5Y cells) at a pre-determined toxic concentration.[10]

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the experimental design and the known dynamics of the induced stress.[11][12]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • SH-SY5Y cells (or other suitable cell line)

  • Complete growth medium

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 6-well plates at a density of 1 x 10⁶ cells/well in 2 mL of complete growth medium and incubate for 24 hours.[9]

  • Compound Treatment and Stress Induction: Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 1 hour. Subsequently, induce apoptosis using a known stimulus (e.g., staurosporine (B1682477) at 100 nM for 4 hours for SH-SY5Y cells as a positive control, or the relevant experimental stressor).[13]

  • Cell Harvesting: After the treatment period (typically 12-24 hours), collect both the floating and adherent cells.[10] Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic and necrotic cells will be positive for both stains.

Protocol 3: Neuroprotection Assay against ER Stress-Induced Cell Death

This protocol is designed to specifically investigate the protective effects of this compound against cell death induced by ER stress.

Materials:

  • This compound

  • HT22 or SH-SY5Y cells

  • Complete growth medium

  • Tunicamycin (B1663573) (ER stress inducer)

  • Reagents for cell viability (MTT) or apoptosis (Annexin V/PI) assay

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1 or 2.

  • Pre-treatment with NE-100: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 3 µM) for 1 to 2 hours.[1]

  • Induction of ER Stress: Add tunicamycin to the culture medium at a concentration known to induce ER stress and subsequent cell death in the chosen cell line (e.g., 1-5 µg/mL).

  • Incubation: Incubate the cells for an appropriate duration (e.g., 24 hours).[1]

  • Assessment of Cell Viability or Apoptosis: Following incubation, assess cell viability using the MTT assay (Protocol 1) or apoptosis using the Annexin V/PI staining method (Protocol 2).

  • Western Blot Analysis (Optional): To confirm the modulation of ER stress pathways, cell lysates can be collected and analyzed by Western blotting for key ER stress markers such as GRP78 (BiP), phosphorylated PERK (p-PERK), phosphorylated IRE1α (p-IRE1α), and ATF6.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the application of this compound in cell culture assays.

sigma1_receptor_er_stress cluster_ER Endoplasmic Reticulum cluster_Stress Cellular Stress BiP BiP/GRP78 Sigma1R Sigma-1 Receptor BiP->Sigma1R Inhibition (Normal) IRE1a IRE1α BiP->IRE1a Inhibition PERK PERK BiP->PERK Inhibition ATF6 ATF6 BiP->ATF6 Inhibition UPR Unfolded Protein Response (UPR) (Cell Survival/Apoptosis) IRE1a->UPR PERK->UPR ATF6->UPR UnfoldedProteins Unfolded Proteins UnfoldedProteins->BiP Sequestration NE100 NE-100 HCl NE100->Sigma1R Antagonism

Caption: this compound's role in ER stress.

experimental_workflow start Start seed_cells Seed Cells (e.g., HT22, SH-SY5Y) start->seed_cells pre_treat Pre-treat with NE-100 HCl seed_cells->pre_treat induce_stress Induce Cellular Stress (e.g., Tunicamycin, Glutamate) pre_treat->induce_stress incubate Incubate (24-72 hours) induce_stress->incubate assay Perform Assay incubate->assay viability Cell Viability (MTT) assay->viability Option 1 apoptosis Apoptosis (Annexin V/PI) assay->apoptosis Option 2 western_blot Western Blot (ER Stress Markers) assay->western_blot Option 3 analyze Data Analysis viability->analyze apoptosis->analyze western_blot->analyze end End analyze->end

Caption: General experimental workflow.

logical_relationship NE100 NE-100 HCl Sigma1R Sigma-1 Receptor NE100->Sigma1R Antagonizes ER_Stress ER Stress Response Sigma1R->ER_Stress Modulates Neuroprotection Neuroprotection ER_Stress->Neuroprotection Leads to Cell_Survival Increased Cell Survival ER_Stress->Cell_Survival Leads to

Caption: Logical flow of NE-100's action.

Conclusion

This compound serves as a critical tool for elucidating the complex roles of the sigma-1 receptor in cellular health and disease. The provided protocols and diagrams offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the effects of this potent antagonist in cell culture models. Careful optimization of experimental parameters will be crucial for obtaining robust and reproducible data.

References

Application Notes and Protocols: Dose-Response Studies of NE-100 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response characteristics of NE-100 hydrochloride, a potent and selective sigma-1 (σ1) receptor antagonist. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to guide researchers in their studies with this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

ParameterValueSpecies/Cell LineAssay TypeReference
IC50 4.16 nMGuinea Pig Brainσ1 Receptor Binding[1]
Ki 0.86 nM-σ1 Receptor Binding
Kd 1.2 nMGuinea Pig Brain[3H]NE-100 Binding
Receptor Selectivity >55-fold over σ2-Receptor Binding
Receptor Selectivity >6000-fold over D1, D2, 5-HT1A, 5-HT2, PCP-Receptor Binding

Table 2: In Vivo Antipsychotic Activity of this compound

ModelEffectED50 (Oral)SpeciesReference
(+)SKF10047-induced head-weavingAntagonism0.27 mg/kgRat
Phencyclidine (PCP)-induced head-weavingAntagonism0.12 mg/kgRat

Table 3: In Vitro Neuroprotective Effects of this compound

Cell LineStressorEffectEffective Concentration RangeReference
Murine Hippocampal HT22 cellsTunicamycin (B1663573) (ER Stress)Prevention of cell deathNot specified[2]
Murine Hippocampal HT22 cellsTunicamycin (ER Stress)Attenuation of CHOP upregulationNot specified[2]
Murine Hippocampal HT22 cellsTunicamycin (ER Stress)Upregulation of p50ATF6 and GRP78Not specified[2]

Experimental Protocols

In Vitro Sigma-1 Receptor Binding Assay

This protocol is adapted from established radioligand binding assays for sigma-1 receptors.

Objective: To determine the binding affinity (IC50 or Ki) of this compound for the sigma-1 receptor.

Materials:

  • This compound

  • Guinea pig brain membrane preparation (or other tissue/cell expressing sigma-1 receptors)

  • --INVALID-LINK---pentazocine (radioligand)

  • Haloperidol (B65202) (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet multiple times with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of various concentrations of this compound (e.g., 10-11 to 10-5 M).

    • 50 µL of --INVALID-LINK---pentazocine at a final concentration near its Kd (e.g., 1-5 nM).

    • 100 µL of the membrane preparation.

    • For total binding, replace this compound with assay buffer.

    • For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) instead of this compound.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can be calculated using the Cheng-Prusoff equation.

In Vitro Neuroprotection Assay against ER Stress-Induced Cell Death

This protocol is designed to assess the protective effects of this compound against endoplasmic reticulum (ER) stress-induced neuronal cell death.[2]

Objective: To determine the dose-dependent neuroprotective effect of this compound in a cell-based model of ER stress.

Materials:

  • This compound

  • Murine hippocampal HT22 cells (or other suitable neuronal cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Tunicamycin (ER stress inducer)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

    • Induce ER stress by adding tunicamycin to a final concentration of 1-5 µg/mL.

    • Include control wells with untreated cells, cells treated with tunicamycin alone, and cells treated with this compound alone.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.

    • Solubilize the formazan crystals by adding 100 µL of DMSO or a solubilization buffer to each well.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

In Vivo Assessment of Antipsychotic Activity (PCP-Induced Head-Weaving in Rats)

This protocol describes a behavioral assay to evaluate the antipsychotic potential of this compound.

Objective: To determine the effective dose (ED50) of this compound in antagonizing phencyclidine (PCP)-induced head-weaving behavior in rats.

Materials:

  • This compound

  • Phencyclidine (PCP)

  • Male Wistar rats (200-250 g)

  • Observation chambers

  • Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)

Procedure:

  • Acclimation: Acclimate the rats to the observation chambers for at least 30 minutes before the experiment.

  • Dosing:

    • Administer this compound orally at various doses (e.g., 0.03, 0.1, 0.3, 1 mg/kg) or vehicle to different groups of rats.

    • After a pre-determined time (e.g., 60 minutes), administer PCP (e.g., 5 mg/kg, intraperitoneally) to induce head-weaving behavior.

  • Observation: Immediately after PCP administration, place the rats individually in the observation chambers and record the number of head-weaves for a specific duration (e.g., 30 minutes). A head-weave is defined as a side-to-side movement of the head that is not associated with sniffing or grooming.

  • Data Analysis: Calculate the mean number of head-weaves for each treatment group. Determine the percentage of inhibition of head-weaving for each dose of this compound compared to the PCP-only group. Calculate the ED50 value using a suitable statistical method (e.g., probit analysis).

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in ER Stress

The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects against ER stress. Antagonism of the sigma-1 receptor by NE-100 leads to the activation of the ATF6 pathway, resulting in the upregulation of the chaperone protein GRP78 and the downregulation of the pro-apoptotic factor CHOP.

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm ER_Stress ER Stress (e.g., Tunicamycin) Sigma1 Sigma-1 Receptor ER_Stress->Sigma1 Induces ATF6_inactive ATF6 (inactive) ER_Stress->ATF6_inactive Activates Sigma1->ATF6_inactive Modulates ATF6_cleavage ATF6 Cleavage ATF6_inactive->ATF6_cleavage Translocation ATF6_active ATF6 (active) p50 ATF6_cleavage->ATF6_active Activation GRP78_gene GRP78 Gene ATF6_active->GRP78_gene Upregulates CHOP_gene CHOP Gene ATF6_active->CHOP_gene Downregulates GRP78_protein GRP78 Protein GRP78_gene->GRP78_protein Transcription & Translation CHOP_protein CHOP Protein CHOP_gene->CHOP_protein Transcription & Translation GRP78_protein->ER_Stress Alleviates Apoptosis Apoptosis CHOP_protein->Apoptosis Induces NE100 This compound NE100->Sigma1 Antagonizes

Caption: NE-100's role in the ER stress response pathway.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram outlines the key steps in the in vitro neuroprotection assay described in Protocol 2.2.

Neuroprotection_Workflow start Start seed_cells Seed HT22 Cells in 96-well plate start->seed_cells pretreat Pre-treat with This compound seed_cells->pretreat induce_stress Induce ER Stress (Tunicamycin) pretreat->induce_stress incubate Incubate (24-48 hours) induce_stress->incubate viability_assay Perform Cell Viability Assay (MTT) incubate->viability_assay read_plate Read Absorbance at 570 nm viability_assay->read_plate analyze Analyze Data & Generate Dose-Response Curve read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro neuroprotection assay.

Logical Relationship for In Vivo Antipsychotic Activity Assessment

This diagram illustrates the logical flow of the in vivo experiment described in Protocol 2.3 to assess the antipsychotic efficacy of this compound.

Antipsychotic_Logic cluster_behavior Behavioral Induction cluster_observation Observation & Analysis Vehicle_PCP Vehicle + PCP PCP_admin PCP Administration Vehicle_PCP->PCP_admin NE100_PCP NE-100 + PCP NE100_PCP->PCP_admin Observe Observe Head-Weaving PCP_admin->Observe Compare Compare Behavior Observe->Compare ED50 Calculate ED50 Compare->ED50

Caption: Logic of the in vivo antipsychotic assessment.

References

Application Notes and Protocols for NE-100 Hydrochloride in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NE-100 hydrochloride is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] The σ1 receptor is known to modulate the activity of various ion channels, thereby playing a crucial role in regulating neuronal excitability and synaptic transmission.[2][3] This document provides detailed application notes and protocols for the use of this compound in electrophysiological studies to investigate its effects on neuronal function.

Mechanism of Action

This compound exerts its effects by binding to the σ1 receptor with high affinity, thereby inhibiting its function. The σ1 receptor, when activated, can translocate and interact with a variety of "client" proteins, including several key ion channels. By antagonizing the σ1 receptor, NE-100 prevents these interactions, leading to a modulation of ion channel activity. The primary mechanism involves the disruption of the σ1 receptor's chaperone activity, which can affect the trafficking, localization, and direct gating of ion channels.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a quick reference for its binding affinity, selectivity, and known effects on various ion channels.

Parameter Value Receptor/Channel Preparation
Binding Affinity (Ki) 0.86 nMSigma-1 ReceptorGuinea pig brain
IC50 4.16 nMSigma-1 ReceptorIn vivo tests
Selectivity >55-fold over σ2 receptors; >6000-fold over D1, D2, 5-HT1A, 5-HT2, and PCP receptorsVariousNot Specified

Table 1: Binding Affinity and Selectivity of this compound.

Ion Channel Effect of NE-100 (as a σ1 antagonist) Electrophysiological Parameter Concentration Range Cell/Tissue Type
NMDA Receptor Reverses agonist-induced modulation of firingNeuronal Firing RateNot SpecifiedMidbrain Dopamine Neurons
Voltage-Gated Na+ Channels (Nav1.5) Reversible inhibitionCurrent AmplitudeNot SpecifiedNot Specified
Voltage-Gated K+ Channels Reverses agonist-induced inhibition of K+ currentsCurrent AmplitudeNot SpecifiedNot Specified
L-type Voltage-Gated Ca2+ Channels Reverses agonist-induced inhibition of Ca2+ currentsCalcium Influx/CurrentsNot SpecifiedRetinal Ganglion Cells

Table 2: Summary of this compound Effects on Various Ion Channels (inferred from σ1 receptor antagonist properties).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involving the σ1 receptor and a typical experimental workflow for electrophysiological recordings using NE-100.

sigma1_pathway cluster_ER Endoplasmic Reticulum s1r_bip σ1R-BiP Complex s1r Active σ1R agonist σ1R Agonist agonist->s1r_bip dissociates ne100 NE-100 ne100->s1r_bip stabilizes ion_channels Ion Channels (NMDA, Na+, K+, Ca2+) s1r->ion_channels modulates neuronal_excitability Modulation of Neuronal Excitability ion_channels->neuronal_excitability

Sigma-1 Receptor Signaling Pathway.

electrophys_workflow prep Brain Slice Preparation recording Whole-Cell Patch-Clamp (Voltage- or Current-Clamp) prep->recording baseline Baseline Recording (Control) recording->baseline application Bath Application of NE-100 baseline->application recording_drug Recording with NE-100 application->recording_drug washout Washout recording_drug->washout analysis Data Analysis washout->analysis

References

Protocol for the Dissolution of NE-100 Hydrochloride for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of NE-100 hydrochloride solutions for use in in vitro and in vivo research applications. This compound is a potent and selective sigma-1 (σ1) receptor antagonist widely used in neuroscience and pharmacology research. Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results.

Introduction to this compound

This compound is a synthetic small molecule that acts as a selective antagonist of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface. By inhibiting σ1R, NE-100 modulates calcium signaling, ion channel function, and cellular stress responses, making it a valuable tool for investigating the role of σ1R in various physiological and pathological processes, including neurological disorders, pain, and addiction.

Physicochemical Properties and Solubility Data

This compound (Molecular Weight: 391.97 g/mol ) is a crystalline solid. Its solubility in various common laboratory solvents is summarized in the table below. This data is essential for the preparation of stock solutions at desired concentrations.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water1.965Solubility can be increased with sonication and heating.
Water (with assistance)1538.27Sonication and heating to 60°C are recommended.
Dimethyl Sulfoxide (B87167) (DMSO)39.2100A common solvent for preparing high-concentration stock solutions.
Ethanol30~76.5Suitable for certain experimental applications.
Phosphate-Buffered Saline (PBS, pH 7.2)0.25~0.64Lower solubility compared to water or DMSO.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments (e.g., Cell Culture)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile deionized or distilled water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Protocol for a 10 mM DMSO Stock Solution:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of cell cultures.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.92 mg of this compound (M.W. 391.97).

  • Dissolution:

    • Add the weighed powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO (in this example, 1 mL).

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

    • If necessary, briefly sonicate the solution in a water bath sonicator to ensure complete dissolution.

  • Sterilization (Optional): If the initial components were not sterile, the final stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability. A typical recommendation is storage at -80°C for up to one year and at -20°C for up to one month. Protect from light.

Protocol for an Aqueous Stock Solution:

For experiments where DMSO might interfere, an aqueous stock solution can be prepared.

  • Aseptic Technique: Work in a sterile environment.

  • Weighing: Weigh the desired amount of this compound.

  • Dissolution:

    • Add the powder to a sterile tube.

    • Add sterile deionized or distilled water to the desired concentration (e.g., up to 1.96 mg/mL or 5 mM for simple dissolution).

    • To achieve a higher concentration (e.g., 15 mg/mL), sonicate the solution and heat it to 60°C until fully dissolved. Allow the solution to cool to room temperature before use.

  • Sterilization: Filter-sterilize the final aqueous solution using a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot and store at -20°C or -80°C, protected from light.

Working Solution Preparation:

To prepare a working solution for cell culture, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure that the final concentration of the solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in experiments.

Preparation of Formulations for In Vivo Experiments

Materials:

  • This compound powder

  • Sterile 0.9% sodium chloride solution (saline)

  • Sterile water for injection

  • Vortex mixer

  • Sonicator (optional)

Protocol for Oral (p.o.) or Intraperitoneal (i.p.) Administration:

Several studies have successfully administered this compound dissolved in simple aqueous vehicles.

  • Vehicle Selection: The most commonly used vehicle for in vivo administration of this compound is sterile 0.9% saline or sterile water.[1][2]

  • Calculation: Calculate the total amount of this compound and the total volume of the vehicle needed based on the desired dose (e.g., in mg/kg) and the number and weight of the animals.

  • Dissolution:

    • Weigh the calculated amount of this compound.

    • Add the sterile saline or water to a sterile container.

    • Add the powder to the vehicle.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.

  • Administration: The solution should be prepared fresh before administration. Administer the solution to the animals via the desired route (e.g., oral gavage or intraperitoneal injection) at the calculated volume.

Mandatory Visualizations

Signaling Pathway Diagram

NE-100 acts as an antagonist to the sigma-1 receptor (σ1R), a chaperone protein at the Mitochondria-Associated ER Membrane (MAM). This diagram illustrates the conceptual signaling pathways modulated by σ1R, which are consequently inhibited by NE-100.

References

Application Notes and Protocols: NE-100 Hydrochloride in Primary Neuronal Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NE-100 hydrochloride is a potent and selective antagonist of the sigma-1 receptor (σ1R), a unique ligand-operated molecular chaperone primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[1] With a high affinity for σ1R (Ki = 0.86 nM, IC50 = 4.16 nM), this compound displays significant selectivity over σ2 receptors and a wide range of other neurotransmitter receptors, including dopamine (B1211576) (D1, D2), serotonin (B10506) (5-HT1A, 5-HT2), and NMDA receptors.[2][3][4][5] This selectivity makes it a valuable tool for investigating the physiological and pathophysiological roles of the sigma-1 receptor in the central nervous system.

In primary neuronal cultures, this compound is utilized to study mechanisms of neuroprotection, neuroplasticity, and cellular signaling. It has been shown to counteract the effects of σ1R agonists, modulate intracellular calcium signaling, and protect against certain forms of neuronal cell death.[6][7] These application notes provide detailed protocols for the use of this compound in primary neuronal cultures to investigate its neuroprotective and anti-neurodegenerative potential.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound based on available literature.

Table 1: Binding Affinity and Selectivity of this compound

ParameterValueReceptor/TargetReference
Ki0.86 nMSigma-1 Receptor[3]
IC504.16 nMSigma-1 Receptor[2][4][5]
Selectivity> 55-foldover Sigma-2 Receptor[3]
Selectivity> 6000-foldover D1, D2, 5-HT1A, 5-HT2, PCP Receptors[3]

Table 2: Effective Concentrations of this compound in In Vitro Assays

ApplicationCell TypeEffective Concentration RangeObserved EffectReference
NeuroprotectionMurine hippocampal HT22 cells0.1 - 3 µMProtection against tunicamycin-induced cell death[7]
Inhibition of [3H]TCP bindingFetal rat telencephalon primary neuronal cellsNot specifiedInhibition of NMDA receptor-ion channel complex[8]
Antagonism of σ1R agonist effectsNot specifiedNot specifiedBlockade of NGF-induced neurite outgrowth potentiation[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a general workflow for its application in primary neuronal culture experiments.

G cluster_0 This compound Action cluster_1 Downstream Effects NE100 NE-100 Hydrochloride Sigma1R Sigma-1 Receptor (σ1R) NE100->Sigma1R Antagonizes IP3R IP3 Receptor (IP3R) Sigma1R->IP3R Modulates NMDAR NMDA Receptor Sigma1R->NMDAR Modulates Neuroprotection Neuroprotection Sigma1R->Neuroprotection Neurite_Outgrowth Neurite Outgrowth Modulation Sigma1R->Neurite_Outgrowth Influences Ca_Signaling Ca²⁺ Signaling IP3R->Ca_Signaling Regulates Ca_Signaling->Neuroprotection NMDAR->Neuroprotection G cluster_workflow Experimental Workflow cluster_assays Endpoint Assays start Start: Primary Neuronal Culture Preparation culture Culture primary neurons to desired maturity (e.g., 7-14 DIV) start->culture treatment Treat neurons with NE-100 Hydrochloride +/- neurotoxic agent culture->treatment incubation Incubate for a defined period (e.g., 24-48 hours) treatment->incubation viability Cell Viability Assay (MTT, LDH) incubation->viability morphology Neurite Outgrowth Assay incubation->morphology biochemical Biochemical Assays (e.g., Western Blot for signaling proteins) incubation->biochemical analysis Data Acquisition and Analysis viability->analysis morphology->analysis biochemical->analysis end End: Conclusion analysis->end

References

Application of NE-100 Hydrochloride in Preclinical Disease Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NE-100 hydrochloride is a potent and selective sigma-1 (σ1) receptor antagonist, a key protein implicated in a variety of cellular functions and pathological processes. The σ1 receptor is an intracellular chaperone protein, particularly abundant in the endoplasmic reticulum-mitochondrion interface, that modulates calcium signaling, ion channel activity, and cellular stress responses. Its dysregulation has been linked to several central nervous system (CNS) disorders. NE-100, by selectively blocking this receptor, offers a valuable pharmacological tool to investigate the therapeutic potential of σ1 receptor antagonism in various disease states.

These application notes provide detailed protocols for utilizing this compound in established preclinical models of psychosis, neuropathic pain, and Alzheimer's disease. The information is intended for researchers, scientists, and drug development professionals seeking to evaluate the efficacy and mechanism of action of NE-100 in these therapeutic areas.

Psychosis Models

Animal models of psychosis aim to replicate key symptoms of the disorder, such as positive symptoms (e.g., stereotypy, hyperactivity), negative symptoms (e.g., social withdrawal), and cognitive deficits. Phencyclidine (PCP) and methamphetamine are commonly used pharmacological agents to induce psychosis-like behaviors in rodents.

Phencyclidine (PCP)-Induced Stereotypy and Hyperactivity in Rats

This model is based on the observation that PCP, a non-competitive NMDA receptor antagonist, induces behavioral abnormalities in rodents that resemble the positive symptoms of schizophrenia in humans. NE-100 can be evaluated for its ability to attenuate these PCP-induced behaviors.

Quantitative Data Summary

Treatment GroupDose of NE-100 (mg/kg, p.o.)PCP Dose (mg/kg, i.p.)Stereotypy Score (Mean ± SEM)Locomotor Activity (Beam Breaks/hr, Mean ± SEM)
Vehicle Control00Insert DataInsert Data
PCP Control05Insert DataInsert Data
NE-100 + PCP15Insert DataInsert Data
NE-100 + PCP35Insert DataInsert Data
NE-100 + PCP105Insert DataInsert Data
NE-100 Only100Insert DataInsert Data

Experimental Protocol

  • Animals: Male Wistar rats (250-300 g) are individually housed with ad libitum access to food and water on a 12-h light/dark cycle.

  • Acclimatization: Animals are allowed to acclimatize to the housing conditions for at least one week prior to the experiment.

  • Habituation: On the day of the experiment, rats are placed in the open-field arenas (e.g., 40 x 40 x 30 cm) for 30 minutes to allow for habituation.

  • Drug Administration:

    • This compound is dissolved in distilled water and administered orally (p.o.) via gavage at doses of 1, 3, and 10 mg/kg.

    • The vehicle control group receives an equivalent volume of distilled water.

    • 60 minutes after NE-100 or vehicle administration, rats are injected intraperitoneally (i.p.) with either saline or PCP (5 mg/kg).

  • Behavioral Assessment:

    • Immediately following the PCP or saline injection, rats are returned to the open-field arenas.

    • Behavior is recorded for 60 minutes using an automated video-tracking system to measure locomotor activity (total distance traveled, beam breaks).

    • Stereotyped behaviors (e.g., head weaving, sniffing, circling) are scored by a trained observer blinded to the treatment conditions at 5-minute intervals using a standardized rating scale.

  • Data Analysis: Data are analyzed using ANOVA followed by an appropriate post-hoc test to compare between groups.

cluster_0 Experimental Workflow: PCP-Induced Psychosis Model acclimatization Acclimatization (1 week) habituation Habituation to Open-Field (30 min) acclimatization->habituation ne100_admin NE-100 or Vehicle Administration (p.o.) habituation->ne100_admin pcp_admin PCP or Saline Administration (i.p.) (60 min post-NE-100) ne100_admin->pcp_admin behavioral_assessment Behavioral Assessment (60 min) - Locomotion - Stereotypy pcp_admin->behavioral_assessment data_analysis Data Analysis behavioral_assessment->data_analysis

Workflow for PCP-Induced Psychosis Model.

Methamphetamine-Induced Hyperactivity in Mice

Methamphetamine, a potent psychostimulant, induces hyperactivity in rodents, which is considered a model for the manic and psychotic symptoms of bipolar disorder and schizophrenia. This model can be used to assess the potential of NE-100 to modulate dopamine-mediated behaviors.

Quantitative Data Summary

Treatment GroupDose of NE-100 (mg/kg, i.p.)Methamphetamine Dose (mg/kg, i.p.)Total Distance Traveled (cm, Mean ± SEM)Rearing Frequency (counts/30 min, Mean ± SEM)
Vehicle Control00Insert DataInsert Data
Methamphetamine Control02Insert DataInsert Data
NE-100 + Methamphetamine32Insert DataInsert Data
NE-100 + Methamphetamine102Insert DataInsert Data
NE-100 + Methamphetamine302Insert DataInsert Data
NE-100 Only300Insert DataInsert Data

Experimental Protocol

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Habituation: Mice are habituated to the testing room for at least 1 hour before the experiment. They are then placed in individual locomotor activity chambers for 30 minutes for habituation to the apparatus.

  • Drug Administration:

    • This compound is dissolved in saline and administered i.p. at doses of 3, 10, and 30 mg/kg.

    • The vehicle control group receives a saline injection.

    • 30 minutes after NE-100 or vehicle administration, mice are injected i.p. with either saline or methamphetamine (2 mg/kg).

  • Behavioral Assessment:

    • Locomotor activity is recorded for 30-60 minutes immediately following the methamphetamine or saline injection using an automated activity monitoring system.

    • Parameters measured include total distance traveled, horizontal activity, and rearing frequency.

  • Data Analysis: Statistical analysis is performed using a two-way ANOVA (Treatment x Time) followed by post-hoc tests.

cluster_1 Signaling Pathway: Methamphetamine and NE-100 meth Methamphetamine dat Dopamine Transporter (DAT) meth->dat Blocks da_release ↑ Dopamine Release dat->da_release d2r Dopamine D2 Receptor da_release->d2r hyperactivity Hyperactivity/ Stereotypy d2r->hyperactivity ne100 NE-100 sigma1r Sigma-1 Receptor ne100->sigma1r Antagonizes modulation Modulation of Dopaminergic Signaling sigma1r->modulation modulation->d2r Influences

Methamphetamine Action and NE-100 Intervention.

Neuropathic Pain Model

Neuropathic pain is a chronic pain state caused by a lesion or disease of the somatosensory nervous system. The Spared Nerve Injury (SNI) model in rats is a widely used and robust model of neuropathic pain that mimics many of the symptoms observed in humans.

Spared Nerve Injury (SNI) Model in Rats

This model involves the ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact. This results in the development of mechanical allodynia and thermal hyperalgesia in the paw innervated by the sural nerve.

Quantitative Data Summary

Treatment GroupDose of NE-100 (mg/kg, i.p.)Paw Withdrawal Threshold (g, Mean ± SEM) - Mechanical AllodyniaPaw Withdrawal Latency (s, Mean ± SEM) - Thermal Hyperalgesia
Sham + Vehicle0Insert DataInsert Data
SNI + Vehicle0Insert DataInsert Data
SNI + NE-10010Insert DataInsert Data
SNI + NE-10030Insert DataInsert Data
SNI + NE-10050Insert DataInsert Data

Experimental Protocol

  • Animals: Male Sprague-Dawley rats (200-250 g) are used.

  • SNI Surgery:

    • Rats are anesthetized with isoflurane.

    • The skin on the lateral surface of the thigh is incised, and the biceps femoris muscle is dissected to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • The common peroneal and tibial nerves are tightly ligated with silk suture and transected distal to the ligation, removing a small section of the distal nerve stump.

    • The sural nerve is left intact.

    • In sham-operated rats, the sciatic nerve is exposed, but no ligation or transection is performed.

  • Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative analgesia for the first 24-48 hours.

  • Behavioral Testing:

    • Behavioral testing is conducted before surgery (baseline) and on post-operative days 3, 7, 14, and 21.

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined using the up-down method.

    • Thermal Hyperalgesia: Assessed using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is measured.

  • Drug Administration:

    • This compound (dissolved in saline) or vehicle is administered i.p. on the day of behavioral testing, typically 30 minutes before the assessment.

  • Data Analysis: Data are analyzed using a two-way repeated measures ANOVA followed by Bonferroni's post-hoc test.

cluster_2 Experimental Workflow: Spared Nerve Injury Model baseline Baseline Behavioral Testing sni_surgery SNI or Sham Surgery baseline->sni_surgery post_op_care Post-operative Care sni_surgery->post_op_care behavioral_testing Post-operative Behavioral Testing (Days 3, 7, 14, 21) post_op_care->behavioral_testing drug_admin NE-100 or Vehicle Administration behavioral_testing->drug_admin assessment Assessment of Allodynia and Hyperalgesia drug_admin->assessment analysis Data Analysis assessment->analysis

Workflow for Spared Nerve Injury (SNI) Model.

Alzheimer's Disease Model

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal cell death. In vitro models using Aβ oligomers can replicate some of the key pathological features of the disease.

Aβ Oligomer-Induced Synaptotoxicity in Primary Neuronal Cultures

This in vitro model assesses the ability of NE-100 to protect neurons from the toxic effects of Aβ oligomers, which are believed to be a primary driver of synaptic dysfunction in Alzheimer's disease.

Quantitative Data Summary

Treatment GroupNE-100 Conc. (µM)Aβ Oligomer Conc. (µM)Synaptic Density (Synaptophysin puncta/100 µm dendrite, Mean ± SEM)Cell Viability (% of Control, Mean ± SEM)
Vehicle Control00Insert Data100
Aβ Oligomer Control01Insert DataInsert Data
NE-100 + Aβ Oligomers0.11Insert DataInsert Data
NE-100 + Aβ Oligomers11Insert DataInsert Data
NE-100 + Aβ Oligomers101Insert DataInsert Data
NE-100 Only100Insert DataInsert Data

Experimental Protocol

  • Primary Neuronal Culture:

    • Primary cortical or hippocampal neurons are prepared from embryonic day 18 (E18) rat or mouse brains.

    • Neurons are plated on poly-D-lysine-coated coverslips or multi-well plates and maintained in neurobasal medium supplemented with B27 and GlutaMAX.

    • Cultures are maintained for at least 10-14 days in vitro (DIV) to allow for synapse formation.

  • Preparation of Aβ Oligomers:

    • Synthetic Aβ1-42 peptide is dissolved in hexafluoroisopropanol (HFIP), lyophilized, and then resuspended in DMSO.

    • The peptide is then diluted in serum-free culture medium and incubated at 4°C for 24 hours to form oligomers.

    • The formation of oligomers should be confirmed by techniques such as Western blotting or atomic force microscopy.

  • Treatment:

    • On DIV 10-14, neurons are pre-treated with various concentrations of this compound (0.1, 1, 10 µM) for 1 hour.

    • Aβ oligomers (1 µM) are then added to the cultures.

    • Control cultures receive vehicle.

  • Assessment of Synaptotoxicity and Cell Viability (24 hours post-treatment):

    • Immunocytochemistry for Synaptic Markers: Neurons are fixed and stained for pre-synaptic (e.g., synaptophysin) and post-synaptic (e.g., PSD-95) markers. Synaptic density is quantified by counting the number of co-localized puncta along dendrites.

    • Cell Viability Assays: Cell viability is assessed using assays such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Data are analyzed using one-way ANOVA with Tukey's post-hoc test.

cluster_3 Logical Relationship: Aβ Toxicity and NE-100 abeta Aβ Oligomers synapse_dysfunction Synaptic Dysfunction abeta->synapse_dysfunction sigma1r_stress Sigma-1 Receptor (Cellular Stress Response) abeta->sigma1r_stress Induces Stress neuronal_death Neuronal Cell Death synapse_dysfunction->neuronal_death neuroprotection Neuroprotection sigma1r_stress->neuroprotection Modulates ne100_block NE-100 ne100_block->sigma1r_stress Blocks neuroprotection->synapse_dysfunction Prevents neuroprotection->neuronal_death Prevents

Aβ Oligomer Toxicity and Potential NE-100 Intervention.

Disclaimer: These protocols provide a general framework. Researchers should optimize experimental conditions, including drug dosages and timing of administration and assessment, based on their specific research questions and laboratory settings. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Application Notes and Protocols for Radioligand Binding Assay with NE-100 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NE-100 hydrochloride is a potent and selective antagonist for the sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum.[1][2] The sigma-1 receptor is implicated in a variety of cellular functions, including the modulation of calcium signaling, and is a target for therapeutic intervention in several neurological and psychiatric disorders.[2][3] this compound is a valuable tool for investigating the physiological and pathological roles of the sigma-1 receptor.[4][5] These application notes provide a detailed protocol for a radioligand binding assay to characterize the interaction of this compound with the sigma-1 receptor.

Quantitative Data Summary

The following table summarizes the binding affinity and selectivity of this compound for the sigma-1 receptor.

ParameterValueReceptor/ConditionReference
IC50 4.16 nMSigma-1 Receptor[4][6]
Ki 0.86 nMSigma-1 Receptor[7]
Kd 1.2 nMReversible binding to Sigma-1 Receptor[7]
Selectivity > 55-foldOver Sigma-2 Receptors[7]
Selectivity > 6000-foldOver D1, D2, 5-HT1A, 5-HT2, and PCP receptors[7]

Signaling Pathway

The sigma-1 receptor is an intracellular chaperone protein that resides at the mitochondria-associated endoplasmic reticulum membrane (MAM).[8] In its inactive state, it is complexed with the binding immunoglobulin protein (BiP). Upon ligand binding, the sigma-1 receptor dissociates from BiP and can interact with various client proteins, including ion channels and kinases, to modulate downstream signaling events. A key function is the regulation of intracellular Ca2+ signaling through its interaction with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor.[2][8]

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Lumen ER Lumen BiP BiP Sigma1_inactive Sigma-1 Receptor (Inactive) Sigma1_inactive->BiP Complexed Sigma1_active Sigma-1 Receptor (Active) Sigma1_inactive->Sigma1_active Conformational Change Ligand Ligand (e.g., Agonist) Ligand->Sigma1_inactive Binds Sigma1_active->BiP Dissociates IP3R IP3 Receptor Sigma1_active->IP3R Modulates Ca_release Ca²⁺ Release IP3R->Ca_release Mediates Downstream Downstream Signaling Ca_release->Downstream

Figure 1. Simplified Sigma-1 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for this compound

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the sigma-1 receptor using [3H]-(+)-pentazocine as the radioligand.[9][10]

Materials:

  • This compound (test compound)

  • [3H]-(+)-pentazocine (radioligand)[9]

  • Haloperidol (for non-specific binding determination)[11][12]

  • Membrane Preparation: Homogenates from tissues or cells expressing sigma-1 receptors (e.g., guinea pig brain, rat liver, or transfected cell lines like HEK-293).[12][13]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[12][13]

  • Wash Buffer: Cold 10 mM Tris-HCl, pH 8.0.[12]

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).[12]

  • Cell harvester or vacuum filtration manifold

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in a suitable buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).[14][15]

    • Store membrane aliquots at -80°C until use.[14]

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • The final assay volume is typically 250 µL.[14]

    • Each assay point should be performed in triplicate.

  • Incubation:

    • In a 96-well plate, add the following components in order:

      • Total Binding: Assay buffer, membrane preparation (typically 50-150 µg protein), and [3H]-(+)-pentazocine (at a concentration near its Kd, e.g., 5 nM).[13][14]

      • Non-specific Binding: Assay buffer, membrane preparation, [3H]-(+)-pentazocine, and a high concentration of an unlabeled ligand to saturate the receptors (e.g., 10 µM haloperidol).[12][13]

      • Competitive Binding: Serial dilutions of this compound, membrane preparation, and [3H]-(+)-pentazocine.

    • Incubate the plate at 25°C or 37°C for 120 minutes with gentle agitation to reach equilibrium.[12][13]

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester or vacuum manifold.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 3-5 times) to remove unbound radioligand.[12][14]

  • Radioactivity Counting:

    • Transfer the filters to scintillation vials.

    • Add scintillation cocktail to each vial and allow for equilibration.

    • Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.[13]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding of [3H]-(+)-pentazocine against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of NE-100 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (Tissue/Cells) Start->Membrane_Prep Assay_Setup Assay Setup (Total, Non-specific, Competitive) Membrane_Prep->Assay_Setup Incubation Incubation ([3H]-(+)-pentazocine, NE-100) Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Calculation) Counting->Data_Analysis End End Data_Analysis->End

Figure 2. Experimental Workflow for Radioligand Binding Assay.

Conclusion

This document provides a comprehensive guide for utilizing this compound in radioligand binding assays to study the sigma-1 receptor. The detailed protocols and summarized data will aid researchers in accurately characterizing the binding properties of this potent and selective antagonist, thereby facilitating further investigation into the therapeutic potential of targeting the sigma-1 receptor.

References

Application Notes and Protocols for Studying Endoplasmic Reticulum Stress with NE-100 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Endoplasmic Reticulum Stress and the Sigma-1 Receptor

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, and accumulation of unfolded or misfolded proteins, can disrupt ER homeostasis, leading to a state known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three main sensor proteins located on the ER membrane: PKR-like ER kinase (PERK), inositol-requiring enzyme 1 (IRE1), and activating transcription factor 6 (ATF6). While initially a pro-survival mechanism, prolonged or severe ER stress can trigger apoptosis.[1][2]

The sigma-1 receptor (S1R) is a transmembrane chaperone protein primarily located at the mitochondria-associated ER membrane (MAM).[3] It plays a crucial role in regulating cellular stress responses. Under normal conditions, S1R is associated with the ER chaperone BiP (also known as GRP78).[4] During ER stress, the dissociation of S1R from BiP is thought to modulate intracellular signaling pathways, making it a compelling target for therapeutic intervention in diseases associated with ER stress, such as neurodegenerative disorders, ischemia, and certain cancers.[4][5]

NE-100 hydrochloride is a potent and selective sigma-1 receptor antagonist. It is widely used as a pharmacological tool to investigate the roles of the sigma-1 receptor in various cellular processes, including its modulation of the ER stress response.

Mechanism of Action of this compound in ER Stress

This compound has been shown to protect against ER stress-induced cell death in various cell types, including hippocampal cells.[5] Its mechanism of action in the context of ER stress is multifaceted and appears to be, at least in part, independent of its sigma-1 receptor antagonist activity.[5]

Studies have demonstrated that NE-100 treatment during ER stress leads to:

  • Attenuation of the Pro-Apoptotic CHOP Pathway: NE-100 reduces the upregulation of C/EBP homologous protein (CHOP), a key transcription factor that promotes apoptosis under conditions of prolonged ER stress.[5]

  • Upregulation of the ATF6 Pathway: NE-100 enhances the expression of the 78-kDa glucose-regulated protein (GRP78/BiP) and the cleaved, active form of ATF6 (p50ATF6).[5] The ATF6 branch of the UPR primarily upregulates genes encoding ER chaperones and components of ER-associated degradation (ERAD), thereby enhancing the protein folding capacity of the ER.[6][7][8]

  • No Significant Effect on PERK and IRE1 Pathways: Research indicates that NE-100 does not significantly alter the phosphorylation of eukaryotic initiation factor 2α (p-eIF2α), a downstream target of the PERK pathway, nor does it affect the splicing of X-box-binding protein 1 (XBP-1), a key event in the IRE1 pathway.[5]

Interestingly, another sigma-1 receptor antagonist, BD1047, did not exhibit the same protective effects against ER stress-induced cell death, suggesting that the cytoprotective actions of NE-100 may involve mechanisms beyond simple S1R antagonism.[5]

Data Presentation: Properties of this compound

PropertyValueReference
Full Name N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)-phenyl]-ethylamine monohydrochloride[5]
Target Sigma-1 (σ1) Receptor Antagonist
Ki 0.86 nM
IC50 4.16 nM[9]
Selectivity > 55-fold for σ1 over σ2 receptors; > 6000-fold over D1, D2, 5-HT1A, 5-HT2, and PCP receptors

Experimental Protocols

Protocol 1: Induction of Endoplasmic Reticulum Stress in Cell Culture

This protocol describes the induction of ER stress in a mammalian cell line (e.g., HT22, SH-SY5Y, or HeLa) using tunicamycin (B1663573), an inhibitor of N-linked glycosylation.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Tunicamycin (stock solution in DMSO)

  • This compound (stock solution in sterile water or DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Reagents for downstream analysis (e.g., Western blotting, RT-qPCR)

Procedure:

  • Cell Seeding: Plate cells at a desired density in multi-well plates or flasks and allow them to adhere and grow for 24 hours to reach approximately 70-80% confluency.

  • Pre-treatment with NE-100: Pre-incubate the cells with the desired concentration of this compound (e.g., 1 µM) for 1-2 hours. Include a vehicle control group (cells treated with the same volume of solvent used for NE-100).

  • Induction of ER Stress: Add tunicamycin to the culture medium at a final concentration of 1-5 µg/mL.[10][11] A vehicle control group (DMSO) for tunicamycin should also be included.

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours) to assess different stages of the UPR.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well or flask.

    • Incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Downstream Analysis: Collect the supernatant containing the protein lysate for subsequent analysis (e.g., Western blotting for GRP78, CHOP, p50ATF6, p-eIF2α, and total eIF2α) or proceed with RNA extraction for RT-qPCR analysis of UPR target genes (e.g., XBP1s, GRP78, CHOP).

Protocol 2: Assessment of UPR Pathway Activation

A. Western Blotting for UPR Markers:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against GRP78, CHOP, ATF6, p-eIF2α, and total eIF2α overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) for normalization.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

B. RT-qPCR for XBP1 Splicing:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the cells using a suitable kit and reverse transcribe it into cDNA.

  • Primer Design: Design primers that can distinguish between the spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA.

  • Quantitative PCR: Perform qPCR using a SYBR Green or probe-based assay.

  • Data Analysis: Analyze the relative expression of XBP1s and XBP1u using the ΔΔCt method, normalized to a stable housekeeping gene. An increase in the XBP1s to XBP1u ratio indicates IRE1 activation.

Visualizations

G NE-100 Modulates the ATF6 Pathway in ER Stress cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Nucleus Nucleus cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Tunicamycin) BiP BiP (GRP78) ER_Stress->BiP dissociates from sensors ATF6 ATF6 (p90) BiP->ATF6 PERK PERK BiP->PERK IRE1 IRE1 BiP->IRE1 ATF6_cleavage ATF6 Cleavage (S1P/S2P) ATF6->ATF6_cleavage translocates eIF2a eIF2α PERK->eIF2a phosphorylates XBP1u XBP1u mRNA IRE1->XBP1u splices ATF6_active ATF6 (p50) ATF6_cleavage->ATF6_active releases UPRE UPR Elements ATF6_active->UPRE ER_Chaperones ER Chaperone Genes (e.g., GRP78) UPRE->ER_Chaperones upregulates CHOP_gene CHOP Gene CHOP_protein CHOP Protein CHOP_gene->CHOP_protein translation Cell_Survival Cell Survival ER_Chaperones->Cell_Survival p_eIF2a p-eIF2α eIF2a->p_eIF2a p_eIF2a->CHOP_gene induces XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s->UPRE Apoptosis Apoptosis CHOP_protein->Apoptosis NE100 NE-100 NE100->ATF6_active enhances NE100->ER_Chaperones upregulates NE100->CHOP_protein attenuates

Caption: Signaling pathway of NE-100 in ER stress.

G Experimental Workflow for Studying NE-100 Effects on ER Stress cluster_analysis Downstream Analysis start Seed Cells pretreatment Pre-treat with NE-100 or Vehicle start->pretreatment induce_stress Induce ER Stress (e.g., Tunicamycin) pretreatment->induce_stress incubation Incubate (4-24 hours) induce_stress->incubation harvest Harvest Cells (Lysis or RNA extraction) incubation->harvest western Western Blot (p-eIF2α, ATF6, CHOP) harvest->western rt_qpcr RT-qPCR (XBP1s, GRP78) harvest->rt_qpcr data_analysis Data Analysis and Interpretation western->data_analysis rt_qpcr->data_analysis

References

Application Note: Western Blot Analysis of Cellular Responses to NE-100 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and technical guidance for using Western blot analysis to investigate the cellular effects of NE-100 hydrochloride, a selective sigma-1 receptor (σ1R) antagonist. The focus is on monitoring the modulation of the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress pathways.

Introduction to this compound

This compound is a potent and selective antagonist of the sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein.[1] The σ1R is primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER), a critical interface for calcium signaling and cellular homeostasis.[2][3][4] Under basal conditions, σ1R forms a complex with the master ER chaperone, Binding Immunoglobulin Protein (BiP/GRP78).[4][5] Upon ER stress, this complex dissociates, allowing both proteins to participate in adaptive signaling cascades.[5]

By antagonizing the σ1R, NE-100 can modulate critical cellular processes, including the Unfolded Protein Response (UPR), making it a valuable tool for studying neurodegenerative diseases, cancer, and other conditions where ER stress is implicated.[6][7][8] Western blot is an indispensable technique for quantifying the changes in protein expression that define the cellular response to NE-100 treatment.

Sigma-1 Receptor and the Unfolded Protein Response (UPR)

ER stress occurs when the protein folding capacity of the ER is overwhelmed, leading to an accumulation of unfolded or misfolded proteins.[9] This activates the UPR, a sophisticated signaling network designed to restore homeostasis or, if the stress is prolonged, trigger apoptosis.[6][10] The UPR is initiated by three ER-transmembrane sensors: IRE1α, PERK, and ATF6.[9]

NE-100, by modulating σ1R activity, can influence these pathways. For instance, studies have shown that NE-100 can regulate the expression of key ER stress proteins like GRP78 and the pro-apoptotic transcription factor CHOP.[1] Therefore, Western blot analysis of UPR markers is essential for elucidating the mechanism of action of NE-100.

NE-100 Modulates the Unfolded Protein Response (UPR) cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol / Nucleus BiP BiP/GRP78 PERK PERK BiP->PERK Inhibits IRE1a IRE1α BiP->IRE1a Inhibits ATF6 ATF6 BiP->ATF6 Inhibits UnfoldedProteins Unfolded Proteins UnfoldedProteins->BiP Sequesters Sigma1R Sigma-1 Receptor (σ1R) Sigma1R->BiP Associates eIF2a eIF2α → P-eIF2α PERK->eIF2a Phosphorylates XBP1s XBP1s IRE1a->XBP1s Splices XBP1u ATF6n Cleaved ATF6 ATF6->ATF6n Cleavage ATF4 ATF4 eIF2a->ATF4 Translates CHOP CHOP (Apoptosis) ATF4->CHOP Induces GeneExpression UPR Target Gene Expression ATF4->GeneExpression Activate XBP1s->GeneExpression Activate ATF6n->GeneExpression Activate NE100 NE-100 NE100->Sigma1R Antagonizes Western Blot Experimental Workflow arrow arrow A 1. Cell Culture & Treatment with NE-100 B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separation by Size) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Blocking (Non-specific sites) E->F G 7. Antibody Incubation (Primary & Secondary) F->G H 8. Chemiluminescent Detection (ECL) G->H I 9. Data Analysis (Densitometry) H->I

References

Troubleshooting & Optimization

NE-100 hydrochloride solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the aqueous solubility of NE-100 hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions and organic solvents?

A1: The reported solubility of this compound can vary between suppliers and under different experimental conditions. It is crucial to consider these values as a range rather than absolute figures. The table below summarizes the available data.

SolventReported Solubility (mg/mL)Reported Solubility (mM)Notes
Water1.96 - 155 - 38.27Sonication and heating to 60°C may be required to achieve higher concentrations.[1][2]
DMSO39.2 - 250100 - 637.8One source reports "Soluble," while another suggests using ultrasound to aid dissolution.[1][2]

Q2: What is the recommended storage condition for this compound powder and solutions?

A2: For long-term stability, this compound in solid form should be stored at -20°C for up to three years. Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to one year.[1]

Q3: How stable is this compound in aqueous solutions?

A3: There is limited publicly available data specifically on the long-term stability of this compound in aqueous solutions. The stability of hydrochloride salts in solution can be influenced by factors such as pH, the type of storage container, and temperature. It is advisable to prepare fresh solutions for each experiment or to conduct a stability study for your specific buffer and storage conditions if long-term storage is necessary.

Q4: How does pH affect the solubility of this compound?

Troubleshooting Guide

Issue 1: Difficulty in dissolving this compound in water.

  • Problem: The compound is not fully dissolving at the desired concentration.

  • Possible Cause: The desired concentration exceeds the solubility limit under your current conditions.

  • Solution:

    • Increase Temperature: Gently warm the solution to 60°C.[1]

    • Sonication: Use a sonicator to aid dissolution.[1]

    • Adjust pH: Experiment with slight adjustments to the pH of your aqueous buffer, as this can influence the solubility of hydrochloride salts.

    • Lower Concentration: If the above methods are not successful or not suitable for your experiment, consider preparing a more dilute solution.

Issue 2: Precipitation of this compound from an aqueous solution upon storage.

  • Problem: The compound precipitates out of the solution after a period of storage.

  • Possible Cause: The solution was supersaturated, or the stability of the compound in the solution is limited under the storage conditions.

  • Solution:

    • Storage Conditions: Ensure the solution is stored at the recommended -80°C.[1] Avoid repeated freeze-thaw cycles.

    • pH Shift: Check for any pH changes in your buffer during storage, as this can affect solubility.

    • Fresh Solutions: It is best practice to prepare aqueous solutions fresh for each experiment to avoid issues with stability and precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 391.97 g/mol ). For 1 mL of a 10 mM stock solution, you will need 3.92 mg.

  • Dissolving: Add the appropriate volume of DMSO to the powder.

  • Mixing: Vortex the solution until the compound is completely dissolved. The use of an ultrasonic bath can aid in dissolution.[4]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]

Protocol 2: Preparation of an Aqueous Solution for in vitro Experiments

  • Stock Solution: Start with a high-concentration stock solution in DMSO (e.g., 10 mM).

  • Dilution: Serially dilute the DMSO stock solution with your desired aqueous buffer (e.g., PBS, cell culture medium) to the final working concentration.

  • DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.

  • Mixing: Mix the solution thoroughly by vortexing or gentle inversion.

  • Usage: Use the freshly prepared aqueous solution immediately for your experiments.

Protocol 3: Example Formulation for in vivo Studies

For animal studies, a common formulation involves a co-solvent system to ensure solubility and bioavailability.

  • Initial Dissolution: Dissolve this compound in a small volume of DMSO (e.g., 50 µL).

  • Co-solvent Addition: Add a co-solvent such as PEG300 (e.g., 300 µL) and mix well until the solution is clear.

  • Surfactant Addition: Add a surfactant like Tween 80 (e.g., 50 µL) and mix thoroughly.

  • Aqueous Phase: Add saline or PBS (e.g., 600 µL) to reach the final volume and mix until the solution is clear.

  • Administration: This formulation is an example, and the optimal vehicle may vary depending on the animal model and route of administration. It is crucial to develop and validate a suitable formulation for your specific experimental needs.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh NE-100 HCl Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store_stock Aliquot and Store at -80°C dissolve->store_stock thaw_stock Thaw DMSO Stock dilute Dilute with Aqueous Buffer thaw_stock->dilute mix Mix Thoroughly dilute->mix use Use Immediately mix->use

Caption: A typical workflow for preparing this compound solutions.

sigma1_pathway cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondria cluster_cell Cellular Processes s1r Sigma-1 Receptor ip3r IP3 Receptor s1r->ip3r modulates ion_channels Ion Channels (K+, Ca2+, Na+) s1r->ion_channels regulates bdnf BDNF Signaling s1r->bdnf modulates cell_survival Cell Survival s1r->cell_survival promotes ca_mito Mitochondrial Ca2+ Uptake ip3r->ca_mito Ca2+ release bip BiP/GRP78 bip->s1r associates atp ATP Production ca_mito->atp ligand NE-100 HCl (Antagonist) ligand->s1r binds

Caption: The Sigma-1 receptor signaling pathway.

References

Technical Support Center: Optimizing NE-100 Hydrochloride for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NE-100 hydrochloride in in vitro experiments. Here, you will find answers to frequently asked questions and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective sigma-1 (σ1) receptor antagonist.[1][2][3][4][5] Its primary mechanism of action is to bind to the σ1 receptor, inhibiting its function. The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[6][7][8][9] It plays a crucial role in modulating calcium signaling, regulating cellular stress responses, and influencing the activity of various ion channels and other proteins.[6][7][8][9] By antagonizing this receptor, NE-100 allows researchers to investigate the physiological and pathophysiological roles of σ1 receptor signaling.

Q2: What are the binding affinity and selectivity of this compound?

This compound exhibits high affinity for the sigma-1 receptor and excellent selectivity over the sigma-2 (σ2) receptor and other common central nervous system receptors.[2][10] This high selectivity minimizes the potential for off-target effects, making it a reliable tool for studying σ1 receptor function.

Parameter Value Selectivity
Ki (σ1 receptor) 0.86 - 1.03 nM[2]> 55-fold over σ2 receptor
IC50 (σ1 receptor) 4.16 nM[3][5][10][11]> 6000-fold over D1, D2, 5-HT1A, 5-HT2, and PCP receptors[10]

Q3: What is the recommended solvent and how do I prepare a stock solution?

This compound is soluble in both Dimethyl Sulfoxide (DMSO) and water. For in vitro studies, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-100 mM) due to its higher solubility limit in this solvent.[11][12]

Solvent Maximum Concentration
DMSO 39.2 mg/mL (~100 mM)[12]
Water 1.96 - 15 mg/mL (~5 - 38 mM)[5][12]

To prepare a 10 mM stock solution in DMSO:

  • Weigh out the required amount of this compound (Molecular Weight: 391.97 g/mol ).

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM stock, dissolve 0.392 mg of NE-100 in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Q4: What is a suitable starting concentration range for my in vitro experiments?

The optimal concentration of this compound will be dependent on the specific cell type, assay, and experimental endpoint. Based on its high affinity, a good starting point for most cell-based assays is in the nanomolar to low micromolar range. A broad concentration range (e.g., 1 nM to 10 µM) is often recommended for initial dose-response experiments to determine the effective concentration for your specific model system.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (e.g., MTT or Resazurin)

This protocol outlines a general procedure to determine the cytotoxic potential and optimal non-toxic concentration range of this compound for your cells.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT or Resazurin reagent

  • Solubilization buffer (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Start from your highest desired concentration (e.g., 100 µM) and perform 1:10 dilutions down to the nanomolar range.

  • Vehicle Control: Prepare a vehicle control containing the highest concentration of DMSO used in your dilutions (typically ≤ 0.5%).[13]

  • Treatment: Remove the old medium and add 100 µL of the medium containing the various concentrations of NE-100 or the vehicle control to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the viability reagent (MTT or Resazurin) to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 (if cytotoxic effects are observed) and the maximum non-toxic concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected results 1. Inaccurate Pipetting: Errors in preparing serial dilutions. 2. Cell Health: Cells are unhealthy, stressed, or at a non-optimal confluency. 3. Stock Solution Degradation: Repeated freeze-thaw cycles of the stock solution.1. Use calibrated pipettes and be meticulous during dilutions. 2. Ensure consistent cell seeding density and monitor cell morphology. Use cells within a low passage number. 3. Aliquot stock solutions into single-use volumes and store at -20°C.
Precipitation of NE-100 in culture medium 1. Low Solubility: The concentration of NE-100 exceeds its solubility limit in the aqueous medium. 2. High DMSO Concentration: The final DMSO concentration might be too high, affecting compound solubility or cell health.1. Ensure the final concentration of NE-100 is within its aqueous solubility range. If higher concentrations are needed, consider using a different solvent system, though this may require extensive validation. 2. Keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent effects.
No observable effect at expected concentrations 1. Cell Line Insensitivity: The chosen cell line may not express the sigma-1 receptor or the pathway under investigation may not be active. 2. Inactive Compound: The this compound may have degraded. 3. Assay Sensitivity: The experimental assay may not be sensitive enough to detect the changes.1. Confirm sigma-1 receptor expression in your cell line via Western Blot or qPCR. Consider using a positive control cell line known to express the receptor. 2. Use a fresh, properly stored stock of NE-100. 3. Optimize the assay parameters, such as incubation time or reagent concentrations, to enhance sensitivity.

Visualizations

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Cytosol Cytosol BiP BiP Sigma1_inactive σ1 Receptor (Inactive) Sigma1_inactive->BiP Bound Sigma1_active σ1 Receptor (Active) Sigma1_inactive->Sigma1_active Prevents Activation Ca_release Ca²⁺ Release Inhibited Sigma1_inactive->Ca_release Inhibition IP3R IP3 Receptor Sigma1_active->IP3R Modulates IP3R->Ca_release Leads to NE100 NE-100 NE100->Sigma1_inactive Antagonist Binding CellularStress Cellular Stress (e.g., Oxidative Stress) CellularStress->Sigma1_inactive Activation Signal Downstream Modulation of Downstream Signaling Ca_release->Downstream

Caption: Sigma-1 receptor signaling pathway and the antagonistic action of NE-100.

Experimental_Workflow A 1. Stock Solution Preparation (10 mM NE-100 in DMSO) C 3. Serial Dilution (Prepare working concentrations) A->C B 2. Cell Seeding (96-well plate) D 4. Cell Treatment (Add NE-100 dilutions & controls) B->D C->D E 5. Incubation (e.g., 24, 48, 72 hours) D->E F 6. Assay Performance (e.g., Cell Viability, Western Blot) E->F G 7. Data Acquisition (Plate Reader, Imager) F->G H 8. Data Analysis (Dose-response curve, IC50) G->H

Caption: Workflow for optimizing this compound concentration in vitro.

Troubleshooting_Logic Start Inconsistent or No Effect Observed Q1 Is the stock solution freshly prepared or properly stored? Start->Q1 Sol1 Prepare fresh stock solution. Aliquot and store at -20°C. Q1->Sol1 No Q2 Is σ1 receptor expressed in the cell line? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-run experiment with optimized parameters Sol1->End Sol2 Confirm expression via Western Blot/qPCR or use a different cell line. Q2->Sol2 No Q3 Is the final DMSO concentration <0.5%? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Adjust dilutions to lower the final DMSO concentration. Q3->Sol3 No Q4 Are cells healthy and at optimal density? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->End Sol4 Optimize cell culture conditions and seeding density. Q4->Sol4 No Q4->End Yes A4_Yes Yes A4_No No Sol4->End

Caption: Troubleshooting flowchart for in vitro experiments with NE-100.

References

Stability of NE-100 hydrochloride in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NE-100 Hydrochloride

This technical support guide provides detailed information on the stability of this compound in stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water.[1][2] For aqueous solutions, sonication and gentle heating up to 60°C may be necessary to achieve complete dissolution, with a solubility of up to 15 mg/mL (38.27 mM).[1] In DMSO, it is readily soluble up to 100 mM.[2]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, it is recommended to store stock solutions of this compound at -80°C.[1] Under these conditions, the solution is expected to be stable for up to one year.[1] For shorter-term storage, -20°C is also acceptable.

Q3: How many times can I freeze and thaw my stock solution of this compound?

A3: While specific data for this compound is not available, general studies on the stability of compounds in DMSO suggest that multiple freeze-thaw cycles do not significantly impact the stability of many small molecules.[3] However, to minimize the risk of degradation, it is best practice to aliquot the stock solution into single-use vials to avoid repeated temperature fluctuations.

Q4: What are the potential signs of degradation in my this compound stock solution?

A4: Visual signs of degradation can include a change in color or the appearance of precipitate in the solution. However, chemical degradation can occur without any visible changes. Therefore, for long-term studies or when in doubt, it is recommended to verify the integrity of the compound using an analytical method such as High-Performance Liquid Chromatography (HPLC).

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate observed in the stock solution after thawing. The compound may have come out of solution at low temperatures, especially for aqueous solutions near their solubility limit.Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use. Ensure the solution is clear before adding to your experimental system.
Inconsistent or unexpected experimental results. The stock solution may have degraded due to improper storage or handling.Prepare a fresh stock solution from solid this compound. If the problem persists, consider performing a stability analysis of your stock solution using HPLC to determine the concentration and purity.
Difficulty dissolving this compound in water. This compound has a moderate solubility in water which can be slow to dissolve.As recommended, use sonication and gentle heating up to 60°C to aid dissolution.[1] Ensure the final concentration does not exceed the maximum solubility of 15 mg/mL.[1]

Stability of this compound in Stock Solutions

While specific, long-term quantitative stability data for this compound in various solvents and at different temperatures is not extensively published, the following table summarizes the available information and general recommendations.

Solvent Storage Temperature Recommended Maximum Storage Duration Source
DMSO-80°C1 year[1]
Water-80°C1 year (assumed, based on DMSO)[1]
DMSO-20°CShorter-term (specific duration not provided)General Recommendation
Water-20°CShorter-term (specific duration not provided)General Recommendation

Experimental Protocols

Protocol for Assessing the Stability of this compound Stock Solutions using HPLC

This protocol provides a general framework for determining the stability of this compound in a stock solution over time. This method is based on protocols used for other sigma-1 receptor antagonists and hydrochloride salts.[4][5][6]

1. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound powder.

  • Dissolve the powder in the desired solvent (e.g., DMSO or water) to a specific concentration (e.g., 10 mM).

  • Ensure complete dissolution, using sonication or gentle warming if necessary for aqueous solutions.

2. Storage Conditions:

  • Aliquot the stock solution into multiple, single-use, light-protected vials.

  • Store the vials at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

3. Sample Analysis at Time Points:

  • At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage temperature.

  • Allow the sample to thaw completely and come to room temperature.

  • Dilute the sample to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using the mobile phase.

4. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.[5]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid). The exact gradient will need to be optimized.[4][7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this may need to be determined using a UV scan, but a common wavelength for similar compounds is around 280 nm).

  • Injection Volume: 20 µL.

5. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

  • A solution is generally considered stable if the concentration remains above 90% of the initial concentration.

  • Monitor for the appearance of new peaks, which may indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis cluster_outcome 4. Outcome prep_stock Prepare NE-100 HCl Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage_conditions Store at Different Temperatures (-80°C, -20°C, 4°C, RT) aliquot->storage_conditions time_points Retrieve Samples at Time Points storage_conditions->time_points hplc_analysis Analyze by HPLC time_points->hplc_analysis data_analysis Quantify Remaining Compound hplc_analysis->data_analysis stability_determination Determine Stability Profile data_analysis->stability_determination

Caption: Workflow for assessing the stability of this compound stock solutions.

signaling_pathway cluster_factors Potential Degradation Factors cluster_compound Compound State cluster_monitoring Monitoring Temperature Temperature NE100_Stable Stable this compound Temperature->NE100_Stable Light Light Light->NE100_Stable pH pH pH->NE100_Stable Solvent_Purity Solvent Purity (e.g., water in DMSO) Solvent_Purity->NE100_Stable NE100_Degraded Degraded Products NE100_Stable->NE100_Degraded Degradation HPLC HPLC Analysis NE100_Stable->HPLC Quantification NE100_Degraded->HPLC

Caption: Factors influencing the stability of this compound in solution.

References

Preventing NE-100 hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NE-100 hydrochloride. This guide provides troubleshooting tips and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the precipitation of this compound in experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating after I add it to my cell culture medium?

Precipitation of this compound upon dilution into aqueous solutions like cell culture media is a common issue that can arise from several factors:

  • Exceeding Aqueous Solubility: this compound has limited solubility in aqueous solutions at neutral pH. While it is soluble in organic solvents like DMSO at high concentrations, its maximum solubility in water is significantly lower.[1] Adding a highly concentrated stock solution to your media can create a supersaturated state, causing the compound to crash out of solution.[2]

  • pH Shift: NE-100 is the hydrochloride salt of a weakly basic compound. Cell culture media is typically buffered to a physiological pH of ~7.2-7.4. This increase in pH, compared to an acidic stock solution, can convert the hydrochloride salt to its free base form, which is often less water-soluble and may precipitate.[3]

  • Common Ion Effect: The presence of chloride ions in the culture medium (e.g., from sodium chloride) can decrease the solubility of hydrochloride salts.[4]

  • Interaction with Media Components: Complex interactions with proteins, salts, and other components in serum-containing media can sometimes reduce the solubility of a compound.

Q2: What is the best solvent to use for preparing a stock solution of this compound?

For preparing a highly concentrated stock solution, Dimethyl Sulfoxide (DMSO) is recommended. This compound is highly soluble in DMSO, allowing for the preparation of stock solutions up to 100 mM.[1][5]

Q3: What is the maximum solubility of this compound in different solvents?

The solubility of this compound varies significantly between solvents. It is crucial to be aware of these limits to prevent precipitation.

Q4: How can I avoid precipitation when diluting my DMSO stock solution into the culture medium?

To minimize precipitation during dilution, follow these steps:

  • Prepare a High-Concentration Stock: Use DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).

  • Warm the Media: Gently warm your culture medium to the experimental temperature (e.g., 37°C) before adding the compound. Temperature can affect solubility.[6]

  • Use Serial Dilution: If a high final concentration is needed, consider performing an intermediate dilution step in a serum-free medium or PBS before the final dilution into your complete culture medium.

  • Add Dropwise While Stirring: Add the stock solution drop-by-drop to the vortex of the media while it is being gently stirred or swirled. This facilitates rapid dispersal and prevents localized areas of high concentration that can trigger immediate precipitation.

  • Do Not Exceed Final Aqueous Solubility: Ensure the final concentration in your culture medium does not exceed the known aqueous solubility limit of this compound.

Q5: My compound precipitated. Can I still use the medium?

It is not recommended. The presence of precipitate means the actual concentration of the dissolved, active compound is unknown and significantly lower than intended, which will invalidate your experimental results. The precipitate itself could also cause cytotoxic or other confounding effects. The best course of action is to discard the medium and prepare a fresh solution using the preventative measures outlined above.

Solubility Data

The following table summarizes the maximum solubility of this compound in common laboratory solvents.

SolventMax Concentration (mg/mL)Max Concentration (mM)Notes
DMSO 39.2100Recommended solvent for stock solutions.[1][5]
Water 1.965Standard dissolution at room temperature.[1]
Water 15~38.3Requires sonication and heating to 60°C to achieve.[7]
Ethanol Data Not Readily AvailableData Not Readily AvailableWhile some hydrochloride salts are soluble in ethanol, specific data for NE-100 is not provided by major suppliers.[8]

Data is based on a molecular weight of 391.97 g/mol . Batch-specific variations may occur.

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 391.97 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and weigh boat

  • Vortex mixer

Methodology:

  • Calculate Required Mass: To prepare 1 mL of a 50 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 50 mmol/L x 0.001 L x 391.97 g/mol x 1000 mg/g = 19.6 mg

  • Weigh the Compound: Aseptically weigh out 19.6 mg of this compound powder onto a weigh boat.

  • Dissolve in DMSO: Carefully transfer the powder into a sterile vial. Add 1 mL of sterile DMSO.

  • Ensure Complete Dissolution: Close the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol 2: Diluting Stock Solution into Cell Culture Medium

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • Pre-warmed, sterile cell culture medium

  • Sterile conical tube or flask

  • Vortex mixer or magnetic stir plate

Methodology:

  • Determine Final Concentration: Decide on the final working concentration for your experiment (e.g., 10 µM).

  • Calculate Dilution Volume: Calculate the volume of stock solution needed. For example, to prepare 10 mL of medium with a final concentration of 10 µM from a 50 mM stock:

    • V1 = (M2 x V2) / M1

    • V1 = (10 µM x 10 mL) / 50,000 µM = 0.002 mL or 2 µL

  • Perform the Dilution:

    • Place 10 mL of the pre-warmed culture medium into a sterile conical tube.

    • Begin gently stirring or swirling the medium.

    • Pipette the calculated volume (2 µL) of the DMSO stock solution and slowly dispense it into the vortex of the swirling medium.

    • Continue to mix for another 30 seconds to ensure homogeneity.

  • Visual Inspection: Visually inspect the medium against a light source to ensure no precipitate has formed. The medium should remain clear.

Troubleshooting and Signaling Pathways

Diagram 1: Troubleshooting Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound precipitation.

G cluster_0 start Precipitation Observed in Media q1 Is the final concentration above 5 µM? start->q1 a1_yes High Risk of Precipitation. Lower the final concentration. q1->a1_yes Yes a1_no Concentration is likely not the sole issue. q1->a1_no No end_node Problem Solved / Variable Identified a1_yes->end_node q2 How was the stock solution added to the media? a1_no->q2 a2_improper Improper Dilution Technique. Add stock dropwise to pre-warmed, stirring media. Re-prepare. q2->a2_improper Added all at once a2_proper Technique is correct. q2->a2_proper Dropwise, with stirring a2_improper->end_node q3 Was the stock solution clear before dilution? a2_proper->q3 a3_no Stock solution is compromised. Prepare fresh stock solution (see Protocol 1). q3->a3_no No a3_yes Stock solution is okay. q3->a3_yes Yes a3_no->end_node q4 Consider Media Components. Is the medium high in serum or specific salts? a3_yes->q4 a4_yes Potential media interaction. Test solubility in a simpler medium (e.g., serum-free media or PBS) to isolate the variable. q4->a4_yes Yes a4_yes->end_node

Caption: A troubleshooting workflow for this compound precipitation.

Diagram 2: NE-100 Action on the Sigma-1 Receptor Pathway

NE-100 is a selective antagonist of the sigma-1 (σ1) receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum (ER). It plays a key role in modulating cellular stress responses. This diagram illustrates its mechanism of action.

G cluster_0 Endoplasmic Reticulum (ER) ER_Stress ER Stress (e.g., Tunicamycin) UPR Unfolded Protein Response (UPR) ER_Stress->UPR Cell_Death ER Stress-Induced Cell Death UPR->Cell_Death Sigma1 Sigma-1 (σ1) Receptor ATF6 ATF6 Pathway Activation Sigma1->ATF6 Modulates GRP78 GRP78 Induction (Chaperone) ATF6->GRP78 GRP78->Cell_Death Inhibits NE100 This compound NE100->Sigma1 Antagonizes

Caption: NE-100 antagonizes the σ1 receptor, modulating ER stress pathways.[9]

References

Troubleshooting inconsistent results with NE-100 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NE-100 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the sigma-1 (σ1) receptor.[1][2][3][4] Its chemical name is 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride.[2] The primary mechanism of action of NE-100 is to bind to the σ1 receptor and inhibit its activity. The σ1 receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondrion interface.[5][6] It modulates a variety of cellular functions, including calcium signaling, ion channel activity, and interactions with other receptors.[5][6] By antagonizing the σ1 receptor, NE-100 can influence these downstream signaling pathways.

Q2: What are the key binding affinities and selectivity of NE-100?

A2: NE-100 exhibits high affinity for the σ1 receptor with reported Ki and IC50 values in the low nanomolar range. It shows significant selectivity over the sigma-2 (σ2) receptor and a wide range of other receptors.

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is soluble in water and DMSO.[2][7] For long-term storage, it is recommended to store the solid compound at -20°C.[2] Stock solutions in DMSO can be stored at -80°C for up to a year.[7] When preparing aqueous solutions, sonication and gentle heating to 60°C may be necessary to achieve higher concentrations.[7] Always refer to the manufacturer's datasheet for batch-specific solubility information.

Q4: What are some common in vivo applications of NE-100?

A4: NE-100 is orally active and has been used in various in vivo studies, particularly in models of neurological and psychiatric disorders.[1][2] It has shown efficacy in animal models of psychosis and cognitive dysfunction.[1][8]

Troubleshooting Guide for Inconsistent Results

Inconsistencies in experimental outcomes when using this compound often arise from the complex nature of sigma-1 receptor biology and variations in experimental protocols. This guide addresses common issues in a question-and-answer format.

Q1: My in vitro results with NE-100 are not consistent across different experiments. What could be the cause?

A1: Several factors can contribute to variability in in vitro assays:

  • Cell Line Variability: The expression levels of the σ1 receptor can vary significantly between different cell lines and even between different passages of the same cell line. It is crucial to verify σ1 receptor expression in your specific cell model.

  • Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence σ1 receptor expression and signaling. Standardizing these parameters is essential for reproducibility.

  • Compound Solubility and Stability: Ensure that NE-100 is fully dissolved in your culture medium. Precipitation of the compound can lead to a lower effective concentration. Prepare fresh dilutions from a concentrated stock solution for each experiment.

  • Assay-Specific Conditions: The choice of assay (e.g., calcium imaging, cell viability, gene expression) can impact the observed effect of NE-100. The σ1 receptor modulates multiple signaling pathways, and the outcome can be cell-context dependent.

Q2: I am observing unexpected or off-target effects in my experiments. Is NE-100 not as selective as reported?

A2: While NE-100 is highly selective for the σ1 receptor over many other receptors, it is important to consider the following:

  • High Concentrations: Using excessively high concentrations of NE-100 may lead to off-target effects. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.

  • Indirect Effects: The σ1 receptor interacts with and modulates the function of other proteins, including ion channels and G-protein coupled receptors (GPCRs).[5] Therefore, the effects of NE-100 may appear as if they are mediated by other targets, when in fact they are a consequence of σ1 receptor antagonism.

  • Purity of the Compound: Ensure the purity of your this compound. Impurities could potentially have their own biological activities.

Q3: My in vivo results are variable. What are the key factors to control?

A3: In vivo experiments introduce additional layers of complexity. Key considerations include:

  • Animal Model: The expression and function of the σ1 receptor can differ between species and even strains of the same species.

  • Route of Administration and Vehicle: NE-100 is orally active, but other routes of administration may be used.[1][2] The choice of vehicle can affect the solubility, stability, and bioavailability of the compound. It is critical to use a consistent and appropriate vehicle for all experimental groups, including controls.

  • Dosage and Timing: The dose and the timing of administration relative to the experimental endpoint are critical parameters. A thorough dose-response and time-course study is recommended to establish the optimal experimental window.

  • Metabolism: The metabolism of NE-100 can vary between species, affecting its half-life and the formation of active or inactive metabolites.

Quantitative Data

Table 1: Binding Affinity and Selectivity of this compound

Receptor/SiteBinding Affinity (Ki or IC50)Reference
Sigma-1 (σ1)Ki = 0.86 nM[2]
IC50 = 4.16 nM[1][3][4]
Sigma-2 (σ2)>55-fold selectivity over σ2[2]
Dopamine D1>6000-fold selectivity over D1[2]
Dopamine D2>6000-fold selectivity over D2[2]
Serotonin 5-HT1A>6000-fold selectivity over 5-HT1A[2]
Serotonin 5-HT2>6000-fold selectivity over 5-HT2[2]
PCP Receptor>6000-fold selectivity over PCP[2]

Table 2: Solubility of this compound

SolventMaximum ConcentrationReference
Water5 mM
DMSO100 mM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for use in in vitro and in vivo experiments.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) may be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: In Vitro Functional Assay - Calcium Imaging

  • Objective: To assess the effect of NE-100 on intracellular calcium mobilization in a cell line expressing the σ1 receptor.

  • Materials:

    • Cells expressing the σ1 receptor (e.g., SH-SY5Y, PC12)

    • Cell culture medium

    • 96-well black-walled, clear-bottom plates

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

    • This compound stock solution (in DMSO)

    • Sigma-1 receptor agonist (e.g., (+)-pentazocine)

  • Procedure:

    • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare the dye loading solution by diluting Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Wash the cells with HBSS to remove excess dye.

    • Prepare serial dilutions of NE-100 in HBSS from the stock solution. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).

    • Add the NE-100 dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Establish a baseline fluorescence reading.

    • Add a σ1 receptor agonist to induce a calcium response and immediately begin recording the fluorescence intensity over time.

    • Analyze the data by calculating the change in fluorescence intensity in response to the agonist in the presence and absence of different concentrations of NE-100.

Visualizations

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Plasma_Membrane Plasma Membrane ER_Membrane ER Membrane Sigma1 Sigma-1 Receptor BiP BiP Sigma1->BiP Binds (inactive state) IP3R IP3 Receptor Sigma1->IP3R Modulates IonChannel Ion Channels (e.g., K+, Ca2+) Sigma1->IonChannel Translocates & Modulates GPCR GPCRs (e.g., Dopamine R) Sigma1->GPCR Translocates & Modulates Ca_release Ca2+ Release IP3R->Ca_release Cellular_Response Cellular Response IonChannel->Cellular_Response GPCR->Cellular_Response Ligand Ligand (e.g., Agonist) Ligand->Sigma1 Activates NE100 NE-100 (Antagonist) NE100->Sigma1 Inhibits Ca_release->Cellular_Response

Caption: Sigma-1 Receptor Signaling Pathway.

Troubleshooting_Workflow Start Inconsistent Results with NE-100 Check_Compound Verify Compound Integrity - Purity - Storage Conditions - Fresh Dilutions Start->Check_Compound Check_InVitro In Vitro Experiment? Check_Compound->Check_InVitro Check_InVivo In Vivo Experiment? Check_InVitro->Check_InVivo No InVitro_Factors Review In Vitro Parameters - Cell Line (σ1 expression) - Passage Number - Cell Density - Media Conditions Check_InVitro->InVitro_Factors Yes InVivo_Factors Review In Vivo Parameters - Animal Model (species/strain) - Route of Administration - Vehicle - Dose & Timing Check_InVivo->InVivo_Factors Yes Optimize_Assay Optimize Assay Conditions - Dose-Response Curve - Time Course - Positive/Negative Controls InVitro_Factors->Optimize_Assay InVivo_Factors->Optimize_Assay Analyze_Data Re-analyze Data - Statistical Power - Outliers Optimize_Assay->Analyze_Data Consult_Literature Consult Literature for Similar Experimental Setups Analyze_Data->Consult_Literature Contact_Support Contact Technical Support Consult_Literature->Contact_Support

Caption: Troubleshooting Workflow for NE-100.

References

Technical Support Center: Improving the In Vivo Bioavailability of NE-100 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with NE-100 hydrochloride. The focus is on strategies to enhance its oral bioavailability.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to the in vivo performance of this compound, particularly when poor oral bioavailability is suspected.

Issue Potential Cause Recommended Solution & Rationale
Low or no detectable plasma concentration after oral administration. Poor aqueous solubility: this compound has limited solubility in water, which can hinder its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1]Formulation with solubilizing agents: Prepare a formulation using co-solvents (e.g., PEG 400, propylene (B89431) glycol) or surfactants (e.g., polysorbate 80, Cremophor EL) to increase the concentration of dissolved NE-100 in the dosing vehicle. This enhances the drug concentration gradient across the intestinal epithelium, favoring absorption.
Precipitation in the GI tract: A formulation that is clear at the time of administration may precipitate upon dilution in the aqueous environment of the stomach or intestine, especially if the drug's solubility is pH-dependent.Use of precipitation inhibitors: Incorporate polymers such as HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone) into the formulation. These polymers can maintain a supersaturated state of the drug in the GI tract, preventing precipitation and allowing for enhanced absorption.
Insufficient dose: The administered dose may be too low to achieve detectable plasma concentrations, especially if bioavailability is very low.Dose escalation study: Conduct a pilot study with a range of doses to determine if a dose-response relationship exists for plasma exposure. This will help establish an appropriate dose for subsequent efficacy studies.
High variability in plasma concentrations between subjects. Inconsistent formulation: If using a suspension, non-uniform particle size or inadequate mixing can lead to variable dosing between animals.Particle size reduction and homogenization: For suspensions, micronize the this compound powder to a uniform, small particle size. Ensure the suspension is thoroughly mixed before each administration to guarantee dose uniformity.
Food effects: The presence or absence of food in the GI tract can significantly impact the absorption of lipophilic compounds. Food can alter GI motility, pH, and the secretion of bile salts, which can affect drug dissolution and absorption.Standardize feeding conditions: Fast animals overnight before dosing to ensure a consistent GI environment. Alternatively, if co-administration with food is desired to potentially enhance absorption via lipid-based mechanisms, ensure all animals receive the same type and amount of food at a consistent time relative to dosing.
Observed in vivo efficacy does not correlate with in vitro potency. Low oral bioavailability: The concentration of this compound reaching the systemic circulation and the target sigma-1 receptors may be insufficient to elicit the expected pharmacological effect.[2]Employ advanced formulation strategies: Consider lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS). These formulations can enhance the solubility and absorption of lipophilic drugs by forming fine emulsions in the GI tract, which can be absorbed through the lymphatic system, bypassing first-pass metabolism in the liver.
First-pass metabolism: After absorption, this compound may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug.Investigate alternative routes of administration: If oral bioavailability remains a significant hurdle, consider parenteral routes such as intravenous (IV) or intraperitoneal (IP) injection for initial proof-of-concept studies to confirm in vivo target engagement and efficacy. This can help differentiate between formulation-related issues and lack of intrinsic activity.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral activity of this compound?

Q2: What are the known solubility properties of this compound?

A2: The solubility of this compound has been reported in various solvents. This information is crucial for preparing appropriate formulations for in vivo studies.

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM)
Water1.965
DMSO39.2100

Data sourced from Tocris Bioscience.[1]

Q3: How can I prepare a simple formulation of this compound for an initial in vivo screening study?

A3: For a preliminary study, you can prepare a solution or a suspension.

  • Solution: Given its higher solubility in DMSO, you can first dissolve this compound in a minimal amount of DMSO and then dilute it with a vehicle like saline or a solution of 5% dextrose. Be cautious of the final DMSO concentration, as high levels can be toxic to animals.

  • Suspension: If a higher dose is required that exceeds its solubility in a well-tolerated vehicle, a suspension can be prepared. Micronize the this compound powder to a fine and uniform particle size. Suspend the powder in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween 80) to ensure homogeneity and prevent settling.

Q4: What are some advanced formulation strategies to significantly improve the oral bioavailability of this compound?

A4: For compounds with low aqueous solubility like this compound, several advanced formulation strategies can be employed:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and extent. This can be achieved through techniques like spray drying or hot-melt extrusion.

  • Lipid-Based Formulations: These are particularly effective for lipophilic drugs. Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids. This can improve solubilization and absorption.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range (nanosuspensions) can significantly increase the surface area for dissolution, leading to faster dissolution and improved absorption.

Q5: Should I be concerned about the P-glycoprotein (P-gp) efflux of this compound?

A5: P-glycoprotein is an efflux transporter in the intestinal wall that can pump drugs back into the gut lumen, thereby reducing their absorption. While there is no specific data on whether this compound is a P-gp substrate, many lipophilic compounds are. If you suspect P-gp efflux is limiting bioavailability, you could co-administer a known P-gp inhibitor in a preclinical setting to investigate its impact on NE-100 plasma concentrations.

Experimental Protocols

Protocol 1: Preparation of a Solution Formulation for Oral Gavage

Objective: To prepare a simple solution of this compound for oral administration in rodents.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in DMSO to create a concentrated stock solution. For example, dissolve 10 mg in 100 µL of DMSO.

  • In a separate tube, prepare the vehicle by mixing PEG 400 and sterile saline. A common ratio is 10% DMSO, 40% PEG 400, and 50% saline.

  • Slowly add the this compound stock solution to the vehicle while vortexing to ensure it remains dissolved.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.

  • Administer the formulation to the animals via oral gavage at the desired dose volume (e.g., 5 mL/kg for rats).

Protocol 2: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound.

Materials:

  • This compound

  • Formulation vehicle (as determined from solubility/formulation screening)

  • Wistar or Sprague-Dawley rats with jugular vein cannulas

  • Dosing gavage needles and syringes

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimatize the cannulated rats for at least 48 hours before the study.

  • Dosing:

    • Intravenous (IV) Group (n=3-5): Administer a known dose of this compound (e.g., 1 mg/kg) as a bolus injection via the jugular vein cannula. The drug should be dissolved in a suitable IV vehicle (e.g., saline with a small amount of solubilizing agent).

    • Oral (PO) Group (n=3-5): Administer a known dose of this compound (e.g., 10 mg/kg) via oral gavage using a suitable formulation.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) for both IV and PO groups using appropriate software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Visualizations

G cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation NE-100 HCl Formulation NE-100 HCl Formulation Dissolution Dissolution NE-100 HCl Formulation->Dissolution Dissolution in GI fluids Permeation Permeation Dissolution->Permeation Permeation across gut wall First-Pass Metabolism First-Pass Metabolism Permeation->First-Pass Metabolism Portal Vein to Liver P-gp Efflux P-gp Efflux Permeation->P-gp Efflux Plasma Plasma First-Pass Metabolism->Plasma Entry into Systemic Circulation Metabolites Metabolites First-Pass Metabolism->Metabolites P-gp Efflux->Dissolution

Caption: Oral absorption pathway of this compound.

G Start Start Low Bioavailability Low in vivo efficacy or low plasma concentration Start->Low Bioavailability Solubility Issue Is solubility a limiting factor? Low Bioavailability->Solubility Issue Improve Formulation Enhance solubility: - Co-solvents - Surfactants - pH adjustment Solubility Issue->Improve Formulation Yes Permeability Issue Is permeability a limiting factor? Solubility Issue->Permeability Issue No Re-evaluate Re-evaluate in vivo Improve Formulation->Re-evaluate Advanced Formulations Use advanced formulations: - SEDDS - Solid Dispersions - Nanoparticles Permeability Issue->Advanced Formulations Yes Metabolism Issue Is first-pass metabolism high? Permeability Issue->Metabolism Issue No Advanced Formulations->Re-evaluate Alternative Route Consider alternative routes: - Intravenous (IV) - Intraperitoneal (IP) Metabolism Issue->Alternative Route Yes End End Metabolism Issue->End No Alternative Route->End Re-evaluate->End

Caption: Troubleshooting workflow for low bioavailability.

G NE-100 NE-100 Sigma-1 Receptor Sigma-1 Receptor NE-100->Sigma-1 Receptor Antagonist NMDA Receptor NMDA Receptor Sigma-1 Receptor->NMDA Receptor Modulation Ion Channel Ion Channel Sigma-1 Receptor->Ion Channel Modulation Cellular Signaling Modulation of Cellular Signaling (e.g., Ca2+ signaling) NMDA Receptor->Cellular Signaling Ion Channel->Cellular Signaling Neuroprotection Neuroprotection Cellular Signaling->Neuroprotection Antipsychotic Effects Antipsychotic-like Effects Cellular Signaling->Antipsychotic Effects

Caption: Simplified signaling pathway of NE-100.

References

Technical Support Center: NE-100 Hydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information, troubleshooting advice, and standardized protocols for researchers using NE-100 hydrochloride in in vivo experiments, with a specific focus on the appropriate vehicle and vehicle control groups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in research?

A1: this compound is a potent and selective sigma-1 (σ1) receptor antagonist with an IC50 of 4.16 nM.[1][2][3][4] It is widely used as a pharmacological tool to investigate the role of the sigma-1 receptor in various physiological and pathological processes.[3][5] Due to its high selectivity over sigma-2 and other receptors, it is a valuable compound for studying nervous system diseases, cognitive impairment, and its potential neuroprotective and antipsychotic activities.[1][2][4][6]

Q2: What is a "vehicle" and why is a "vehicle control" essential when working with this compound?

A2: A "vehicle" is the solvent or mixture of solvents used to dissolve and administer a compound, like this compound, to an animal. The "vehicle control" group in an experiment receives the same vehicle solution, at the same volume and on the same schedule, but without the dissolved this compound. This is critically important to distinguish the effects of the drug from any potential effects of the vehicle itself.[7] For example, solvents like DMSO can have their own biological effects that could be mistaken for a drug effect if not properly controlled for.[7][8]

Q3: What is a recommended vehicle for in vivo administration of this compound?

A3: The choice of vehicle depends on the required concentration of this compound and the route of administration (e.g., intraperitoneal, oral). Based on its solubility data, this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO) and has some solubility in water.[6][9]

A common and effective vehicle formulation for many preclinical compounds is a multi-component system. A suggested starting point is a mixture of:

  • DMSO: To initially dissolve the compound.

  • Tween 80 (Polysorbate 80): A surfactant to improve solubility and stability in the final aqueous solution.[10][11][12]

  • Saline (0.9% NaCl): The physiological carrier for the final injection volume.[13][14][15]

A typical final formulation might be 5-10% DMSO, 5-10% Tween 80, and 80-90% sterile saline. The lowest effective concentration of DMSO should always be used.[8][16]

Q4: How should I prepare the this compound solution and the vehicle control?

A4: A detailed step-by-step protocol is provided in the "Experimental Protocols" section below. The general workflow involves dissolving the this compound in DMSO first, then sequentially adding Tween 80 and finally bringing the solution to the final volume with sterile saline. The vehicle control must be prepared in the exact same manner, with the same ratios of solvents, just omitting the this compound.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation or Cloudiness in Solution - Poor Solubility: The concentration of this compound may be too high for the chosen vehicle composition.- Incorrect Mixing Order: Adding saline directly to the DMSO-drug mixture can cause the drug to precipitate.- Low Temperature: The solution may have been stored at too low a temperature, causing components to fall out of solution.- Increase Solubilizing Agents: Try slightly increasing the percentage of DMSO (up to 10% for IP injections is generally tolerated in mice) and/or Tween 80.[8][16]- Use Sonication/Vortexing: After each step of solvent addition, vortex thoroughly. Gentle warming (to 37°C) and sonication can also help.- Follow Protocol: Ensure the correct order of mixing (DMSO -> Tween 80 -> Saline).- Check Storage: Store the final solution at room temperature if it is to be used the same day. For longer-term storage, consult stability data, but be prepared to re-solubilize before use.
Adverse Effects in Vehicle Control Group - DMSO Toxicity: High concentrations of DMSO can cause local irritation, sedation, or other systemic effects.[7][17]- Tween 80 Effects: While generally safe, Tween 80 can in some cases affect membrane permeability or interact with biological systems.[10]- Injection Stress: The handling and injection procedure itself can cause a stress response in animals.- Reduce DMSO Concentration: Keep the final DMSO concentration below 10%, and ideally as low as possible (e.g., <5%).[8][16][17]- Run a Saline-Only Control: In addition to the full vehicle control, a saline-only control group can help isolate if the adverse effects are from the solubilizing agents.- Acclimatize Animals: Ensure animals are properly acclimatized to handling and injection procedures before the study begins.
Inconsistent Experimental Results - Incomplete Drug Solubilization: If the drug is not fully dissolved, the actual administered dose will be lower than intended and will vary between injections.- Solution Instability: The drug may be degrading or precipitating in the vehicle over time.- Improper Dosing: Inaccurate calculation of dose or injection volume.- Visually Inspect Solution: Always ensure the solution is clear and free of particulates before each injection.- Prepare Fresh Solutions: It is best practice to prepare the dosing solutions fresh each day to ensure stability and potency.- Verify Calculations: Double-check all calculations for drug concentration, dosing volume, and animal weights.

Quantitative Data Summary

The following table summarizes the solubility of this compound in common laboratory solvents. This data is crucial for preparing appropriate stock and dosing solutions.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water 1.965May require sonication and warming to 60°C to achieve.[6][18]
DMSO 39.2100The preferred solvent for creating a concentrated stock solution.[6]

Experimental Protocols

Protocol: Preparation of this compound Dosing Solution and Vehicle Control

This protocol describes the preparation of a 1 mg/mL dosing solution of this compound in a vehicle of 10% DMSO, 10% Tween 80, and 80% Saline.

Materials:

  • This compound powder

  • DMSO (Dimethyl sulfoxide), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile

  • 0.9% Sodium Chloride (Sterile Saline), injectable grade

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile syringes and needles

Procedure:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed. For this example, we will prepare 10 mL.

    • NE-100 HCl: 10 mg

    • DMSO: 1 mL (10% of 10 mL)

    • Tween 80: 1 mL (10% of 10 mL)

    • Saline: 8 mL (80% of 10 mL)

  • Prepare NE-100 Dosing Solution: a. Weigh out 10 mg of this compound and place it in a sterile 15 mL conical tube. b. Add 1 mL of DMSO to the tube. Vortex vigorously until the powder is completely dissolved. The solution should be clear. c. Add 1 mL of Tween 80 to the DMSO-drug mixture. Vortex again until the solution is homogeneous. d. Slowly add 8 mL of sterile saline to the tube, vortexing during the addition to prevent precipitation. e. Visually inspect the final solution to ensure it is clear and free of any particulates. This is your 1 mg/mL dosing solution.

  • Prepare Vehicle Control Solution: a. In a separate, identical sterile 15 mL conical tube, add 1 mL of DMSO. b. Add 1 mL of Tween 80 to the DMSO. Vortex until homogeneous. c. Slowly add 8 mL of sterile saline to the tube, vortexing during the addition. d. This is your vehicle control solution. It contains the exact same concentration of solvents as the drug solution.

Visualizations

G cluster_prep Solution Preparation cluster_groups Experimental Groups weigh 1. Weigh NE-100 HCl dissolve 2. Dissolve in DMSO weigh->dissolve Vortex add_tween 3. Add Tween 80 dissolve->add_tween Vortex add_saline 4. Add Saline add_tween->add_saline Vortex drug_group NE-100 Group (Administer Solution) add_saline->drug_group control_group Vehicle Control Group (Administer Vehicle Only) add_saline->control_group Prepare vehicle in parallel (no drug)

Caption: Experimental workflow for preparing NE-100 and vehicle control solutions.

G start Drug Precipitates in Vehicle check_conc Is concentration too high? start->check_conc check_order Was mixing order correct? (DMSO -> Tween -> Saline) check_conc->check_order No sol_lower Lower drug concentration check_conc->sol_lower Yes check_temp Was solution stored cold? check_order->check_temp Yes sol_remake Remake solution with correct mixing order check_order->sol_remake No sol_warm Gently warm and sonicate to redissolve check_temp->sol_warm Yes

Caption: Troubleshooting decision tree for NE-100 solubility issues.

G compound NE-100 HCl (Active Compound) drug_solution Drug Solution compound->drug_solution vehicle Vehicle (e.g., DMSO, Tween 80, Saline) vehicle->drug_solution control_group Vehicle Control Group vehicle->control_group Administer drug_group Treatment Group drug_solution->drug_group Administer

Caption: Relationship between compound, vehicle, and experimental groups.

References

Technical Support Center: Interpreting Unexpected Data from NE-100 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NE-100 hydrochloride, a potent and selective sigma-1 (σ1) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results and provide standardized protocols for key assays involving NE-100.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the sigma-1 (σ1) receptor, with a high binding affinity (Kᵢ ≈ 0.86-1.03 nM, IC₅₀ ≈ 4.16 nM) and significant selectivity over the sigma-2 (σ2) receptor and other neurotransmitter receptors.[1][2][3] Its primary mechanism of action is the inhibition of the σ1 receptor, a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface that regulates calcium signaling, ion channel activity, and cellular stress responses.[4][5]

Q2: I'm observing unexpected cell death in my experiments with NE-100. Is this a known effect?

A2: Yes, while often used for its neuroprotective properties, NE-100 and other σ1 receptor antagonists can induce apoptosis, particularly in cancer cell lines.[3][6] This is considered an on-target effect as the σ1 receptor is implicated in cell survival pathways. The outcome (cell survival or death) can be cell-type dependent.

Q3: My dose-response curve for NE-100 is not a standard sigmoidal shape; it's biphasic (U-shaped or inverted U-shaped). Why is this happening?

A3: Biphasic dose-responses, also known as hormesis, have been reported for ligands acting on the σ1 receptor, particularly agonists.[5] This phenomenon, where a low dose produces a response opposite to that of a high dose, can complicate data interpretation. While less documented for antagonists like NE-100, it is a possibility. Consider the concentration range you are using and whether you are observing a switch in signaling pathways at different concentrations.

Q4: Could NE-100 be having off-target effects at the high concentrations I'm using?

A4: While NE-100 is highly selective for the σ1 receptor at nanomolar concentrations, using it at very high micromolar concentrations increases the likelihood of off-target effects.[7] The promiscuous nature of some sigma receptor ligands means they can interact with other proteins, though specific off-targets for NE-100 at high concentrations are not well-documented in the literature.[8] If you suspect off-target effects, it is crucial to use the lowest effective concentration possible and consider using a structurally different σ1 antagonist as a control.

Q5: I'm seeing an unexpected increase in cell viability with NE-100 treatment. Is this possible?

A5: Yes, this is a plausible, albeit complex, observation. NE-100 has been shown to protect against ER stress-induced cell death, and this protective effect may be independent of its σ1 receptor antagonism. Therefore, in a model where ER stress is a contributing factor to cell death, NE-100 could paradoxically increase cell viability.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, LDH)
Observed Problem Potential Cause Troubleshooting Steps
Higher than expected cytotoxicity 1. On-target effect in susceptible cell lines (e.g., some cancer cells).[6] 2. High concentration leading to off-target effects. 3. This compound salt affecting medium pH.1. Confirm σ1 receptor expression in your cell line. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Measure the pH of your culture medium after adding NE-100.
Lower than expected or no cytotoxicity 1. Cell line is resistant to σ1 receptor antagonist-induced apoptosis. 2. Insufficient incubation time. 3. Degradation of NE-100 in solution.1. Use a positive control for apoptosis to ensure your cells are capable of undergoing cell death. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Prepare fresh stock solutions of NE-100 for each experiment.
Increased cell viability 1. Pro-survival effects of NE-100, potentially independent of σ1 antagonism, especially in the context of ER stress. 2. Interference of NE-100 with the assay chemistry (e.g., reduction of MTT reagent).1. Investigate markers of ER stress in your model. 2. Run a cell-free assay to check for direct interaction of NE-100 with your viability assay reagents.
Biphasic (hormetic) dose-response 1. Complex signaling downstream of the σ1 receptor.[5] 2. Activation of different pathways at low vs. high concentrations.1. Expand the range of concentrations tested to fully characterize the dose-response curve. 2. Investigate downstream signaling pathways at key concentrations.
Issue 2: Artifacts in Fluorescence-Based Assays (e.g., Immunofluorescence, Calcium Imaging)
Observed Problem Potential Cause Troubleshooting Steps
High background fluorescence Intrinsic fluorescence of NE-100 or its interaction with other components.1. Image untreated cells exposed to NE-100 to assess its intrinsic fluorescence at the wavelengths you are using. 2. Ensure thorough washing steps to remove any unbound NE-100.
Quenching of fluorescent signal NE-100 absorbing the excitation or emission light of the fluorophore.1. Measure the absorbance spectrum of this compound to see if it overlaps with your fluorophore's excitation or emission spectra. 2. If possible, choose fluorophores with excitation/emission wavelengths that do not overlap with NE-100's absorbance.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is adapted from standard MTT assay procedures.[9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations. Include a vehicle-only control.

  • Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

Cytotoxicity Assessment: LDH Assay

This protocol is based on standard LDH cytotoxicity assay kits.[4][11]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for "spontaneous release" (vehicle control) and "maximum release" (lysis buffer or 1% Triton X-100).

  • Incubation: Incubate for the desired duration.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mix (containing substrate, cofactor, and dye) to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.

Protein Expression Analysis: Western Blotting

This is a general protocol for analyzing changes in protein expression following NE-100 treatment.

  • Cell Lysis: After treatment with NE-100, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Sigma-1 Receptor Radioligand Binding Assay

This competitive binding assay can be used to determine the affinity of NE-100 for the σ1 receptor.[12][13]

  • Membrane Preparation: Prepare membrane homogenates from a tissue or cell line known to express σ1 receptors (e.g., guinea pig brain or HEK-293 cells overexpressing σ1).

  • Assay Setup: In a 96-well plate, add binding buffer (e.g., 50 mM Tris-HCl, pH 8.0), a fixed concentration of the radioligand [³H]-(+)-pentazocine (e.g., 5 nM), and varying concentrations of NE-100 (e.g., from 10⁻¹¹ to 10⁻⁵ M).

  • Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled ligand, e.g., 10 µM haloperidol).

  • Incubation: Incubate the plate at 37°C for 120 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of NE-100 and determine the Ki value using non-linear regression analysis.

Visualizations

sigma1_signaling_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_PM Plasma Membrane BiP BiP Sigma1_BiP Sigma-1 Receptor (Inactive) Sigma1_Active Sigma-1 Receptor (Active) IP3R IP3R Ca_Cytosol Cytosolic Ca²⁺ IP3R->Ca_Cytosol Ca²⁺ release IRE1 IRE1 PERK PERK ATF6 ATF6 Ca_Mito Ca²⁺ ROS ROS Ca_Mito->ROS Apoptosis Apoptosis ROS->Apoptosis Ion_Channel Ion Channels (K⁺, Na⁺, Ca²⁺) Agonist Agonist Agonist->Sigma1_BiP dissociation NE100 NE-100 (Antagonist) NE100->Sigma1_Active inhibition Sigma1_Active->IP3R stabilization Sigma1_Active->IRE1 modulation Sigma1_Active->Ion_Channel modulation Ca_Cytosol->Ca_Mito ER_Stress ER Stress ER_Stress->IRE1 ER_Stress->PERK ER_Stress->ATF6

Caption: Sigma-1 receptor signaling pathway overview.

experimental_workflow cluster_assays Downstream Assays Start Start Experiment Cell_Culture Cell Culture Start->Cell_Culture NE100_Treatment NE-100 Treatment (Dose-Response) Cell_Culture->NE100_Treatment Incubation Incubation (Time-Course) NE100_Treatment->Incubation Viability Cell Viability (MTT/LDH) Incubation->Viability Western Western Blot Incubation->Western IF Immunofluorescence Incubation->IF Ca_Imaging Calcium Imaging Incubation->Ca_Imaging Data_Analysis Data Analysis Viability->Data_Analysis Western->Data_Analysis IF->Data_Analysis Ca_Imaging->Data_Analysis Interpretation Interpretation Data_Analysis->Interpretation logical_troubleshooting Unexpected_Data Unexpected Data? Check_Concentration Check NE-100 Concentration Unexpected_Data->Check_Concentration Check_Assay Check Assay Integrity Unexpected_Data->Check_Assay Low_C Low nM Range? Check_Concentration->Low_C Is it... High_C High µM Range? Check_Concentration->High_C Is it... On_Target Likely On-Target Effect Low_C->On_Target Yes Off_Target Possible Off-Target Effect High_C->Off_Target Yes Cell_Free_Control Run Cell-Free Control Check_Assay->Cell_Free_Control Interference Assay Interference Cell_Free_Control->Interference Signal Change? No_Interference Biological Effect Cell_Free_Control->No_Interference No Change

References

Navigating NE-100 Hydrochloride Treatment: A Guide to Optimal Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers and drug development professionals utilizing NE-100 hydrochloride, a potent and selective sigma-1 (σ1) receptor antagonist, determining the optimal treatment duration is a critical step for achieving reliable and meaningful experimental results. This guide provides a comprehensive resource in a question-and-answer format to address common issues and facilitate effective experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the sigma-1 (σ1) receptor, with a high binding affinity (Ki = 0.86 nM).[1][2] It exhibits over 55-fold selectivity for the σ1 receptor compared to the σ2 receptor.[1][2] The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates a variety of cellular signaling pathways.[3][4][5] By antagonizing the σ1 receptor, NE-100 can influence calcium signaling, ion channel function, and downstream kinase cascades.[1][5][6]

Q2: What is a typical starting point for this compound concentration in in vitro experiments?

A2: Based on published studies, a common concentration range for this compound in cell culture experiments is 1 to 10 µM. The optimal concentration is cell-type dependent and should be determined empirically. It is recommended to perform a dose-response curve to identify the most effective concentration for the desired biological effect in your specific cell line.

Q3: How long should I treat my cells with this compound for an acute effect?

A3: For observing acute effects on signaling pathways, such as changes in protein phosphorylation, treatment durations can range from 30 minutes to a few hours. For instance, inhibition of certain signaling events can be observed within 2 to 24 hours.[7] It is advisable to perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h, 6h) to pinpoint the optimal time for observing the maximal effect on your target of interest.

Q4: What are the recommended treatment durations for chronic or long-term in vitro studies?

A4: For studies investigating chronic effects, such as changes in cell proliferation, migration, or gene expression, longer treatment durations are necessary. Published protocols for other compounds suggest that treatment periods of 24, 48, or even 72 hours are common for assessing cell viability and proliferation.[8] In some cancer cell lines, treatment with σ1 receptor antagonists has been carried out for 24 hours to observe effects on cell mass and protein translation.[9] For long-term studies, continuous exposure for several days (e.g., up to 10 days) may be required, with media and compound replenishment every 2-3 days.[10]

Q5: What are typical dosages and treatment durations for this compound in in vivo animal studies?

A5: In vivo efficacy of NE-100 has been demonstrated in various animal models. For example, oral administration of NE-100 has been shown to have antipsychotic-like effects.[11] In studies investigating the effects of σ1 receptor antagonists on neuropathic pain, repeated administration for 7 to 14 days has been reported to be effective.[5] The specific dosage and duration will depend on the animal model, the route of administration, and the endpoint being measured. A thorough review of relevant literature for your specific model is highly recommended.

Troubleshooting Guide

Issue: No observable effect after this compound treatment.

Possible Cause Troubleshooting Steps
Suboptimal Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the EC50 or IC50 in your system.
Inappropriate Treatment Duration Conduct a time-course experiment to identify the optimal time point for your specific endpoint. Effects on signaling can be rapid, while effects on cell phenotype may require longer incubation.
Compound Instability Prepare fresh stock solutions of this compound for each experiment. For long-term experiments, replenish the media with fresh compound every 48-72 hours.
Low Sigma-1 Receptor Expression Verify the expression level of the σ1 receptor in your cell line or tissue of interest using techniques like Western blotting or qPCR.
Cell Culture Conditions Ensure optimal cell health and confluence. High cell density can sometimes mask the effects of a compound.

Issue: High cell toxicity or off-target effects observed.

Possible Cause Troubleshooting Steps
Concentration Too High Lower the concentration of this compound. Refer to your dose-response curve to select a concentration that is effective but not overly toxic.
Prolonged Exposure Reduce the treatment duration. Continuous long-term exposure may lead to cumulative toxicity.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control to assess solvent effects.
Off-Target Binding While NE-100 is highly selective for the σ1 receptor, consider potential off-target effects at very high concentrations. Compare your results with another selective σ1 receptor antagonist.

Data Presentation

Table 1: Summary of In Vitro this compound Treatment Parameters from Literature

Cell Line Concentration Range Treatment Duration Observed Effect
Human iPSC-derived Cardiomyocytes1 µM24 - 48 hoursDecreased beating frequency
T47D Breast Cancer Cells10 µM24 hoursDiminished cell mass
Fetal Rat Telencephalon NeuronsNot specifiedNot specifiedInhibition of carbachol-induced IP3 formation

Table 2: Summary of In Vivo Sigma-1 Receptor Antagonist Treatment Parameters from Literature

Animal Model Compound Dosage and Route Treatment Duration Observed Effect
Rat (PCP-induced cognitive dysfunction)NE-100Not specified (oral)Single doseAttenuation of cognitive dysfunction
Rat (Diabetic Neuropathy)PW507 (σ1 antagonist)20 mg/kg, BID, IP2 weeksAlleviation of mechanical allodynia
Mouse (Neuropathic Pain)S1RA (σ1 antagonist)25 mg/kg, twice daily, i.p.7 daysSuppression of mechanical allodynia

Experimental Protocols

1. In Vitro Cell Migration (Scratch) Assay

This protocol is designed to assess the effect of this compound on cell migration.

  • Cell Seeding: Seed cells in a 6-well plate at a density that allows them to form a confluent monolayer within 24 hours.

  • Starvation (Optional): To minimize the influence of cell proliferation, serum-starve the cells for 6-12 hours prior to treatment.

  • Creating the Scratch: Once the cells are confluent, use a sterile p200 pipette tip to create a straight "scratch" in the monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh media containing the desired concentration of this compound or vehicle control (e.g., DMSO).

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24, and 48 hours) using a phase-contrast microscope.

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and compare the closure between treated and control groups.

2. Western Blot for Phosphorylated ERK (p-ERK)

This protocol assesses the effect of this compound on the MAPK/ERK signaling pathway.

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound for the desired duration (e.g., 30 minutes, 1 hour, 2 hours).

  • Cell Lysis: After treatment, place the plate on ice, aspirate the media, and wash cells with ice-cold PBS. Add ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-ERK overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total ERK.

Mandatory Visualizations

Sigma1_Signaling_Pathway cluster_ER NE100 This compound Sigma1R Sigma-1 Receptor (σ1R) NE100->Sigma1R Antagonism IP3R IP3R Sigma1R->IP3R Modulation IonChannels Ion Channels (K⁺, Na⁺, Ca²⁺) Sigma1R->IonChannels Modulation GPCRs GPCRs (e.g., Opioid Receptors) Sigma1R->GPCRs Modulation NMDAR NMDA Receptor Sigma1R->NMDAR Modulation ER Endoplasmic Reticulum (ER) Mitochondria Mitochondria Ca_ER Ca²⁺ Ca_ER->Mitochondria Uptake IP3R->Ca_ER Release Ca_Mito Ca²⁺ Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) IonChannels->Cellular_Responses Kinases Kinases (e.g., ERK) GPCRs->Kinases NMDAR->Kinases Kinases->Cellular_Responses Experimental_Workflow_InVitro Start Start: Cell Culture Seeding Seed Cells in Multi-well Plate Start->Seeding Confluency Reach Desired Confluency (e.g., 70-80%) Seeding->Confluency Treatment Treat with this compound (Dose-Response & Time-Course) Confluency->Treatment Endpoint Endpoint Assay Treatment->Endpoint Viability Cell Viability Assay (e.g., MTT, Neutral Red) Endpoint->Viability Migration Cell Migration Assay (e.g., Scratch Assay) Endpoint->Migration Signaling Signaling Pathway Analysis (e.g., Western Blot for p-ERK) Endpoint->Signaling Analysis Data Analysis & Interpretation Viability->Analysis Migration->Analysis Signaling->Analysis Troubleshooting_Logic Start Experiment Start Treatment This compound Treatment Start->Treatment Observation Observe Effect Treatment->Observation NoEffect No Effect Observed Observation->NoEffect No Toxicity Toxicity Observed Observation->Toxicity Yes, but toxic DesiredEffect Desired Effect Observed Observation->DesiredEffect Yes CheckConc Optimize Concentration (Dose-Response) NoEffect->CheckConc CheckTime Optimize Duration (Time-Course) NoEffect->CheckTime CheckReceptor Verify σ1R Expression NoEffect->CheckReceptor LowerConc Lower Concentration Toxicity->LowerConc ShorterTime Shorten Duration Toxicity->ShorterTime Proceed Proceed with Experiment DesiredEffect->Proceed

References

Technical Support Center: Overcoming NE-100 Hydrochloride Delivery Challenges in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NE-100 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective delivery of this compound to the brain. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery to the brain important?

A1: this compound, chemically known as 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride, is a potent and selective sigma-1 (σ1) receptor antagonist with a high binding affinity (Ki = 0.86 nM).[1] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it plays a crucial role in modulating calcium signaling, neuronal plasticity, and cellular stress responses.[2] Given its involvement in various neurological and psychiatric conditions, including schizophrenia, Alzheimer's disease, and pain, delivering this compound to the brain to antagonize the sigma-1 receptor is a key objective for both preclinical research and potential therapeutic applications.[3] In vivo studies have shown that this compound exhibits antipsychotic activity when administered orally, suggesting it can cross the blood-brain barrier (BBB).[4]

Q2: What are the main challenges in delivering this compound to the brain?

A2: The primary obstacle for delivering any therapeutic agent to the brain is the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). For a small molecule like this compound, its ability to cross the BBB is determined by its physicochemical properties. While it is reported to be orally active and have in vivo effects on the CNS, optimizing its brain concentration for maximal therapeutic efficacy can be challenging.[4] Factors such as its lipophilicity, molecular weight, and potential interaction with efflux transporters on the BBB can influence its brain uptake.

Q3: What are the known physicochemical properties of this compound relevant to brain delivery?

A3: Understanding the physicochemical properties of this compound is the first step in predicting and troubleshooting its brain delivery. Key properties are summarized in the table below.

PropertyValueImplication for Brain Delivery
Molecular Weight 391.97 g/mol [1][5]Generally, small molecules (<400-500 Da) have a higher probability of passively diffusing across the BBB.[6] NE-100's molecular weight is within a favorable range.
Chemical Formula C23H33NO2・HCl[5]The presence of amine and ether groups can influence hydrogen bonding potential and solubility.
Solubility Soluble to 5 mM in water and to 100 mM in DMSO.[1] Also soluble in DMF and Ethanol at 30 mg/ml.[7]Moderate water solubility is beneficial for formulation, but high lipophilicity is often required for passive BBB diffusion.
Known Activity Orally active with in vivo antipsychotic effects.[4]This strongly suggests that this compound can cross the BBB to a degree sufficient to elicit a pharmacological response.

Q4: Are there any established formulations to enhance this compound brain delivery?

A4: Currently, there is limited publicly available information on specific formulations designed to enhance this compound delivery to the brain. However, general strategies for improving the brain uptake of small molecules with similar properties can be considered. These include the use of nanocarriers like liposomes and polymeric nanoparticles, or the development of prodrugs to improve lipophilicity and facilitate transport across the BBB.[8]

Troubleshooting Guide

This guide addresses common issues researchers may encounter when studying the brain delivery of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low or undetectable levels of NE-100 in the brain after systemic administration. Poor BBB penetration: The physicochemical properties of this compound may not be optimal for passive diffusion. Efflux by transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) at the BBB.[9] Rapid metabolism: The compound may be quickly metabolized in the periphery before it can reach the brain.- Increase the administered dose: This may increase the concentration gradient and drive more compound across the BBB. - Co-administer with a P-gp inhibitor: If efflux is suspected, using a known inhibitor can increase brain concentrations. - Consider alternative routes of administration: Intranasal delivery can bypass the BBB to some extent.[10][11] - Formulation strategies: Encapsulating NE-100 in nanoparticles or creating a more lipophilic prodrug could enhance BBB penetration.[8]
High variability in brain concentration measurements between animals. Inconsistent dosing: Inaccurate administration of the compound. Biological variability: Differences in metabolism or BBB transporter expression between individual animals. Issues with sample collection/processing: Inconsistent brain tissue homogenization or extraction efficiency.- Refine dosing technique: Ensure accurate and consistent administration for all animals. - Increase sample size: A larger number of animals can help to account for biological variability. - Standardize sample handling: Follow a strict and consistent protocol for brain tissue collection, homogenization, and extraction.
Difficulty in quantifying NE-100 in brain tissue. Low compound concentration: The amount of NE-100 reaching the brain may be below the limit of detection of the analytical method. Matrix effects in LC-MS/MS: Components of the brain homogenate can interfere with the ionization and detection of the analyte.- Optimize the LC-MS/MS method: Develop a highly sensitive and specific method for NE-100 quantification. This may involve optimizing the extraction procedure and chromatographic conditions. - Use a more sensitive instrument: If available, a mass spectrometer with higher sensitivity can be used. - Increase the amount of tissue extracted: A larger starting sample may yield a higher concentration of the analyte.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to studying the brain delivery of this compound.

In Vitro Blood-Brain Barrier Permeability Assay

This protocol provides a general framework for assessing the permeability of this compound across a cell-based in vitro BBB model, such as one using primary brain endothelial cells (BECs).

Materials:

  • Primary brain endothelial cells (BECs)

  • 24-well tissue culture inserts with a microporous membrane (e.g., Transwell®)

  • Endothelial cell growth medium

  • This compound stock solution

  • Lucifer yellow or a fluorescently labeled dextran (B179266) (as a marker of paracellular permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Culture primary BECs on the upper chamber of the tissue culture inserts until a confluent monolayer is formed. The formation of a tight barrier can be confirmed by measuring the transendothelial electrical resistance (TEER).

  • Dosing: Prepare a solution of this compound in the endothelial medium at the desired concentration.

  • Permeability Assay:

    • Remove the medium from the apical (upper) and basolateral (lower) chambers of the inserts.

    • Add the this compound solution to the apical chamber.

    • Add fresh medium to the basolateral chamber.

    • At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral chamber.

    • At the end of the experiment, collect the final concentration from the apical chamber.

  • Barrier Integrity Control: In parallel, perform the same experiment with a paracellular marker like Lucifer yellow to ensure the integrity of the cell monolayer was maintained throughout the experiment.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of appearance of the compound in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

In Situ Brain Perfusion

This technique allows for the measurement of the rate of drug uptake into the brain from a controlled perfusate.

Materials:

  • Anesthetized rat or mouse

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • This compound

  • Surgical instruments for cannulation of the carotid artery

  • Perfusion pump

Procedure:

  • Animal Preparation: Anesthetize the animal and expose the common carotid artery.

  • Cannulation: Ligate the external carotid artery and insert a cannula into the common carotid artery.

  • Perfusion: Begin perfusion with the buffer containing a known concentration of this compound at a constant flow rate.

  • Termination: After a short perfusion time (e.g., 1-5 minutes), stop the perfusion and decapitate the animal.

  • Brain Collection: Immediately dissect the brain and collect the relevant brain regions.

  • Sample Preparation: Homogenize the brain tissue and prepare it for analysis.

  • Quantification: Determine the concentration of this compound in the brain homogenate using LC-MS/MS.

  • Data Analysis: Calculate the brain uptake clearance (K_in) or the permeability-surface area (PS) product.

Brain Tissue Homogenization and Extraction for LC-MS/MS Analysis

This protocol describes the preparation of brain tissue for the quantification of this compound.

Materials:

  • Brain tissue sample

  • Homogenization buffer (e.g., phosphate-buffered saline)

  • Tissue homogenizer (e.g., bead beater or sonicator)[12]

  • Organic solvent for extraction (e.g., acetonitrile (B52724) or ethyl acetate)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Weighing: Accurately weigh the frozen brain tissue sample.

  • Homogenization: Add a specific volume of ice-cold homogenization buffer to the tissue (e.g., 4 volumes of buffer to 1 part tissue). Homogenize the tissue until a uniform suspension is obtained.[13]

  • Protein Precipitation/Extraction: Add a precipitating agent/extraction solvent (e.g., acetonitrile) to the homogenate to precipitate proteins and extract the drug. Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g for 10 minutes) at 4°C to pellet the precipitated proteins and tissue debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted this compound.

  • Sample Preparation for LC-MS/MS: The supernatant may need to be further processed (e.g., evaporation and reconstitution in a suitable solvent) before injection into the LC-MS/MS system.

  • Quantification: Analyze the sample using a validated LC-MS/MS method to determine the concentration of this compound. The concentration is typically expressed as ng or µg of drug per gram of brain tissue.

Visualizations

Sigma-1 Receptor Signaling Pathway

The following diagram illustrates the key signaling pathways modulated by the sigma-1 receptor, the target of this compound. Understanding these pathways is crucial for interpreting the effects of NE-100 in the brain.

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_PlasmaMembrane Plasma Membrane Sigma-1 Receptor Sigma-1 Receptor BiP BiP Sigma-1 Receptor->BiP Inactive state IP3R IP3 Receptor Sigma-1 Receptor->IP3R Modulates Ca2+ release IonChannels Ion Channels (K+, Na+, Ca2+) Sigma-1 Receptor->IonChannels Modulation of Neuronal Excitability NMDAR NMDA Receptor Sigma-1 Receptor->NMDAR Modulation of Synaptic Plasticity Cellular Functions\n(Neuroprotection, etc.) Cellular Functions (Neuroprotection, etc.) Sigma-1 Receptor->Cellular Functions\n(Neuroprotection, etc.) Chaperone Activity Mitochondria Mitochondria IP3R->Mitochondria Ca2+ transfer Cellular Functions\n(ATP production, etc.) Cellular Functions (ATP production, etc.) Mitochondria->Cellular Functions\n(ATP production, etc.) NE-100 (Antagonist) NE-100 (Antagonist) NE-100 (Antagonist)->Sigma-1 Receptor Inhibition Ligand_Agonist Agonist Ligand Ligand_Agonist->Sigma-1 Receptor Activation

Sigma-1 receptor signaling pathways.
General Workflow for Assessing Brain Delivery of this compound

This diagram outlines the logical steps a researcher would follow to evaluate the brain delivery of this compound.

Brain_Delivery_Workflow A 1. Physicochemical Characterization of NE-100 B 2. In Vitro BBB Permeability Assay A->B C 3. In Vivo Administration (e.g., oral, IV) B->C Proceed if permeable D 4. Brain Tissue Collection & Homogenization C->D E 5. LC-MS/MS Quantification of NE-100 in Brain D->E F 6. Data Analysis: Brain Concentration / BBB Penetration E->F G Troubleshooting/ Optimization F->G If low penetration G->C Modify formulation/ dosing regimen

References

Validation & Comparative

A Comparative Guide to NE-100 Hydrochloride and Haloperidol at the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NE-100 hydrochloride and haloperidol (B65202), two prominent ligands of the sigma-1 receptor (S1R). The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.

Introduction

The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. Its involvement in a variety of cellular functions, including ion channel regulation, intracellular Ca2+ signaling, and modulation of various neurotransmitter systems, has made it a significant target for drug development in areas such as neurodegenerative diseases, psychiatric disorders, and pain management. Both this compound and haloperidol are widely used tools to investigate the physiological and pathological roles of the S1R. While both compounds act as antagonists at this receptor, they exhibit distinct pharmacological profiles.

Quantitative Data Summary

The binding affinities of this compound and haloperidol for the sigma-1 receptor have been determined through various radioligand binding assays. The following table summarizes key quantitative data for these compounds.

CompoundParameterValue (nM)ReceptorNotes
This compound Ki0.86[1][2]Sigma-1Ki (inhibition constant) indicates the affinity of the ligand for the receptor. A lower Ki value signifies a higher affinity.
IC504.16[3][4][5]Sigma-1IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Haloperidol Ki~2 - 4Sigma-1Haloperidol also exhibits high affinity for dopamine (B1211576) D2 receptors.[6]
Ki6.5Sigma-1
IC504.5[7]Sigma-1

Functional Activity at the Sigma-1 Receptor

Both this compound and haloperidol are classified as sigma-1 receptor antagonists.[1][2][6][8][9] This classification is supported by functional assays, such as the phenytoin (B1677684) shift assay, where the presence of the allosteric modulator phenytoin increases the binding affinity of S1R agonists but not antagonists.[9] In such assays, neither NE-100 nor haloperidol show a significant shift in their binding affinity in the presence of phenytoin, confirming their antagonistic properties at the sigma-1 receptor.[9]

Experimental Protocols

The data presented in this guide are primarily derived from radioligand binding assays. Below is a detailed methodology for a typical competitive inhibition binding assay used to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.

Radioligand Competitive Inhibition Binding Assay

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound or haloperidol) for the sigma-1 receptor.

Materials:

  • Receptor Source: Guinea pig brain or liver membrane homogenates, or cells expressing the sigma-1 receptor.[8]

  • Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor agonist.[8]

  • Test Compound: this compound or haloperidol.

  • Competitor for Non-specific Binding: Unlabeled haloperidol at a high concentration (e.g., 10 µM).[1][8]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4.[1]

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Incubation: In a 96-well plate, combine the receptor source, a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kd value), and varying concentrations of the test compound.

    • Total Binding: Wells containing the receptor, radioligand, and assay buffer only.

    • Non-specific Binding: Wells containing the receptor, radioligand, and a high concentration of unlabeled haloperidol.

    • Test Compound Binding: Wells containing the receptor, radioligand, and the serially diluted test compound.

  • Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[1][2][7]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Assay cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis p1 Prepare Receptor Membranes a1 Combine Components in 96-well Plate p1->a1 p2 Prepare Radioligand (3H-pentazocine) p2->a1 p3 Prepare Test Compound (Serial Dilutions) p3->a1 a2 Incubate at 37°C a1->a2 90-120 min s1 Rapid Filtration (Glass Fiber Filters) a2->s1 s2 Wash Filters s1->s2 s3 Scintillation Counting s2->s3 d1 Calculate Specific Binding s3->d1 d2 Plot Competition Curve d1->d2 d3 Determine IC50 d2->d3 d4 Calculate Ki d3->d4

Caption: Workflow of a radioligand competitive inhibition binding assay.

Signaling Pathway Context (Simplified)

Sigma1_Signaling cluster_ligands Ligands cluster_effects Downstream Cellular Effects S1R Sigma-1 Receptor (S1R) (ER Membrane) IonChannel Ion Channel Modulation S1R->IonChannel CaSignaling Intracellular Ca2+ Signaling S1R->CaSignaling Neurotransmitter Neurotransmitter System Modulation S1R->Neurotransmitter Agonist Agonist (e.g., (+)-Pentazocine) Agonist->S1R Activates Antagonist Antagonist (NE-100, Haloperidol) Antagonist->S1R Blocks

Caption: Simplified interaction of ligands with the Sigma-1 receptor.

References

Selectivity Profile of NE-100 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a pharmacological tool is paramount. This guide provides a detailed comparison of the selectivity profile of NE-100 hydrochloride, a potent sigma-1 (σ1) receptor antagonist, with other commonly used sigma-1 receptor ligands. All quantitative data is presented in a clear, tabular format, supported by detailed experimental methodologies and a visual representation of the experimental workflow.

This compound is a widely utilized tool compound in neuroscience research due to its high affinity and selectivity for the σ1 receptor. Its ability to discriminate between σ1 and σ2 receptors, as well as a wide array of other neurotransmitter receptors, makes it an invaluable asset for elucidating the physiological and pathological roles of the σ1 receptor.

Comparative Selectivity Profile

The following table summarizes the binding affinities (Ki in nM) of this compound and alternative sigma-1 receptor ligands—haloperidol, (+)-pentazocine, and SA4503 (cutamesine)—across a range of receptors. Lower Ki values indicate higher binding affinity.

ReceptorThis compound (Ki, nM)Haloperidol (Ki, nM)(+)-Pentazocine (Ki, nM)SA4503 (Cutamesine) (IC50, nM)
Sigma-1 (σ1) 0.86[1]2.83.2 - 7.617.4[2][3]
Sigma-2 (σ2) >47 (est. >55-fold selectivity)[1]--1800[3]
Dopamine (B1211576) D1 >10,000[4]---
Dopamine D2 >10,000[4]2.8--
Serotonin 5-HT1A >10,000[4]---
Serotonin 5-HT2 >10,000[4]---
PCP >10,000[4]-Low affinity-
μ-Opioid (MOP) --62-
κ-Opioid (KOP) --7.6-
δ-Opioid (DOP) --62-

Note: Data is compiled from various sources and experimental conditions may differ.

As the data indicates, this compound exhibits exceptional selectivity for the sigma-1 receptor, with over 55-fold selectivity against the sigma-2 receptor and over 6000-fold selectivity against a panel of other common neurotransmitter receptors.[1] In contrast, haloperidol, a typical antipsychotic, displays high affinity for both sigma-1 and dopamine D2 receptors.[5] (+)-Pentazocine, a benzomorphan (B1203429) opioid, shows high affinity for both sigma-1 and opioid receptors.[6] SA4503 (cutamesine) is a selective sigma-1 receptor agonist with significantly lower affinity for the sigma-2 receptor.[2][3]

Experimental Protocols

The binding affinity data presented in this guide is typically determined using competitive radioligand binding assays. Below is a detailed methodology for a standard in vitro radioligand binding assay for the sigma-1 receptor.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the sigma-1 receptor.

Materials:

  • Radioligand: [3H]-(+)-pentazocine, a selective sigma-1 receptor radioligand.

  • Membrane Preparation: Homogenized tissue preparations from guinea pig brain or cells expressing the sigma-1 receptor.

  • Assay Buffer: Typically Tris-HCl buffer.

  • Test Compounds: this compound and other competing ligands at various concentrations.

  • Non-specific Binding Control: A high concentration of a known sigma-1 ligand (e.g., haloperidol) to determine non-specific binding.

  • Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: Tissues or cells are homogenized in a cold buffer and centrifuged to isolate the membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, the radioligand ([3H]-(+)-pentazocine) at a fixed concentration (usually near its Kd value), and either buffer, a known concentration of the test compound, or the non-specific binding control.

  • Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed with cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in the wells containing only the radioligand and membrane preparation.

    • Non-specific Binding: Radioactivity in the wells containing the radioligand, membrane preparation, and a high concentration of an unlabeled ligand (e.g., haloperidol).

    • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

    • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of specific binding against the log concentration of the test compound.

    • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical competitive radioligand binding assay.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membrane + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand ([3H]-(+)-pentazocine) Radioligand_Prep->Incubation Compound_Prep Test Compound (e.g., NE-100) Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50 IC50 Determination Scintillation->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

This guide provides a foundational understanding of the selectivity profile of this compound in comparison to other sigma-1 receptor ligands. For researchers investigating the role of the sigma-1 receptor, the high selectivity of this compound makes it an exemplary tool for minimizing off-target effects and ensuring the validity of experimental findings.

References

A Comparative Guide to NE-100 Hydrochloride: Validating a Selective Sigma-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Sigma-1 Receptor and the Need for Selective Tools

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface. It is involved in a wide array of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and cellular stress responses. Given its role in various neuropathological and psychiatric conditions, the σ1R is a significant target for drug development. To accurately study its function and therapeutic potential, researchers require highly selective pharmacological tools that can modulate the receptor without interacting with other cellular targets.

NE-100 hydrochloride has emerged as a widely used and potent antagonist for the σ1R. This guide provides a comprehensive comparison of this compound with other alternative ligands, supported by experimental data and protocols, to validate its utility as a selective tool for researchers, scientists, and drug development professionals.

Data Presentation: Binding Affinity and Selectivity Profile of this compound

The cornerstone of a selective pharmacological tool is its high affinity for the intended target and significantly lower affinity for other potential off-target receptors. This compound demonstrates a potent and selective binding profile for the sigma-1 receptor.

Table 1: Binding Affinity of this compound for Sigma-1 and Off-Target Receptors

ReceptorBinding Affinity (Kᵢ, nM)Selectivity vs. Sigma-1
Sigma-1 (σ₁) 0.86 - 4.16 -
Sigma-2 (σ₂)> 47.3 (calculated)> 55-fold
Dopamine (B1211576) D₁> 10,000> 6000-fold
Dopamine D₂> 10,000> 6000-fold
Serotonin 5-HT₁ₐ> 10,000> 6000-fold
Serotonin 5-HT₂> 10,000> 6000-fold
PCP Receptor> 10,000> 6000-fold

Data compiled from multiple sources.[1][2][3][4][5]

As shown in the table, this compound exhibits a high affinity for the sigma-1 receptor, with reported Kᵢ values in the low nanomolar range.[1][2][3][4][5] Importantly, it displays a significantly lower affinity for the sigma-2 receptor, with a selectivity of over 55-fold.[1][2] Furthermore, its affinity for a panel of other common neurotransmitter receptors, including dopamine, serotonin, and PCP receptors, is negligible, highlighting its exceptional selectivity.[1][2][3]

Comparison with Alternative Sigma-1 Ligands

To provide a broader context for NE-100's performance, it is useful to compare it with other commonly used sigma-1 receptor ligands. This includes other antagonists as well as agonists that are frequently used in conjunction with antagonists in functional studies.

Table 2: Comparative Binding Profile of Sigma-1 Receptor Ligands

CompoundTypeSigma-1 (σ₁) Affinity (Kᵢ/IC₅₀, nM)Sigma-2 (σ₂) Affinity (Kᵢ/IC₅₀, nM)Selectivity (σ₂/σ₁)Key Off-Targets
NE-100 Antagonist0.86 - 4.16 > 47.3> 55D₁/D₂/5-HT₁ₐ/5-HT₂/PCP (>10,000 nM)
BD-1047Antagonist~10~400~40Moderate affinity for other sites
HaloperidolAntagonist2.3 - 4~1000~250-435High affinity for Dopamine D₂ receptors
(+)SKF-10,047Agonist~100~1000~10NMDA and kappa opioid receptors
PRE-084Agonist44> 10,000> 227High selectivity over other receptors

This table presents a summary of data from various sources and is intended for comparative purposes. Absolute values may vary between studies.

This comparison illustrates that while other compounds bind to the sigma-1 receptor, they often come with caveats. For instance, Haloperidol, a classic antipsychotic, is a potent sigma-1 antagonist but also exhibits high affinity for dopamine D2 receptors, making it non-selective.[6][7] BD-1047 is another selective sigma-1 antagonist, though with slightly lower selectivity compared to NE-100.[6][8] Agonists like (+)SKF-10,047 are less selective, with notable activity at other receptors, whereas PRE-084 is a highly selective sigma-1 agonist.[1][2][9][10][11] The high selectivity of NE-100 makes it a more reliable tool for specifically interrogating the function of the sigma-1 receptor.

Experimental Protocols

To validate a selective ligand like this compound, a combination of in vitro and in vivo experiments is essential. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity and selectivity of a compound for its target receptor.

Objective: To determine the inhibition constant (Kᵢ) of this compound for the sigma-1 receptor and its selectivity over the sigma-2 receptor and other off-target receptors.

Materials:

  • Guinea pig brain membranes (or cell lines expressing the target receptor)

  • Radioligand: --INVALID-LINK---pentazocine (for σ₁) or [³H]DTG (for σ₂)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of approximately 0.5-1 mg/mL.

  • Competition Binding: In a series of tubes, add a fixed concentration of the radioligand (--INVALID-LINK---pentazocine for σ₁).

  • Add increasing concentrations of unlabeled this compound (the competitor).

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor (NE-100) concentration. The IC₅₀ value (the concentration of NE-100 that inhibits 50% of the specific radioligand binding) is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

  • Selectivity Determination: Repeat the assay for the sigma-2 receptor (using [³H]DTG in the presence of a high concentration of an unlabeled sigma-1 selective ligand to block σ₁ sites) and other off-target receptors with their respective radioligands.

In Vivo Antagonism of Sigma-1 Agonist-Induced Behaviors

This functional assay validates the antagonist activity of NE-100 in a whole-animal model.

Objective: To determine if this compound can block the behavioral effects induced by the sigma-1 receptor agonist, (+)SKF-10,047.

Materials:

  • Male Wistar rats or Swiss Webster mice

  • This compound

  • (+)SKF-10,047

  • Vehicle (e.g., saline)

  • Behavioral observation cages

Procedure:

  • Acclimation: Acclimate the animals to the testing environment for at least 60 minutes before the experiment.

  • Drug Administration:

    • Administer different doses of this compound (or vehicle) orally (p.o.) or intraperitoneally (i.p.).

    • After a set pretreatment time (e.g., 30-60 minutes), administer a dose of (+)SKF-10,047 known to induce specific behaviors, such as head-weaving or stereotypy.

  • Behavioral Observation: Immediately after the administration of (+)SKF-10,047, place the animals in individual observation cages and record the incidence and duration of specific behaviors (e.g., head-weaving) for a defined period (e.g., 30-60 minutes).

  • Data Analysis: Compare the behavioral scores of the animals treated with NE-100 and (+)SKF-10,047 to the group that received vehicle and (+)SKF-10,047. A dose-dependent reduction in the agonist-induced behaviors by NE-100 indicates its in vivo antagonist activity at the sigma-1 receptor. The ED₅₀ (the dose of NE-100 that reduces the effect of the agonist by 50%) can be calculated.

  • Control Experiments: To confirm selectivity, test if NE-100 affects behaviors induced by agonists of other receptor systems (e.g., dopamine agonist-induced stereotypy). A lack of effect in these tests further supports the selectivity of NE-100 for the sigma-1 receptor.[3]

Mandatory Visualizations

G Principle of Competitive Radioligand Binding Assay cluster_0 Incubation cluster_1 Binding Scenarios receptor {Sigma-1 Receptor} bound_radioligand Radioligand Bound receptor->bound_radioligand Binds bound_competitor NE-100 Bound receptor->bound_competitor Binds unbound_receptor Unbound Receptor radioligand {³H-pentazocine (Radioligand)} radioligand->bound_radioligand Binds competitor {NE-100 (Competitor)} competitor->bound_competitor Competes for binding

Caption: Diagram illustrating the competitive binding between a radioligand and NE-100 for the sigma-1 receptor.

G Simplified Sigma-1 Receptor Signaling and Antagonism cluster_ER Endoplasmic Reticulum s1r Sigma-1 Receptor ion_channel Ion Channel Modulation s1r->ion_channel Modulates agonist Sigma-1 Agonist (e.g., (+)SKF-10,047) agonist->s1r Activates antagonist NE-100 (Antagonist) antagonist->s1r Blocks cellular_response Cellular Response (e.g., Neuronal Excitability) ion_channel->cellular_response Leads to

Caption: Signaling pathway showing sigma-1 receptor activation and its blockade by NE-100.

G Experimental Workflow for Validating NE-100 cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation binding_assay Radioligand Binding Assays (Determine Kᵢ and selectivity) functional_assay Cell-based Functional Assays (e.g., Calcium imaging) binding_assay->functional_assay behavioral_study Behavioral Pharmacology (Antagonism of agonist effects) functional_assay->behavioral_study off_target_study Off-Target Behavioral Models (e.g., Dopamine-mediated behaviors) behavioral_study->off_target_study conclusion Validation as a Selective σ₁ Tool off_target_study->conclusion

Caption: Workflow for the comprehensive validation of a selective sigma-1 receptor antagonist like NE-100.

Conclusion

References

Unveiling the Selectivity of NE-100 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a pharmacological tool is paramount. This guide provides an objective comparison of NE-100 hydrochloride's cross-reactivity with other potential targets, supported by experimental data and detailed methodologies.

This compound is a well-established pharmacological agent renowned for its high potency and selectivity as an antagonist for the sigma-1 (σ1) receptor. This chaperone protein, located at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of cellular functions and is a target for therapeutic intervention in several neurological and psychiatric disorders. A thorough understanding of NE-100's interaction with other receptors is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics with improved selectivity.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities of this compound for its primary target, the σ1 receptor, and a range of other receptors, providing a clear quantitative overview of its selectivity.

TargetThis compound Binding Affinity (Ki/IC50)Fold Selectivity vs. σ1 Receptor
σ1 Receptor Ki = 0.86 nM, IC50 = 4.16 nM[1]-
σ2 Receptor Ki = 84.6 nM>55-fold
Dopamine D1 Receptor IC50 > 10,000 nM[1]>6000-fold
Dopamine D2 Receptor IC50 > 10,000 nM[1]>6000-fold
Serotonin 5-HT1A Receptor IC50 > 10,000 nM[1]>6000-fold
Serotonin 5-HT2 Receptor IC50 > 10,000 nM[1]>6000-fold
Phencyclidine (PCP) Receptor IC50 > 10,000 nM[1]>6000-fold

Experimental Protocols

The binding affinities presented above are typically determined using radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.

Radioligand Binding Assay for σ1 and σ2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the σ1 and σ2 receptors.

Materials:

  • Membrane Preparations: Guinea pig brain membranes or cell lines expressing human σ1 and σ2 receptors.

  • Radioligands:

    • For σ1 receptor: --INVALID-LINK---pentazocine

    • For σ2 receptor: [³H]1,3-di-o-tolylguanidine ([³H]DTG)

  • Non-specific Binding Control: Haloperidol or unlabeled NE-100 in high concentration.

  • Test Compound: this compound.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize guinea pig brains or cultured cells in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand (--INVALID-LINK---pentazocine for σ1 or [³H]DTG for σ2) to each well.

    • To determine total binding, add assay buffer.

    • To determine non-specific binding, add a high concentration of haloperidol.

    • To create a competition curve, add increasing concentrations of this compound to the remaining wells.

    • Add the membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of NE-100 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-1 Receptor Signaling Pathway

The σ1 receptor is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It does not function as a classical cell surface receptor with direct downstream signaling cascades. Instead, it modulates various cellular processes through protein-protein interactions. The following diagram illustrates a simplified representation of the σ1 receptor's mechanism of action.

Sigma1_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Sigma1_BiP σ1 Receptor-BiP Complex IP3R IP3 Receptor Sigma1_BiP->IP3R modulates IRE1 IRE1 Sigma1_BiP->IRE1 modulates ER stress response BiP BiP Sigma1_BiP->BiP Ca_ER ER Ca2+ Release IP3R->Ca_ER facilitates VDAC VDAC Ca_Mito Mitochondrial Ca2+ Uptake VDAC->Ca_Mito ATP_Prod ATP Production Ca_Mito->ATP_Prod stimulates Ligand Ligand (e.g., Agonist) Ligand->Sigma1_BiP dissociates BiP NE100 NE-100 (Antagonist) NE100->Sigma1_BiP stabilizes complex Stress Cellular Stress Stress->Sigma1_BiP dissociates BiP Ca_ER->VDAC transfer to mitochondrion caption Simplified Sigma-1 Receptor Signaling Pathway

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Conclusion

The data presented in this guide unequivocally demonstrate that this compound is a highly selective antagonist for the σ1 receptor. Its negligible affinity for a wide range of other receptors, including the closely related σ2 subtype and various neurotransmitter receptors, underscores its value as a precise pharmacological tool for investigating the physiological and pathophysiological roles of the σ1 receptor. For researchers in drug discovery, the high selectivity of NE-100 serves as a benchmark for the development of novel σ1 receptor ligands with improved therapeutic profiles.

References

Confirming Sigma-1 Receptor Involvement: A Comparative Guide to Using NE-100 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NE-100 hydrochloride with other alternatives for confirming the involvement of the sigma-1 receptor in various biological processes. It includes supporting experimental data, detailed protocols, and visualizations to aid in experimental design and interpretation.

Introduction to the Sigma-1 Receptor

The sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface[1][2]. It is not an opioid receptor, as was once thought[3][4]. This receptor plays a crucial role in modulating intracellular calcium signaling, primarily through its interaction with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor[1][4]. Its involvement has been implicated in a wide range of cellular functions and pathological conditions, including neurodegenerative diseases, psychiatric disorders, pain, and cancer[1]. Given its diverse roles, pharmacological tools that can selectively modulate σ1R activity are invaluable for research and therapeutic development.

This compound: A Selective Sigma-1 Receptor Antagonist

This compound is a potent and highly selective antagonist of the σ1R[5][6][7]. Its high affinity and selectivity make it an excellent pharmacological tool to investigate the physiological and pathophysiological roles of the σ1R. By blocking the activity of this receptor, researchers can infer its involvement in specific cellular signaling pathways and disease models.

Comparative Analysis of Sigma-1 Receptor Ligands

The selection of an appropriate pharmacological tool is critical for the accurate interpretation of experimental results. The following table summarizes the quantitative data for this compound and other commonly used sigma-1 receptor ligands.

Compound NameTypeKi (nM) for Sigma-1IC50 (nM) for Sigma-1Selectivity over Sigma-2Other Receptor Affinities
This compound Antagonist0.86 - 1.03[6]4.16[5]>55-fold[6]Low affinity for D1, D2, 5-HT1A, 5-HT2, and PCP receptors (>10,000 nM)[5][6]
BD-1047 Antagonist<1-~51-foldHigh affinity for β-adrenoceptors[8]
Haloperidol Antagonist2.3 - 5.2[9]-6.5-fold[9]High affinity for dopamine (B1211576) D2 receptors[9]
SI 1/28 Antagonist6.1[10]-423-fold[10]Low affinity for sigma-2 receptors[10]
(+)-Pentazocine Agonist4.8-354-foldOpioid receptor activity[9]
PRE-084 Agonist--High-
Fluvoxamine Agonist31-200-foldSelective serotonin (B10506) reuptake inhibitor (SSRI)[9]

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values can vary between studies depending on the experimental conditions.

Experimental Protocols

Radioligand Binding Assay to Determine Compound Affinity (Ki)

This protocol is used to determine the binding affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Membrane preparation from tissue or cells expressing sigma-1 receptors (e.g., guinea pig brain membranes)[11].

  • Radioligand: --INVALID-LINK---pentazocine is a commonly used selective sigma-1 receptor radioligand[12].

  • Test compound (e.g., this compound).

  • Non-specific binding control: A high concentration of a known sigma-1 ligand (e.g., 10 µM haloperidol)[12].

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate to allow binding to reach equilibrium (e.g., 90 minutes at 37°C)[12].

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Cell-Based Assay to Assess Functional Antagonism

This protocol describes how to use this compound to block a cellular response mediated by the sigma-1 receptor.

Materials:

  • Cell line expressing sigma-1 receptors (e.g., HT-22 hippocampal cells).

  • Cell culture medium and supplements.

  • Sigma-1 receptor agonist (e.g., PRE-084).

  • This compound.

  • Assay to measure a specific cellular response (e.g., measurement of intracellular calcium levels, neurite outgrowth, or cell viability).

Procedure:

  • Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere and grow.

  • Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

  • Stimulate the cells with a known concentration of a sigma-1 receptor agonist.

  • Incubate for a time appropriate for the cellular response being measured.

  • Measure the cellular response using the chosen assay.

  • Compare the response in cells treated with the agonist alone to those pre-treated with this compound. A reduction in the agonist-induced response in the presence of NE-100 indicates its antagonistic effect on the sigma-1 receptor.

In Vivo Animal Study to Confirm Sigma-1 Receptor Involvement

This protocol outlines a general procedure for using this compound in an animal model to investigate the role of the sigma-1 receptor in a specific physiological or behavioral outcome.

Materials:

  • Animal model relevant to the research question (e.g., mouse model of neuropathic pain).

  • This compound formulated for in vivo administration (e.g., dissolved in saline).

  • A sigma-1 receptor agonist or a stimulus known to involve the sigma-1 receptor.

  • Method for assessing the physiological or behavioral outcome (e.g., von Frey test for mechanical allodynia).

Procedure:

  • Acclimate the animals to the experimental conditions.

  • Administer this compound to the animals via an appropriate route (e.g., intraperitoneal or oral administration) at a predetermined dose. The oral ED50 for antagonizing (+)SKF10047-induced and PCP-induced head-weaving in rats is 0.27 and 0.12 mg/kg, respectively[5].

  • After a suitable pre-treatment time, administer the sigma-1 receptor agonist or the experimental stimulus.

  • At the designated time point, assess the physiological or behavioral outcome.

  • Compare the outcomes in animals treated with this compound to control groups (e.g., vehicle-treated animals). A reversal or attenuation of the stimulus-induced effect by this compound suggests the involvement of the sigma-1 receptor.

Visualizing Sigma-1 Receptor Signaling and Experimental Workflow

To better understand the mechanisms of action and experimental design, the following diagrams are provided.

experimental_workflow cluster_hypothesis Hypothesis Formulation cluster_invitro In Vitro Confirmation cluster_invivo In Vivo Validation cluster_conclusion Conclusion hypothesis Hypothesize σ1R Involvement in a Biological Process cell_culture Cell Culture Model Expressing σ1R hypothesis->cell_culture agonist_treatment Treat with σ1R Agonist (e.g., PRE-084) cell_culture->agonist_treatment Induces Response ne100_pretreatment Pre-treat with This compound cell_culture->ne100_pretreatment measure_response Measure Cellular Response (e.g., Calcium Flux) agonist_treatment->measure_response ne100_pretreatment->agonist_treatment Blocks σ1R animal_model Animal Model of Interest measure_response->animal_model Validate Findings ne100_admin Administer This compound animal_model->ne100_admin stimulus Apply Stimulus or Agonist animal_model->stimulus ne100_admin->stimulus Blocks σ1R measure_outcome Measure Behavioral or Physiological Outcome stimulus->measure_outcome conclusion Confirm σ1R Involvement if NE-100 Blocks the Effect measure_outcome->conclusion

Caption: Experimental Workflow for Confirming Sigma-1 Receptor Involvement.

sigma1r_signaling cluster_er Endoplasmic Reticulum cluster_stimulus Stimuli cluster_downstream Downstream Effects S1R Sigma-1 Receptor (σ1R) BiP BiP/GRP78 S1R->BiP Binding S1R->BiP Dissociation upon agonist binding IP3R IP3 Receptor S1R->IP3R Modulates Nrf2 Nrf2 Pathway S1R->Nrf2 Influences MAPK_ERK MAPK/ERK Pathway S1R->MAPK_ERK Influences Ca_release Ca²⁺ Release from ER IP3R->Ca_release Agonist σ1R Agonist (e.g., PRE-084) Agonist->S1R Activates NE100 NE-100 HCl (Antagonist) NE100->S1R Blocks Mito_Ca Mitochondrial Ca²⁺ Uptake Ca_release->Mito_Ca Cell_Response Cellular Responses (Survival, Plasticity, etc.) Mito_Ca->Cell_Response Nrf2->Cell_Response MAPK_ERK->Cell_Response

References

Head-to-Head Comparison of Sigma-1 Receptor Antagonists: NE-100 vs. BD-1063

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two widely used selective sigma-1 receptor (σ1R) antagonists: NE-100 and BD-1063. The information presented is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs.

Quantitative Data Summary

The following table summarizes the key binding affinity and selectivity parameters for NE-100 and BD-1063, based on data from radioligand binding assays.

ParameterNE-100BD-1063Reference
Sigma-1 (σ1) Receptor Binding Affinity (Ki) 1.03 ± 0.01 nM[1]4.43 nM[2], 9 ± 1 nM[3][4][1][2][3][4]
Sigma-2 (σ2) Receptor Binding Affinity (Ki) >211.15 nM (derived from selectivity ratio)449 nM[3][1][3]
Selectivity for σ1 over σ2 Receptor >205-fold[1]>49-fold[4], ~50-fold[5][6][1][4][5][6]
Sigma-1 (σ1) Receptor Binding Affinity (IC50) 4.16 nM[7][8][9][10]9 nM[11][7][8][9][10][11]
Selectivity over other receptors (Dopamine, Serotonin, PCP) >6000-fold[12]≥100-fold[5][6][5][6][12]

Experimental Protocols

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol outlines the general methodology used to determine the binding affinity (Ki) and selectivity of NE-100 and BD-1063 for sigma-1 and sigma-2 receptors.

Objective: To quantify the binding affinity of the test compounds (NE-100, BD-1063) to sigma-1 and sigma-2 receptors by measuring the displacement of a radiolabeled ligand.

Materials:

  • Test Compounds: NE-100, BD-1063

  • Radioligand for σ1R: --INVALID-LINK---pentazocine

  • Radioligand for σ2R: [³H]DTG (1,3-di-o-tolylguanidine) in the presence of a saturating concentration of a selective σ1R ligand (e.g., (+)-pentazocine) to block σ1R binding.

  • Membrane Preparations: Guinea pig brain membranes (for σ1R) or rat liver membranes (for σ2R).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4 or 8.0.

  • Non-specific Binding Control: Haloperidol or other appropriate non-labeled ligand at a high concentration (e.g., 10 µM).

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the appropriate tissue (guinea pig brain for σ1R, rat liver for σ2R) in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound (NE-100 or BD-1063) or buffer (for total binding) or a high concentration of a non-labeled ligand (for non-specific binding).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Functional Antagonism Assay: Attenuation of Agonist-Induced Behaviors

This protocol describes a common in vivo method to assess the functional antagonist activity of NE-100 and BD-1063.

Objective: To determine if NE-100 or BD-1063 can block the behavioral effects induced by a sigma-1 receptor agonist.

Materials:

  • Test Animals: Rats or mice.

  • Sigma-1 Receptor Agonist: (+)-SKF-10,047 or phencyclidine (PCP).

  • Test Antagonists: NE-100, BD-1063.

  • Vehicle: Saline or other appropriate solvent.

  • Behavioral Observation Arena.

Procedure:

  • Acclimation: Acclimate the animals to the testing environment.

  • Pre-treatment: Administer the test antagonist (NE-100 or BD-1063) or vehicle to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Agonist Administration: After a specified pre-treatment time, administer the sigma-1 receptor agonist ((+)-SKF-10,047 or PCP).

  • Behavioral Observation: Place the animals in the observation arena and record specific behaviors associated with sigma-1 receptor activation, such as head-weaving, stereotypy, or hyperlocomotion, for a defined period.

  • Data Analysis: Quantify the observed behaviors and compare the results between the vehicle-treated and antagonist-treated groups. A significant reduction in the agonist-induced behaviors in the antagonist-treated group indicates functional antagonism. The effective dose 50 (ED50) can be calculated.[9]

Signaling Pathway and Experimental Workflow

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon stimulation by agonists or cellular stress, it can translocate to other cellular compartments to modulate various signaling pathways. Antagonists like NE-100 and BD-1063 block these actions.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects Sigma-1 Receptor Sigma-1 Receptor BiP BiP Sigma-1 Receptor->BiP Inactive state IP3R IP3R Sigma-1 Receptor->IP3R Modulates Ca2+ flux Neurite Outgrowth Neurite Outgrowth Sigma-1 Receptor->Neurite Outgrowth Promotes Neuroprotection Neuroprotection Sigma-1 Receptor->Neuroprotection Enhances Cell Survival Cell Survival Sigma-1 Receptor->Cell Survival Supports Ion Channel Modulation Ion Channel Modulation IP3R->Ion Channel Modulation Regulates Agonist Agonist Agonist->Sigma-1 Receptor Activates Antagonist (NE-100, BD-1063) Antagonist (NE-100, BD-1063) Antagonist (NE-100, BD-1063)->Sigma-1 Receptor Blocks Cellular Stress Cellular Stress Cellular Stress->Sigma-1 Receptor Activates

Caption: Sigma-1 receptor signaling pathway and points of antagonism.

Experimental Workflow for Comparing Antagonist Potency

The following diagram illustrates a typical workflow for a head-to-head comparison of NE-100 and BD-1063.

experimental_workflow Start Start Radioligand Binding Assay Radioligand Binding Assay Start->Radioligand Binding Assay In Vivo Functional Assay In Vivo Functional Assay Start->In Vivo Functional Assay Determine Ki for σ1R Determine Ki for σ1R Radioligand Binding Assay->Determine Ki for σ1R Determine Ki for σ2R Determine Ki for σ2R Radioligand Binding Assay->Determine Ki for σ2R Calculate Selectivity Calculate Selectivity Determine Ki for σ1R->Calculate Selectivity Determine Ki for σ2R->Calculate Selectivity Compare Potency and Selectivity Compare Potency and Selectivity Calculate Selectivity->Compare Potency and Selectivity Measure Attenuation of Agonist Effect Measure Attenuation of Agonist Effect In Vivo Functional Assay->Measure Attenuation of Agonist Effect Determine ED50 Determine ED50 Measure Attenuation of Agonist Effect->Determine ED50 Determine ED50->Compare Potency and Selectivity End End Compare Potency and Selectivity->End

Caption: Workflow for comparing sigma-1 receptor antagonists.

Discussion of Performance

Both NE-100 and BD-1063 are potent and selective antagonists of the sigma-1 receptor. Based on the available binding data, NE-100 generally exhibits a higher affinity for the sigma-1 receptor compared to BD-1063.[1][2][3][4] Furthermore, NE-100 demonstrates a greater selectivity for the sigma-1 receptor over the sigma-2 receptor.[1][4][5][6]

In functional assays, both compounds have been shown to effectively antagonize the effects of sigma-1 receptor agonists. For instance, NE-100 has been demonstrated to block PCP-induced cognitive dysfunction in rats.[13] Similarly, BD-1063 has been shown to reduce ethanol (B145695) self-administration in animal models of excessive drinking.[14][15][16]

The choice between NE-100 and BD-1063 will depend on the specific requirements of the experiment. For studies requiring the highest possible affinity and selectivity for the sigma-1 receptor, NE-100 may be the preferred choice. However, BD-1063 remains a potent and valuable tool for investigating the role of the sigma-1 receptor in various physiological and pathological processes. Both compounds have been extensively used in in vivo studies and have demonstrated the ability to cross the blood-brain barrier.

Conclusion

NE-100 and BD-1063 are indispensable pharmacological tools for researchers studying the sigma-1 receptor. This guide provides a summary of their key characteristics to aid in the selection of the appropriate antagonist for a given research question. The provided experimental protocols offer a foundation for the in vitro and in vivo characterization of these and other sigma-1 receptor ligands.

References

Unveiling the Specificity of NE-100 Hydrochloride in Blocking Sigma-1 Mediated Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise targeting of the sigma-1 receptor (S1R) is crucial for investigating its role in a myriad of physiological and pathological processes. NE-100 hydrochloride has emerged as a potent and selective antagonist for this unique intracellular chaperone protein. This guide provides an objective comparison of NE-100's performance against other commonly used S1R ligands, supported by experimental data and detailed methodologies.

The sigma-1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is a key modulator of cellular signaling, particularly in response to stress.[1] Its involvement in calcium signaling, ion channel modulation, and various neurological and psychiatric conditions has made it a significant target for therapeutic intervention.[2] this compound is a well-established tool for studying S1R function due to its high affinity and selectivity.

Comparative Analysis of Sigma-1 Receptor Ligands

The efficacy of a pharmacological tool is defined by its binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) and its selectivity for the target receptor over other potential binding sites. Below is a comparative summary of this compound and other notable sigma-1 receptor ligands.

CompoundTypeSigma-1 (S1R) Ki/IC50 (nM)Sigma-2 (S2R) Ki (nM)Selectivity (S2R/S1R)Other Receptor Affinities (Ki/IC50 > 10,000 nM unless stated)
This compound Antagonist0.86 - 4.16[3][4][5]>47 (approx. 55-fold)> 55D1, D2, 5-HT1A, 5-HT2, PCP[5]
Haloperidol (B65202)Antagonist2.3 - 4.8[6][7]86.6[7]~18High affinity for D2-like dopamine (B1211576) receptors (D2, D3)[6][8]
BD-1047Antagonist0.93[9]47[9]~50-
PRE-084Agonist2.2 - 53.2[1][10]13091[1]~5950PCP (> 100,000 nM)[1]
(+)-PentazocineAgonist1.7 - 8[8][11]--Binds to opioid receptors[11]

Table 1: Comparative binding affinities and selectivities of various sigma-1 receptor ligands.

As evidenced in Table 1, this compound demonstrates high potency for the sigma-1 receptor with Ki values in the low nanomolar range.[2][5] Critically, it exhibits significant selectivity over the sigma-2 receptor and a wide array of other neurotransmitter receptors, making it a reliable tool for specifically interrogating S1R-mediated effects.[5] In contrast, while haloperidol also binds to S1R with high affinity, its potent activity at dopamine D2-like receptors can confound experimental results.[6][8] BD-1047 shows good selectivity, while the agonists PRE-084 and (+)-pentazocine, though useful for studying receptor activation, have differing selectivity profiles.

Experimental Protocols

The determination of binding affinities and selectivities relies on standardized experimental procedures. The following is a detailed methodology for a competitive radioligand binding assay, a common technique used to characterize the interaction of compounds with the sigma-1 receptor.

Radioligand Binding Assay for Sigma-1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.

Materials:

  • Radioligand: [3H]-(+)-pentazocine, a selective sigma-1 receptor radioligand.[12]

  • Membrane Preparation: Homogenized tissue preparations rich in sigma-1 receptors, such as guinea pig brain or liver membranes.[12][13]

  • Test Compound: The compound to be evaluated (e.g., this compound).

  • Non-specific Binding Control: A high concentration of a known sigma-1 ligand (e.g., 10 µM haloperidol) to determine non-specific binding.[12]

  • Assay Buffer: Typically 50 mM Tris-HCl buffer, pH 7.4.[14]

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).[14][15]

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue (e.g., guinea pig brain) in ice-cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove large debris.

    • Centrifuge the supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[14]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Membrane preparation (typically 50-120 µg of protein).[14]

      • A fixed concentration of [3H]-(+)-pentazocine (typically at a concentration close to its Kd value).[12]

      • Varying concentrations of the test compound.

      • For determining non-specific binding, add a high concentration of haloperidol instead of the test compound.[12]

      • For determining total binding, add assay buffer instead of the test compound or non-specific control.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).[12][14]

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[14]

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Visualizing Sigma-1 Receptor Signaling and Experimental Workflow

To further elucidate the context in which this compound acts, the following diagrams illustrate the sigma-1 receptor signaling pathway and the experimental workflow for determining antagonist specificity.

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane (MAM) cluster_Cellular_Effects Cellular Effects S1R_BiP S1R-BiP Complex (Inactive) S1R_Active Active S1R (Monomer/Oligomer) S1R_BiP->S1R_Active Agonist Binding (e.g., PRE-084) BiP BiP S1R_Active->S1R_BiP Antagonist Binding (e.g., NE-100) IP3R IP3 Receptor S1R_Active->IP3R Chaperoning Activity Ion_Channels Ion Channel Regulation S1R_Active->Ion_Channels Direct/Indirect Modulation Ca_Signaling Modulation of Ca2+ Signaling IP3R->Ca_Signaling Ca2+ Release Cell_Survival Cell Survival/ Apoptosis Ca_Signaling->Cell_Survival Ion_Channels->Cell_Survival

Caption: Sigma-1 receptor signaling pathway.

Experimental_Workflow start Start prep Membrane Preparation (e.g., Guinea Pig Brain) start->prep assay Radioligand Binding Assay ([3H]-(+)-pentazocine) prep->assay incubation Incubation assay->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki Determination) counting->analysis end End analysis->end

Caption: Experimental workflow for determining antagonist specificity.

Conclusion

This compound stands out as a highly specific and potent antagonist of the sigma-1 receptor. Its favorable selectivity profile, particularly when compared to compounds like haloperidol that exhibit significant off-target effects, makes it an invaluable tool for researchers seeking to delineate the precise roles of S1R in cellular function and disease. The use of standardized and rigorous experimental protocols, such as the radioligand binding assay described, is paramount for obtaining reliable and reproducible data in the field of sigma-1 receptor pharmacology. This guide provides a foundational understanding for the rational selection and application of this compound in advancing our knowledge of this enigmatic receptor.

References

Validating In Vivo Target Engagement of NE-100 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and interacts with its intended target within a living organism is a critical step in the drug development pipeline. This guide provides a comparative analysis of methodologies for validating the in vivo target engagement of NE-100 hydrochloride, a potent and selective sigma-1 receptor antagonist. We will explore direct and indirect validation techniques, compare this compound with an alternative sigma-1 receptor antagonist, S1RA (E-52862), and provide detailed experimental protocols and data visualizations to support your research.

This compound is a well-characterized tool compound used in preclinical studies to investigate the role of the sigma-1 receptor in various physiological and pathological processes, including neuropsychiatric disorders and neurodegenerative diseases.[1][2][3] Its high affinity and selectivity for the sigma-1 receptor make it a valuable probe for understanding the receptor's function.[1][2] This guide will delve into the methods used to confirm that this compound effectively engages the sigma-1 receptor in a complex biological system.

Comparative Analysis of Sigma-1 Receptor Antagonists

To provide a comprehensive overview, we compare this compound with another selective sigma-1 receptor antagonist, S1RA (E-52862), which has also been extensively studied in in vivo models.

ParameterThis compoundS1RA (E-52862)Reference
Target Sigma-1 ReceptorSigma-1 Receptor[1][2]
Binding Affinity (Ki) 1.09 nM (guinea pig brain)17 nM (human), 23.5 nM (guinea pig)[3]
Selectivity High selectivity over sigma-2 and other receptors.High selectivity over sigma-2 receptors (Ki > 1000 nM).[1]
In Vivo Validation Methods PET imaging with [11C]NE-100, ex vivo autoradiography with [3H]NE-100, behavioral pharmacology.Ex vivo autoradiography, behavioral pharmacology.[4]

In Vivo Target Engagement Validation Methods

The validation of target engagement for this compound in vivo can be approached through both direct and indirect methods.

Direct Target Engagement: Radiolabeling and Imaging

Direct evidence of target engagement comes from techniques that visualize the binding of the drug to its target in the living organism. For this compound, this has been demonstrated using radiolabeled versions of the compound.

Positron Emission Tomography (PET) Imaging:

PET imaging with [11C]NE-100 has been used to map the distribution of sigma-1 receptors in the brain of living rodents.[4] This technique provides direct, quantifiable evidence of target engagement.

  • Receptor Occupancy: In these studies, pre-administration of non-radiolabeled NE-100 or another sigma-1 receptor ligand like haloperidol (B65202) can block the binding of [11C]NE-100, demonstrating the specificity of the signal. For instance, in an ex vivo autoradiographic study in the rat brain, the uptake of [O-methyl-11C]NE-100 was reduced to 53%-59% of the control in the cortex by co-injection of carrier NE-100 or haloperidol.[4]

Ex Vivo Autoradiography:

Ex vivo autoradiography with [3H]NE-100 allows for a high-resolution visualization of drug binding in post-mortem tissue sections from animals previously treated with the compound. This method confirms the localization of the drug to specific brain regions known to express the sigma-1 receptor.[3]

MethodKey Findings for this compound
PET with [11C]NE-100 Demonstrated specific binding to sigma-1 receptors in the rodent brain. Co-injection with non-labeled NE-100 or haloperidol reduced radiotracer uptake, confirming target engagement. However, high nonspecific binding was noted as a limitation for its use as a PET ligand.[4]
Ex Vivo Autoradiography with [3H]NE-100 Showed high-density binding in the cerebellum, cingulate cortex, hippocampus (CA3), hypothalamus, and pons, consistent with the known distribution of sigma-1 receptors.[3]
Indirect Target Engagement: Behavioral Pharmacology

Indirect evidence of target engagement is obtained by observing a physiological or behavioral response that is consistent with the known mechanism of action of the drug. For this compound, this is typically demonstrated in animal models of psychosis and cognitive dysfunction.

Behavioral ModelEffect of this compound
Phencyclidine (PCP)-induced Hyperactivity Dose-dependently antagonizes PCP-induced head-weaving behavior.
PCP-induced Cognitive Dysfunction Attenuates PCP-induced deficits in learning and memory tasks.

Experimental Protocols

PET Imaging with [11C]NE-100
  • Radiosynthesis: [11C]NE-100 is synthesized by the alkylation of an N-despropyl precursor with [11C]propyl iodide or an O-desmethyl precursor with [11C]methyl iodide.[4]

  • Animal Preparation: Anesthetized rodents are placed in a PET scanner.

  • Radiotracer Injection: A bolus of [11C]NE-100 is injected intravenously.

  • Image Acquisition: Dynamic PET scans are acquired over a specified period (e.g., 60 minutes).

  • Blocking Study (for validation): A separate cohort of animals is pre-treated with a high dose of non-radiolabeled NE-100 or another sigma-1 receptor ligand (e.g., haloperidol) prior to the injection of [11C]NE-100.

  • Data Analysis: Time-activity curves are generated for various brain regions. Receptor occupancy is calculated by comparing the binding potential in the baseline and blocked conditions.

Ex Vivo Autoradiography with [3H]NE-100
  • Drug Administration: Animals are treated with [3H]NE-100 via a systemic route (e.g., intravenous or intraperitoneal injection).

  • Tissue Collection: At a designated time point, animals are euthanized, and their brains are rapidly removed and frozen.

  • Cryosectioning: Coronal or sagittal brain sections (e.g., 20 µm thick) are cut using a cryostat and thaw-mounted onto microscope slides.

  • Autoradiography: The slides are apposed to a tritium-sensitive film or phosphor imaging plate for a specific exposure period.

  • Image Analysis: The resulting autoradiograms are digitized and quantified using image analysis software. The density of binding in different brain regions is measured.

  • Competition Study: To determine binding specificity, adjacent tissue sections can be incubated with an excess of non-radiolabeled NE-100 to define non-specific binding.[3]

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the sigma-1 receptor signaling pathway, the experimental workflow for in vivo target engagement validation, and a logical flow for a comparative analysis.

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects S1R Sigma-1 Receptor BiP BiP/GRP78 S1R->BiP Association (inactive state) Ion_Channels Ion Channels (e.g., NMDA-R, K+ channels) S1R->Ion_Channels Modulates Ca_Signaling Calcium Signaling S1R->Ca_Signaling Regulates Cell_Survival Cell Survival Pathways S1R->Cell_Survival Influences Ligand NE-100 HCl (Antagonist) Ligand->S1R

Caption: Sigma-1 Receptor Signaling Pathway

Target_Engagement_Workflow cluster_direct Direct Validation cluster_indirect Indirect Validation start Hypothesis: NE-100 engages Sigma-1 Receptor in vivo cluster_direct cluster_direct start->cluster_direct cluster_indirect cluster_indirect start->cluster_indirect radiolabel Radiolabel NE-100 ([11C] or [3H]) pet PET Imaging in live animal radiolabel->pet autorad Ex Vivo Autoradiography radiolabel->autorad block Blocking study with non-labeled NE-100 pet->block autorad->block conclusion Conclusion: Evidence of in vivo target engagement block->conclusion behavior Behavioral Pharmacology (e.g., PCP-induced hyperactivity) dose_response Dose-response study behavior->dose_response dose_response->conclusion

Caption: In Vivo Target Engagement Workflow

Comparative_Analysis_Flow cluster_params Comparison Parameters compound_A This compound affinity Binding Affinity (Ki) compound_A->affinity selectivity Receptor Selectivity compound_A->selectivity invivo_method In Vivo Validation Method compound_A->invivo_method quantitative Quantitative Data (Receptor Occupancy, ED50) compound_A->quantitative compound_B Alternative Antagonist (e.g., S1RA) compound_B->affinity compound_B->selectivity compound_B->invivo_method compound_B->quantitative decision Select optimal tool compound for specific research question quantitative->decision

Caption: Comparative Analysis Logic Flow

Conclusion

Validating the in vivo target engagement of this compound is achievable through a combination of direct and indirect methods. Radiolabeling studies, particularly PET and autoradiography, provide direct and quantifiable evidence of sigma-1 receptor binding in the brain.[4] These techniques, when coupled with blocking studies, offer a high degree of confidence in target engagement.[4] Behavioral pharmacology studies provide crucial indirect evidence by demonstrating a functional consequence of receptor interaction.

When selecting a sigma-1 receptor antagonist for in vivo studies, a comparative analysis of key parameters such as binding affinity, selectivity, and the availability of in vivo validation data is essential. While this compound is a well-established tool, alternative compounds like S1RA may offer different pharmacokinetic or pharmacodynamic profiles that could be advantageous for specific experimental designs. The methodologies and data presented in this guide are intended to assist researchers in making informed decisions for their in vivo studies of the sigma-1 receptor.

References

Navigating the Sigma-2 Receptor Landscape: A Comparative Guide to NE-100 Hydrochloride as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the enigmatic sigma-2 (σ2) receptor, the selection of appropriate pharmacological tools is paramount. This guide provides an objective comparison of NE-100 hydrochloride as a negative control in σ2 receptor studies, evaluating its performance against other common alternatives with supporting experimental data and detailed protocols.

The σ2 receptor, a protein implicated in a range of cellular processes including proliferation and cell death, is a promising target for cancer therapeutics and diagnostics. Distinguishing its specific functions from those of the closely related sigma-1 (σ1) receptor is a critical challenge in the field. While this compound is a potent and highly selective antagonist for the σ1 receptor, its utility as a negative control for the σ2 receptor warrants careful consideration.[1][2][3][4][5]

Performance Comparison of Sigma Receptor Ligands

To facilitate the selection of the most appropriate control compound, the following table summarizes the binding affinities of this compound and other commonly used sigma receptor ligands. The data highlights the selectivity profile of each compound, which is crucial for interpreting experimental outcomes in σ2 receptor research.

LigandSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (σ1/σ2)Primary ActivityReference
This compound 0.86 - 4.16 >230 >55 Sigma-1 Antagonist [1][2][3][5]
Siramesine (B1662463)170.120.007Sigma-2 Agonist[6][7]
SM-21-67-Sigma-2 Antagonist[1][8][9][10][11]
RHM-1---Sigma-2 Antagonist[12][13][14][15][16]
(+)-Pentazocine~3-5>1000>200Sigma-1 Agonist
[3H]DTG~30-40~30-40~1Non-selective Agonist

Data Interpretation: The table clearly illustrates that this compound possesses high affinity for the σ1 receptor and substantially lower affinity for the σ2 receptor, supporting its use as a negative control in studies aiming to isolate σ2 receptor-mediated effects. In contrast, compounds like siramesine and SM-21 exhibit high affinity and selectivity for the σ2 receptor, making them suitable as positive controls or investigational ligands. The non-selective nature of [3H]DTG necessitates the use of a masking agent like (+)-pentazocine to study σ2 receptors, a technique that has been subject to debate regarding its validity.

Experimental Protocols

Accurate and reproducible data are the bedrock of scientific advancement. The following are detailed methodologies for key experiments commonly employed in sigma-2 receptor research.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound for the σ1 and σ2 receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for σ1 and σ2 receptors.

Materials:

  • Membrane preparations (e.g., guinea pig brain for σ1, rat liver for σ2)

  • Radioligand: --INVALID-LINK---pentazocine (for σ1) or [3H]1,3-di-o-tolylguanidine ([3H]DTG) with a σ1 masking agent (e.g., (+)-pentazocine) (for σ2)

  • Test compounds (e.g., this compound) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate the membrane homogenates (approximately 150-300 µg of protein) with the radioligand at a concentration near its Kd.[12][17]

  • For σ2 receptor binding, include a saturating concentration of a σ1-selective ligand (e.g., 100 nM (+)-pentazocine) to block binding to σ1 receptors when using a non-selective radioligand like [3H]DTG.[2][17]

  • Add increasing concentrations of the test compound to compete with the radioligand for binding.

  • Incubate the mixture at room temperature for a defined period (e.g., 120 minutes).[2]

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

  • Determine the Ki value using the Cheng-Prusoff equation.

Cell Viability Assay (MTS/MTT Assay)

This assay assesses the effect of sigma-2 receptor ligands on cell proliferation and cytotoxicity.

Objective: To determine the EC50 value of a compound for inhibiting cell viability.

Materials:

  • Cancer cell lines (e.g., EMT-6, MDA-MB-435)[12]

  • Cell culture medium and supplements

  • Test compounds

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[12]

  • Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[12]

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Generate a dose-response curve and determine the EC50 value.[12]

Caspase-3 Activity Assay

This assay measures the activation of caspase-3, a key executioner caspase in the apoptotic pathway, often induced by σ2 receptor agonists.

Objective: To quantify the activity of caspase-3 in cells treated with sigma-2 receptor ligands.

Materials:

  • Treated and untreated cell lysates

  • Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)[18][19][20][21]

  • Assay buffer

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Induce apoptosis in cells by treating with the test compound.

  • Lyse the cells to release the cytosolic contents.[18][20]

  • Incubate the cell lysate with the caspase-3 substrate.[18][20]

  • Measure the absorbance or fluorescence of the cleaved product using a plate reader.[18][19][21]

  • The amount of product generated is proportional to the caspase-3 activity in the sample.

  • Results are often expressed as fold-increase in activity compared to untreated control cells.[18]

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular context and experimental design, the following diagrams have been generated using Graphviz.

sigma2_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus s2r Sigma-2 Receptor (TMEM97) egfr EGFR s2r->egfr Interaction pkc PKC s2r->pkc ros ROS s2r->ros ras Ras egfr->ras pi3k PI3K egfr->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK1/2 mek->erk proliferation Cell Proliferation erk->proliferation akt Akt pi3k->akt akt->proliferation pkc->raf caspase9 Caspase-9 ros->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Sigma-2 Receptor Downstream Signaling Pathways.

experimental_workflow start Start: Select Test Compound (e.g., NE-100) binding_assay Radioligand Binding Assay (σ1 and σ2 receptors) start->binding_assay data_analysis1 Data Analysis: Determine Ki values Assess Selectivity binding_assay->data_analysis1 cell_culture Cell Culture (e.g., Cancer Cell Lines) data_analysis1->cell_culture functional_assays Functional Assays cell_culture->functional_assays viability Cell Viability Assay (MTS/MTT) functional_assays->viability caspase Caspase Activity Assay functional_assays->caspase data_analysis2 Data Analysis: Determine EC50/IC50 values Evaluate Functional Effects viability->data_analysis2 caspase->data_analysis2 conclusion Conclusion: Characterize Compound as a Negative Control/Ligand data_analysis2->conclusion

Caption: Experimental Workflow for Ligand Characterization.

Conclusion

The data presented in this guide underscore the suitability of this compound as a negative control for investigating the σ2 receptor. Its high selectivity for the σ1 receptor allows for the delineation of σ1- versus σ2-mediated effects, provided that appropriate concentrations are used to avoid off-target interactions. When used in conjunction with selective σ2 receptor ligands and robust experimental protocols, this compound is an invaluable tool for advancing our understanding of sigma-2 receptor biology and its potential as a therapeutic target. Researchers should, however, remain cognizant of the potential for any compound to exhibit off-target effects at high concentrations and always include appropriate controls in their experimental designs.

References

Safety Operating Guide

Proper Disposal of NE-100 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Researchers and drug development professionals handling NE-100 hydrochloride can ensure laboratory safety and regulatory compliance by adhering to the following proper disposal procedures. This guide provides essential, step-by-step instructions for the safe management of waste containing this potent and selective sigma-1 receptor antagonist.

While some safety data sheets (SDS) may indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is designated as a water hazard class 1, signifying it is slightly hazardous to aquatic environments.[1] Therefore, discharging large quantities into groundwater, watercourses, or sewage systems should be avoided.[1] A conservative and safety-first approach dictates that this compound, particularly in a research setting, should be managed as chemical waste.

Priority Actions & Precautionary Measures

Before beginning any disposal process, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Local regulations and facility-specific protocols are the ultimate authority on chemical waste management. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound and its waste.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Treat all solid this compound, solutions containing it, and any contaminated materials (e.g., pipette tips, vials, gloves) as chemical waste.

    • Do not mix this waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your EHS office. Incompatible mixtures can create unforeseen hazards.

  • Waste Collection and Containment:

    • Collect waste this compound in a designated, leak-proof, and sealable container. The container must be compatible with the chemical; high-density polyethylene (B3416737) (HDPE) is a common choice.

    • For solutions, ensure the container has adequate headspace (about 10% of its volume) to accommodate expansion or gas generation.

    • Keep the waste container securely closed at all times, except when adding waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" (or as directed by your institution) and the full chemical name: "this compound."

    • List all constituents of the waste, including solvents and their approximate concentrations.

    • Indicate the date when waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is secure, away from heat sources, and separate from incompatible chemicals.

  • Arranging for Disposal:

    • Once the container is full or has reached the storage time limit set by your institution (often 6-12 months), contact your EHS office to schedule a pickup.

    • Do not attempt to dispose of the chemical waste through regular trash or by pouring it down the drain.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, aiding in its proper identification and handling.

PropertyValueReference
Molecular Formula C₂₃H₃₃NO₂・HCl
Molecular Weight 391.98 g/mol [2]
CAS Number 149409-57-4[2]
Purity >98%
IC₅₀ for σ₁ receptor 4.16 nM[2][3]
Appearance White Solid[2]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

cluster_0 Waste Generation & Initial Assessment cluster_1 Waste Handling & Containment cluster_2 Labeling & Storage cluster_3 Final Disposal A Generate Waste (Solid NE-100, Solutions, Contaminated Items) B Consult Institutional EHS & Local Regulations A->B C Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Segregate as Chemical Waste C->D E Use Designated, Compatible, Leak-Proof Container D->E F Securely Seal Container When Not in Use E->F G Label Container Clearly: 'Hazardous Waste' 'this compound' Constituents & Date F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Container Full or Storage Time Limit Reached? H->I I->H No J Contact EHS for Waste Pickup I->J Yes K Do NOT Dispose in Regular Trash Do NOT Pour Down Drain J->K

References

Essential Safety and Handling Protocols for NE-100 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NE-100 hydrochloride. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment and proper disposal of materials.

While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is a potent and selective σ1 receptor antagonist intended for research use only.[1][2] As a best practice in a research and drug development setting, all novel or potent compounds should be handled with a high degree of caution, especially when comprehensive toxicological data is limited. The following recommendations are based on a conservative approach to ensure user safety.

Personal Protective Equipment (PPE)

The appropriate personal protective equipment should be worn at all times when handling this compound to minimize the risk of exposure. The "usual precautionary measures for handling chemicals should be followed".

PPE CategorySpecificationRecommended Use
Hand Protection Powder-free nitrile or latex gloves. Consider double-gloving.Wear when handling the solid compound or solutions. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[3][4]
Eye Protection Safety glasses with side shields or chemical splash goggles.Mandatory for all handling procedures to protect against splashes or airborne particles.
Body Protection A lab coat or a disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3][5][6]Wear to protect skin and personal clothing from contamination.
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation.Use a NIOSH-approved respirator (e.g., N95) if there is a risk of generating dust or aerosols, especially when handling larger quantities or during spill cleanup.[3][4]
Face Protection A face shield should be used in conjunction with goggles when there is a significant risk of splashes.[3][5]Recommended when preparing stock solutions from powder or handling larger volumes.

Operational Plan: Handling and Experimental Protocols

1. Preparation and Weighing (Solid Form):

  • Conduct all weighing and handling of powdered this compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Use a disposable, plastic-backed absorbent pad on the work surface to contain any potential spills.[5]

  • Employ anti-static techniques when handling the powder to prevent dispersal.

2. Solution Preparation:

  • This compound is soluble in water (up to 1.96 mg/mL) and DMSO (up to 39.2 mg/mL).[2]

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

3. Administration and In-Vitro/In-Vivo Use:

  • When administering the compound, wear all recommended PPE.

  • For in-vivo studies, be aware that hazardous drugs can be present in animal excretions for up to 48 hours post-administration. Handle animal waste and bedding with gloves.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Chemical Waste:

    • Dispose of unused solid this compound and concentrated stock solutions as chemical waste according to your institution's and local regulations. While the SDS suggests that smaller quantities can be disposed of with household waste, this is not recommended in a professional research setting.

    • Do not pour solutions down the drain.[7]

  • Contaminated Labware:

    • Disposable items: Gloves, gowns, pipette tips, and other disposable materials that have come into contact with this compound should be collected in a designated, sealed hazardous waste bag.[3][8]

    • Reusable items: Glassware and other reusable equipment should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) followed by a thorough wash with soap and water. The initial solvent rinse should be collected as chemical waste.

  • Spill Cleanup:

    • For small spills (<5 mL or a small amount of powder), wear appropriate PPE, gently cover the spill with an absorbent material, and then clean the area.[3]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.[3][7]

Safety Workflow Diagram

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure & Disposal start Start: Handling This compound risk_assessment Assess Task Risk: - Weighing Powder? - Preparing Solution? - Routine Handling? start->risk_assessment base_ppe Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves risk_assessment->base_ppe Low Risk (e.g., handling dilute solution) powder_ppe Add for Powder/Aerosol Risk: - Fume Hood/Enclosure - Consider N95 Respirator risk_assessment->powder_ppe Powder/ Aerosol Risk splash_ppe Add for Splash Risk: - Chemical Goggles - Face Shield - Double Gloves risk_assessment->splash_ppe Splash Risk (e.g., stock prep) conduct_task Conduct Task base_ppe->conduct_task powder_ppe->conduct_task splash_ppe->conduct_task disposal Dispose of Waste: - Solid/Liquid Chemical Waste - Contaminated PPE & Labware conduct_task->disposal end End disposal->end

Caption: Workflow for PPE selection when handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.